Manganese(II)oxalate
Description
Properties
CAS No. |
6556-16-7 |
|---|---|
Molecular Formula |
C2MnO4-2 |
Molecular Weight |
142.96 g/mol |
IUPAC Name |
manganese;oxalate |
InChI |
InChI=1S/C2H2O4.Mn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/p-2 |
InChI Key |
IEBUJWPMONWWDM-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)O)O.O.O.[Mn] |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Manganese(II) oxalate crystal structure and polymorphism
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Manganese(II) Oxalate (B1200264)
Abstract
Manganese(II) oxalate (MnC₂O₄) is an inorganic coordination compound of significant interest, primarily serving as a key precursor in the synthesis of various manganese oxides (MnO, Mn₂O₃, Mn₃O₄). These oxides are critical materials in fields such as catalysis, energy storage, and electronics. The properties of the final manganese oxide products are intrinsically linked to the characteristics of the oxalate precursor, including its crystal structure, purity, and morphology. Manganese(II) oxalate exists in several polymorphic and hydrated forms, most notably as a dihydrate (MnC₂O₄·2H₂O) and a trihydrate (MnC₂O₄·3H₂O). Understanding the distinct crystal structures and the conditions that govern their formation is crucial for the controlled synthesis of advanced materials. This guide provides a comprehensive overview of the known polymorphs of manganese(II) oxalate, detailing their crystallographic structures, methods of synthesis, and the experimental techniques used for their characterization.
Introduction
Manganese(II) oxalate is a pale pink crystalline solid that is sparingly soluble in water.[1][2] Its primary industrial and scientific importance lies in its role as a precursor material.[3] Through controlled thermal decomposition, manganese(II) oxalate can be converted into various manganese oxides with high purity and controlled nanostructures, which are sought after for applications in lithium-ion batteries, supercapacitors, and catalysis.[1][4][5]
The phenomenon of polymorphism, where a compound can exist in more than one crystal structure, is critical in materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, thermal stability, and reactivity. In the case of manganese(II) oxalate, controlling the synthesis to yield a specific polymorph is essential for tailoring the properties of the subsequent manganese oxide materials. This document details the structural properties of the primary hydrated polymorphs of manganese(II) oxalate and outlines the experimental protocols for their synthesis and analysis.
Known Polymorphs and Crystal Structures
Manganese(II) oxalate is known to crystallize in several hydrated forms, with the dihydrate and trihydrate being the most studied. The dihydrate itself exhibits polymorphism, with at least two distinct crystal structures reported, commonly designated as α- and γ-forms.[6][7]
-
α-Manganese(II) oxalate dihydrate (α-MnC₂O₄·2H₂O): This polymorph crystallizes in the monoclinic system with the space group C2/c.[6][8] The structure consists of one-dimensional chains where manganese centers are bridged by oxalate ligands.[9] Each Mn(II) ion is in a distorted octahedral coordination environment, bonded to four oxygen atoms from two bidentate oxalate anions in the equatorial plane and two water molecules in the axial positions.[7][9]
-
γ-Manganese(II) oxalate dihydrate (γ-MnC₂O₄·2H₂O): The γ-polymorph belongs to the orthorhombic crystal system with the space group P2₁2₁2₁.[2][6] Similar to the α-form, it features chains of oxalate-bridged manganese centers.[6] However, the arrangement and bonding within the chains differ, leading to a distinct crystal packing.[7]
-
Manganese(II) oxalate trihydrate (MnC₂O₄·3H₂O): This hydrate (B1144303) also crystallizes in the orthorhombic system.[10] Its crystal lattice differs from the dihydrate forms, which influences its thermal decomposition behavior. The trihydrate is often considered a less-stable intermediate that can transform into the dihydrate form under certain conditions.[11]
-
Anhydrous Manganese(II) oxalate (MnC₂O₄): This form is produced by the careful dehydration of the hydrated crystals.[3] It is a key intermediate in the thermal decomposition process to manganese oxides.
Data Presentation
The crystallographic data for the well-characterized polymorphs of manganese(II) oxalate are summarized in the table below for easy comparison.
| Table 1: Crystallographic Data for Manganese(II) Oxalate Polymorphs | ||||||||
| Polymorph | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference(s) |
| α-Dihydrate | MnC₂O₄·2H₂O | Monoclinic | C2/c | 11.9896 | 5.6395 | 9.978 | 128.329 | [8] |
| γ-Dihydrate | MnC₂O₄·2H₂O | Orthorhombic | P2₁2₁2₁ | 6.262 | 13.585 | 6.091 | 90 | [2][6] |
| Trihydrate | MnC₂O₄·3H₂O | Orthorhombic | Pcca | N/A | N/A | N/A | 90 | [6] |
Note: Detailed lattice parameters for the trihydrate are not consistently available in the cited literature, though it is identified with JCPDS card No. 32-0648.
Experimental Protocols
The synthesis and characterization of manganese(II) oxalate polymorphs involve standard inorganic chemistry laboratory techniques.
Synthesis Methodologies
The most common method for synthesizing manganese(II) oxalate hydrates is through a precipitation reaction in an aqueous solution. The specific polymorph obtained can be controlled by adjusting reaction conditions such as reactant concentrations, temperature, pH, and the solvent system.[4]
Protocol 1: Aqueous Precipitation of MnC₂O₄·2H₂O
-
Reagent Preparation:
-
Solution A: Prepare an aqueous solution of a soluble manganese(II) salt, such as 0.1 M manganese(II) sulfate (B86663) (MnSO₄) or manganese(II) chloride (MnCl₂).
-
Solution B: Prepare an aqueous solution of an oxalate source, such as 0.1 M oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄).
-
-
Precipitation:
-
Aging and Isolation:
-
Continue stirring the mixture for a designated period (e.g., 1-2 hours) to allow the crystals to age.
-
Isolate the precipitate by filtration (e.g., using a Büchner funnel).
-
-
Washing and Drying:
-
Wash the collected precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) or acetone (B3395972) to aid in drying.[12]
-
Dry the final product in an oven at a low temperature (e.g., 40-60 °C) or in a desiccator to obtain the crystalline dihydrate powder.[12]
-
Protocol 2: Hydrothermal Synthesis
Hydrothermal methods can also be employed to synthesize crystalline manganese(II) oxalate, often resulting in well-defined crystal morphologies.[2][6]
-
Reagent Mixture:
-
Combine a manganese(II) salt (e.g., manganese acetate, Mn(OAc)₂·4H₂O), oxalic acid (H₂C₂O₄·2H₂O), and distilled water in a Teflon-lined autoclave.[13]
-
-
Heating:
-
Seal the autoclave and heat it to a specified temperature (e.g., 150 °C) for an extended period (e.g., 3 days).[13]
-
-
Cooling and Isolation:
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with deionized water, and dry in air.[13]
-
Characterization Techniques
A suite of analytical techniques is used to confirm the identity, purity, and crystal structure of the synthesized manganese(II) oxalate.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase and determining the polymorph. The experimental diffraction pattern is compared to standard patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards).[14]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the material.[1] TGA measures mass loss as a function of temperature, clearly showing the dehydration steps (loss of water molecules) followed by the decomposition of the anhydrous oxalate into manganese oxide.[3] Dehydration typically occurs around 150-200 °C, while the decomposition of the anhydrous salt to MnO begins at higher temperatures.[1][3]
-
Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) and Raman spectroscopy are used to probe the molecular vibrations within the crystal. These techniques can confirm the presence of the oxalate ligand and water molecules of crystallization through their characteristic vibrational bands (e.g., C=O and C-O stretches for oxalate, O-H stretches for water).[1][15]
Visualization of Workflows and Pathways
Graphviz diagrams are provided below to illustrate the key processes involved in the study of manganese(II) oxalate.
Caption: Experimental workflow for the synthesis and characterization of manganese(II) oxalate.
Caption: Thermal decomposition pathway of hydrated manganese(II) oxalate.
Caption: Logical relationships between manganese(II) oxalate polymorphs based on synthesis conditions.
Conclusion
Manganese(II) oxalate is a fundamentally important precursor in materials chemistry, with its polymorphism playing a decisive role in the properties of its derivative manganese oxides. The existence of multiple hydrated forms, including the monoclinic α-dihydrate, the orthorhombic γ-dihydrate, and the orthorhombic trihydrate, necessitates careful control over synthesis conditions. By employing well-defined experimental protocols and thorough characterization using techniques such as PXRD, thermal analysis, and vibrational spectroscopy, researchers can selectively synthesize the desired polymorph. This control is paramount for professionals in materials science and drug development who rely on the precise properties of precursor materials to achieve targeted outcomes in their final products.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 3. akjournals.com [akjournals.com]
- 4. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanorods of manganese oxalate: a single source precursor to different manganese oxide nanoparticles (MnO, Mn2O3, Mn3O4) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Manganese oxalates - structure-based Insights [degruyterbrill.com]
- 8. crystallography.net [crystallography.net]
- 9. Manganese oxalates - structure-based Insights [degruyterbrill.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciencemadness Discussion Board - Report on making manganese oxalate and attempt to isolate green MnO - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Manganese(II) Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of manganese(II) oxalate (B1200264) dihydrate (MnC₂O₄·2H₂O). The document details the decomposition pathways under different atmospheric conditions, presents quantitative data from thermogravimetric and differential thermal analyses, outlines experimental protocols for thermal analysis, and visualizes the complex mechanisms involved. This guide is intended to be a valuable resource for professionals in research, science, and drug development who utilize manganese compounds and require a thorough understanding of their thermal behavior.
Introduction
Manganese(II) oxalate dihydrate is a coordination compound that serves as a common precursor for the synthesis of various manganese oxides. The thermal decomposition of this salt is a critical process in materials science and catalysis, as the final manganese oxide product's properties are highly dependent on the conditions of the decomposition. Understanding the intricate mechanism of this process is paramount for controlling the stoichiometry, crystal structure, and morphology of the resulting manganese oxide nanoparticles. This guide will explore the decomposition of the two common crystalline forms of manganese(II) oxalate dihydrate: the monoclinic α-form and the orthorhombic γ-form.
Quantitative Data from Thermal Analysis
The thermal decomposition of manganese(II) oxalate dihydrate proceeds in distinct stages, primarily dehydration followed by the decomposition of the anhydrous oxalate. The specific temperature ranges and mass losses associated with these stages are influenced by factors such as the crystalline form of the hydrate, the heating rate, and the surrounding atmosphere.
Decomposition in an Inert Atmosphere (Nitrogen or Argon)
Under an inert atmosphere, the decomposition of anhydrous manganese(II) oxalate typically yields manganese(II) oxide (MnO).
| Crystalline Form | Step | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Enthalpy Change (ΔH) |
| α-MnC₂O₄·2H₂O (monoclinic) | Dehydration | ~100 - 250 | ~131 | 20.13 | ~20.1 | 86 kJ/mol |
| Oxalate Decomposition | ~320 - 435 | ~412 | 39.14 | ~39.9 | - | |
| γ-MnC₂O₄·2H₂O (orthorhombic) | Dehydration | 140 - 187[1] | - | 20.13 | - | - |
| Oxalate Decomposition | 335 - 434[1] | - | 39.14 | - | - |
Decomposition in an Oxidative Atmosphere (Air)
In the presence of air, the decomposition process is more complex due to the oxidation of the resulting manganese species. The final product is typically a mixture of manganese oxides, such as Mn₂O₃ and Mn₃O₄.
| Crystalline Form | Step | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (to Mn₂O₃) | Experimental Mass Loss (%) |
| α-MnC₂O₄·2H₂O (monoclinic) | Dehydration | ~100 - 250 | - | 20.13 | ~20.0 |
| Oxalate Decomposition & Oxidation | ~250 - 450 | ~319 and ~391 | 56.1 | ~56.9 - 58.5 | |
| γ-MnC₂O₄·2H₂O (orthorhombic) | Dehydration | 140 - 182[1] | - | 20.13 | - |
| Oxalate Decomposition & Oxidation | 230 - 361[1] | - | 56.1 | - |
Experimental Protocols
The following section outlines a typical experimental protocol for the thermal analysis of manganese(II) oxalate dihydrate using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).
Materials and Instrumentation
-
Sample: High-purity manganese(II) oxalate dihydrate (α- or γ-form).
-
Crucible: Alumina or platinum crucibles are commonly used.
-
Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA/DSC is recommended.
-
Purge Gas: High-purity nitrogen or argon for inert atmosphere experiments, and dry air for oxidative experiments.
Experimental Procedure
-
Sample Preparation: Accurately weigh a small amount of the manganese(II) oxalate dihydrate sample (typically 5-10 mg) into a clean, tared crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (typically 20-100 mL/min) for a sufficient time to ensure a stable atmosphere.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature of approximately 600-800°C.
-
A constant heating rate of 10°C/min is commonly employed.
-
-
Data Acquisition: Record the sample mass (TGA), the difference in temperature between the sample and reference (DTA), or the heat flow to the sample (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting thermal curves to determine the onset and peak temperatures of thermal events, the percentage mass loss for each decomposition step, and the enthalpy changes associated with these events.
Thermal Decomposition Mechanisms and Pathways
The thermal decomposition of manganese(II) oxalate dihydrate is a multi-step process that is highly dependent on the surrounding atmosphere. The initial step in all cases is dehydration, followed by the decomposition of the anhydrous salt.
Decomposition in an Inert Atmosphere
In an inert atmosphere, the decomposition of anhydrous manganese(II) oxalate can proceed through two potential pathways.
Pathway 1: Direct Decomposition to MnO
The most commonly cited mechanism involves the direct decomposition of anhydrous manganese(II) oxalate into manganese(II) oxide, carbon monoxide, and carbon dioxide[2].
Pathway 2: Formation of a Manganese Carbonate Intermediate
Some studies suggest the formation of a manganese carbonate (MnCO₃) intermediate, which then decomposes to MnO[3].
Decomposition in an Oxidative Atmosphere (Air)
In an oxidative atmosphere, the initial decomposition product, likely amorphous MnO, is subsequently oxidized to higher manganese oxides[4][5]. The final product is often Mn₂O₃, which can be further reduced to Mn₃O₄ at higher temperatures. The evolved carbon monoxide is also oxidized to carbon dioxide.
Influence of Crystal Structure
The crystal structure of the manganese(II) oxalate dihydrate precursor has a notable influence on its thermal decomposition. The monoclinic α-form and the orthorhombic γ-form exhibit different dehydration and decomposition temperatures[6]. This is attributed to the different coordination environments of the manganese ions and the arrangement of the water molecules within the crystal lattices. The orthorhombic form has been reported to stabilize the lower oxidation states of manganese during decomposition in air.
Conclusion
The thermal decomposition of manganese(II) oxalate dihydrate is a multifaceted process governed by the interplay of temperature, atmosphere, and the crystalline structure of the precursor. A thorough understanding of these factors, as detailed in this guide, is essential for the controlled synthesis of manganese oxides with desired properties for a wide range of applications, from catalysis to energy storage. The provided quantitative data, experimental protocols, and mechanistic pathways serve as a foundational resource for researchers and professionals working with these materials.
References
Manganese(II) Oxalate: A Comprehensive Technical Guide to its Synthesis and Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese(II) oxalate (B1200264) (MnC₂O₄) is an inorganic compound that serves as a crucial precursor in the synthesis of various manganese oxides and other advanced materials. Its controlled synthesis and well-characterized properties are fundamental to its application in fields ranging from catalysis and energy storage to the development of novel therapeutic agents. This guide provides an in-depth overview of the synthesis methodologies for manganese(II) oxalate, its key physicochemical properties, and detailed experimental protocols for its preparation and characterization.
Synthesis of Manganese(II) Oxalate
The synthesis of manganese(II) oxalate is primarily achieved through precipitation reactions involving a soluble manganese(II) salt and an oxalate source. The precise control of reaction parameters is critical to obtaining desired particle morphologies and purity.
Precipitation Method
A common and straightforward method for synthesizing manganese(II) oxalate involves the reaction of manganese(II) sulfate (B86663) and ammonium (B1175870) oxalate.
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of manganese(II) sulfate (MnSO₄) by dissolving the appropriate amount in deionized water.
-
Prepare a 0.5 M solution of ammonium oxalate ((NH₄)₂C₂O₄) by dissolving the appropriate amount in deionized water.
-
-
Precipitation:
-
Slowly add the ammonium oxalate solution to the manganese(II) sulfate solution under constant stirring at room temperature.
-
A pale pink precipitate of manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) will form immediately.
-
-
Washing and Isolation:
-
Age the precipitate in the mother liquor for 1-2 hours to ensure complete precipitation and particle growth.
-
Separate the precipitate by filtration using a Buchner funnel.
-
Wash the collected solid several times with deionized water to remove any unreacted ions.
-
Finally, wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
-
Drying:
-
Dry the purified precipitate in an oven at a temperature below 100 °C to obtain the stable dihydrate form. Higher temperatures will lead to dehydration.
-
Basic Properties of Manganese(II) Oxalate
The utility of manganese(II) oxalate is intrinsically linked to its distinct physical and chemical properties.
Physical Properties
Manganese(II) oxalate is a sparingly soluble salt, a property that drives its precipitation from aqueous solutions.
| Property | Value |
| Molar Mass (anhydrous) | 142.95 g/mol |
| Molar Mass (dihydrate) | 178.98 g/mol |
| Appearance | Pale pink to white crystalline powder |
| Solubility in Water | Sparingly soluble |
| Crystal System (dihydrate) | Monoclinic |
Chemical Properties
The thermal decomposition of manganese(II) oxalate is a key characteristic, providing a pathway to synthesize various manganese oxides.
Thermal Decomposition:
The thermal decomposition of manganese(II) oxalate dihydrate occurs in distinct stages.
-
Dehydration: The loss of water molecules typically occurs between 100 °C and 200 °C. MnC₂O₄·2H₂O(s) → MnC₂O₄(s) + 2H₂O(g)
-
Decomposition to Manganese(II) Oxide: In an inert atmosphere, the anhydrous oxalate decomposes to manganese(II) oxide (MnO) and carbon oxides around 300 °C. MnC₂O₄(s) → MnO(s) + CO(g) + CO₂(g)
-
Oxidation in Air: In the presence of air, the decomposition process is more complex and can yield higher manganese oxides such as Mn₂O₃ or Mn₃O₄, depending on the temperature and oxygen partial pressure.
Characterization Techniques
Standard analytical techniques are employed to verify the synthesis and purity of manganese(II) oxalate.
Experimental Protocols:
-
X-ray Diffraction (XRD):
-
Grind a small sample of the dried powder to a fine consistency.
-
Mount the sample on a zero-background holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Compare the resulting pattern with standard diffraction data for manganese(II) oxalate dihydrate (e.g., JCPDS card no. 25-0543).
-
-
Thermogravimetric Analysis (TGA):
-
Place a known mass of the sample (typically 5-10 mg) in an alumina (B75360) crucible.
-
Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The resulting plot of mass loss versus temperature will reveal the dehydration and decomposition steps.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for the oxalate group (C=O and C-O stretching) and water molecules (O-H stretching) will confirm the compound's identity.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from precursor selection to the final characterization of manganese(II) oxalate.
Caption: Workflow for the synthesis and characterization of Manganese(II) Oxalate.
Applications and Future Perspectives
Manganese(II) oxalate is a versatile precursor for the synthesis of various manganese oxides with tailored morphologies and properties. These oxides are of significant interest for applications in:
-
Lithium-ion batteries: As anode materials.
-
Supercapacitors: For high-performance energy storage.
-
Catalysis: In various oxidation and reduction reactions.
Furthermore, the controlled release of Mn²⁺ ions from manganese-based nanomaterials is being explored in the context of chemodynamic therapy and as a magnetic resonance imaging (MRI) contrast agent. The fundamental understanding of the synthesis and properties of manganese(II) oxalate is paramount to advancing these and other novel applications in materials science and drug development.
An In-depth Technical Guide on the Solubility of Manganese(II) Oxalate in Different Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of manganese(II) oxalate (B1200264) (MnC₂O₄), a sparingly soluble salt, in various aqueous environments. The document details the theoretical principles governing its dissolution, presents qualitative and quantitative solubility data, and offers detailed experimental protocols for its determination.
Introduction to Manganese(II) Oxalate
Manganese(II) oxalate is an inorganic compound that typically exists as a dihydrate (MnC₂O₄·2H₂O), appearing as a pale pink crystalline solid.[1] It is of significant interest in various fields, including materials science as a precursor for manganese oxides used in batteries and catalysis, and in analytical chemistry.[1] Understanding its solubility is crucial for controlling precipitation reactions, developing synthetic routes for manganese-based materials, and assessing its environmental fate and toxicological profile.
Theoretical Framework of Manganese(II) Oxalate Solubility
The dissolution of manganese(II) oxalate in aqueous solutions is governed by several key chemical equilibria.
Solubility Product Constant (Ksp)
In pure water, the dissolution of manganese(II) oxalate is an equilibrium process described by the following equation:
MnC₂O₄(s) ⇌ Mn²⁺(aq) + C₂O₄²⁻(aq)
The solubility product constant (Ksp) is the equilibrium constant for this reaction and is expressed as:
Ksp = [Mn²⁺][C₂O₄²⁻]
The reported pKsp for manganese(II) oxalate is 6.77, which corresponds to a Ksp value of approximately 1.7 x 10⁻⁷.[1][2][3] This low value indicates that manganese(II) oxalate is sparingly soluble in water.
The Common Ion Effect
According to Le Châtelier's principle, the solubility of a sparingly soluble salt is decreased by the presence of a common ion in the solution. For manganese(II) oxalate, adding a soluble salt containing either Mn²⁺ ions (e.g., manganese(II) chloride) or C₂O₄²⁻ ions (e.g., sodium oxalate) will shift the dissolution equilibrium to the left, favoring the formation of solid MnC₂O₄ and thus reducing its molar solubility.
Effect of pH
The solubility of manganese(II) oxalate is highly dependent on the pH of the solution. This is because the oxalate ion (C₂O₄²⁻) is the conjugate base of a weak diprotic acid, oxalic acid (H₂C₂O₄). In acidic solutions, the oxalate ions react with hydronium ions (H₃O⁺) to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid, as shown in the following equilibria:
C₂O₄²⁻(aq) + H₃O⁺(aq) ⇌ HC₂O₄⁻(aq) + H₂O(l) HC₂O₄⁻(aq) + H₃O⁺(aq) ⇌ H₂C₂O₄(aq) + H₂O(l)
The acid dissociation constants for oxalic acid are pKa₁ = 1.27 and pKa₂ = 4.28.[4] As the pH of the solution decreases (i.e., the concentration of H₃O⁺ increases), the concentration of free oxalate ions is reduced. To maintain the Ksp, more manganese(II) oxalate must dissolve, leading to a significant increase in its solubility in acidic media.[1]
In strongly basic solutions, the solubility of manganese(II) oxalate is expected to be very low. This is due to the competing precipitation of manganese(II) hydroxide (B78521) (Mn(OH)₂), which has a very low solubility product. The high concentration of hydroxide ions in alkaline solutions will favor the formation of solid Mn(OH)₂, effectively removing Mn²⁺ ions from the solution and indirectly suppressing the dissolution of manganese(II) oxalate.
Data Presentation: Solubility of Manganese(II) Oxalate
The following tables summarize the available quantitative and qualitative data on the solubility of manganese(II) oxalate in various aqueous solutions.
Table 1: Solubility of Manganese(II) Oxalate in Water
| Temperature (°C) | Solubility (g / 100 g of solvent) | Molar Solubility (mol/L) |
| 0 | 0.025 | 1.40 x 10⁻³ |
| 25 | 0.0312 | 1.74 x 10⁻³ |
| 36 | 0.037 | 2.07 x 10⁻³ |
Molar solubility calculated based on the molecular weight of MnC₂O₄·2H₂O (178.99 g/mol ). Data sourced from reference[5].
Table 2: Qualitative and Expected Relative Solubility in Different Aqueous Solutions
| Aqueous Solution | Expected Relative Solubility | Rationale |
| Pure Water | Low | Low Ksp value. |
| Dilute Strong Acid (e.g., HCl, H₂SO₄) | High | Protonation of the oxalate ion removes it from the solution, shifting the dissolution equilibrium to the right.[1][6] |
| Dilute Weak Acid (e.g., Acetic Acid) | Moderately Increased | The extent of oxalate protonation is less than in strong acids. |
| Dilute Strong Base (e.g., NaOH) | Very Low | Competing precipitation of manganese(II) hydroxide. |
| Aqueous Ammonia | Low to Moderate | Formation of manganese-ammine complexes may slightly increase solubility, but the basic nature of the solution will also promote Mn(OH)₂ formation. |
| Solution with a Common Ion (e.g., Na₂C₂O₄) | Very Low | The common ion effect suppresses dissolution. |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the solubility of manganese(II) oxalate.
General Method for Solubility Determination (Shake-Flask Method)
This is the most common method for determining the equilibrium solubility of a sparingly soluble salt.
Materials:
-
Manganese(II) oxalate dihydrate (pure solid)
-
The aqueous solution of interest (e.g., deionized water, buffer solutions of known pH, solutions with a known concentration of a common ion)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for manganese ion concentration determination (e.g., Atomic Absorption Spectrometer, ICP-AES, or UV-Vis Spectrophotometer with titration equipment).
Procedure:
-
Add an excess amount of solid manganese(II) oxalate to a known volume of the aqueous solution in a sealed container. The presence of undissolved solid is essential to ensure that the solution becomes saturated.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
After the equilibration period, allow the solid to settle.
-
Carefully withdraw a sample of the supernatant. To separate the dissolved ions from any suspended solid particles, either centrifuge the sample at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the clear, saturated solution to a concentration that is within the working range of the chosen analytical method.
-
Determine the concentration of Mn²⁺ in the diluted solution using one of the methods described below.
-
Calculate the original concentration of Mn²⁺ in the saturated solution by accounting for the dilution factor. This value represents the molar solubility of manganese(II) oxalate in the tested aqueous solution.
Analytical Methods for Determining Manganese(II) Ion Concentration
a) Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): These are highly sensitive and specific methods for determining the concentration of metal ions.
-
Principle: AAS measures the absorption of light by free atoms in the gaseous state, while ICP-AES measures the electromagnetic radiation emitted by excited atoms.
-
Procedure: Prepare a series of standard solutions of known Mn²⁺ concentrations. Aspirate the standards and the diluted sample solution into the instrument and measure their absorbance or emission intensity. Construct a calibration curve and determine the concentration of Mn²⁺ in the sample.
b) Complexometric Titration with EDTA: This is a classic and reliable method for determining the concentration of metal ions.
-
Principle: Mn²⁺ ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a suitable indicator.
-
Reagents:
-
Standardized 0.01 M EDTA solution
-
pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer)
-
Eriochrome Black T indicator
-
Reducing agent (e.g., ascorbic acid or hydroxylammonium chloride) to prevent the oxidation of Mn²⁺ in the alkaline solution.
-
-
Procedure:
-
Pipette a known volume of the saturated manganese(II) oxalate solution into a conical flask.
-
Add a small amount of the reducing agent.
-
Add the pH 10 buffer solution and a few drops of the Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate with the standardized EDTA solution until the color changes from wine-red to a pure blue, indicating the endpoint.
-
Calculate the concentration of Mn²⁺ in the original solution based on the volume of EDTA used.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key equilibria and workflows discussed in this guide.
Caption: Dissolution and precipitation equilibrium of Manganese(II) Oxalate in water.
Caption: Effect of acidic pH on the solubility equilibrium of Manganese(II) Oxalate.
Caption: Experimental workflow for determining the solubility of Manganese(II) Oxalate.
Conclusion
The solubility of manganese(II) oxalate is a complex function of temperature, the presence of common ions, and most significantly, the pH of the aqueous medium. While sparingly soluble in pure water, its solubility is markedly increased in acidic solutions due to the protonation of the oxalate ion. Conversely, in basic solutions, its solubility is suppressed by the competing precipitation of manganese(II) hydroxide. This technical guide provides the fundamental principles, qualitative and quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of manganese(II) oxalate in various aqueous solutions. The provided methodologies offer a robust framework for generating precise solubility data tailored to specific research and development needs.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. MANGANESE(II) OXALATE | 6556-16-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Oxalic_acid [chemeurope.com]
- 5. global.oup.com [global.oup.com]
- 6. Manganese(II) oxalate dihydrate, Mn 30% min 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic Characterization of Manganese(II) Oxalate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of Manganese(II) oxalate (B1200264) (MnC₂O₄), with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the vibrational properties and structural analysis of this inorganic compound.
Manganese(II) oxalate is an inorganic compound that exists in various hydrated forms, with the dihydrate (MnC₂O₄·2H₂O) and trihydrate (MnC₂O₄·3H₂O) being the most common.[1][2] These compounds are of interest in various fields, including coordination chemistry, thermal analysis, and as precursors for the synthesis of manganese oxides.[1][3] Vibrational spectroscopy, particularly FTIR and Raman, serves as a powerful tool for elucidating the molecular structure, bonding, and hydration states of Manganese(II) oxalate.[4][5][6]
Synthesis of Manganese(II) Oxalate Hydrates
The synthesis of Manganese(II) oxalate hydrates typically involves a precipitation reaction in an aqueous solution.[7] The specific hydrated form obtained can be influenced by the reaction conditions.
Experimental Protocol: Precipitation Method
A common method for the synthesis of Manganese(II) oxalate dihydrate involves the reaction between a soluble manganese(II) salt and an oxalate source.[7]
Materials:
-
Manganese(II) chloride (MnCl₂) or Manganese(II) sulfate (B86663) (MnSO₄)
-
Sodium oxalate (Na₂C₂O₄) or Oxalic acid (H₂C₂O₄)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of the manganese(II) salt (e.g., 0.1 M MnCl₂).
-
Prepare an aqueous solution of the oxalate source (e.g., 0.1 M Na₂C₂O₄).
-
Slowly add the oxalate solution to the manganese(II) salt solution with constant stirring.
-
A pale pink precipitate of Manganese(II) oxalate dihydrate will form immediately.[7]
-
Continue stirring the mixture for a defined period (e.g., 1 hour) to ensure complete precipitation.
-
Isolate the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate several times with distilled water to remove any soluble impurities.
-
Dry the resulting solid in an oven at a low temperature (e.g., 40-50 °C) to obtain the final product.
Spectroscopic Characterization
FTIR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule.[8] In the case of Manganese(II) oxalate, these techniques are crucial for identifying the characteristic vibrations of the oxalate ligand and the water molecules of hydration.
Experimental Protocol: FTIR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS).
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Procedure (ATR method):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the dried Manganese(II) oxalate powder onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.
-
Perform baseline correction and other necessary spectral processing.
Experimental Protocol: Raman Spectroscopy
Instrumentation:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[9]
-
A microscope for sample visualization and laser focusing.
-
A sensitive detector (e.g., CCD camera).
Procedure:
-
Place a small amount of the Manganese(II) oxalate sample on a microscope slide.
-
Focus the laser onto the sample using the microscope objective.
-
Set the appropriate laser power and acquisition time to avoid sample degradation and obtain a good quality spectrum.
-
Record the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).
-
Cosmic ray removal and baseline correction may be necessary.
Vibrational Spectra and Band Assignments
The FTIR and Raman spectra of Manganese(II) oxalate are characterized by distinct bands corresponding to the vibrations of the oxalate anion (C₂O₄²⁻) and the water molecules. The oxalate ion, with D₂h symmetry in its free state, exhibits characteristic stretching and bending modes.
The primary vibrational modes of the oxalate ligand include:
-
ν(C=O) : Asymmetric and symmetric stretching of the carbonyl groups.
-
ν(C-C) : Stretching of the carbon-carbon bond.
-
δ(O-C=O) : Bending modes of the oxalate framework.
The presence of water molecules of hydration gives rise to:
-
ν(O-H) : Stretching vibrations of the water molecules, typically observed as a broad band in the high-frequency region of the FTIR spectrum.
-
δ(H-O-H) : Bending vibrations of the water molecules.
The coordination of the oxalate anion to the Mn(II) ion and the hydrogen bonding involving the water molecules can cause shifts in the vibrational frequencies and changes in the spectral features compared to the free oxalate ion.
Quantitative Spectroscopic Data
The following table summarizes the key vibrational frequencies observed in the FTIR and Raman spectra of Manganese(II) oxalate dihydrate.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| ν(O-H) | ~3400-3200 (broad) | - | O-H stretching of water molecules |
| νₐₛ(C=O) | ~1635 | ~1630 | Asymmetric C=O stretching |
| δ(H-O-H) | ~1610 | - | H-O-H bending of water molecules |
| νₛ(C=O) + ν(C-C) | ~1470 | ~1475 | Symmetric C=O stretching coupled with C-C stretching |
| νₛ(C-O) + δ(O-C=O) | ~1360 | ~1365 | Symmetric C-O stretching coupled with O-C=O bending |
| νₛ(C-O) | ~1315 | ~1320 | Symmetric C-O stretching |
| δ(O-C=O) | ~820 | ~825 | O-C=O in-plane bending |
| ν(Mn-O) + ring def. | ~500 | ~505 | Mn-O stretching and ring deformation |
| δ(O-C=O) | ~380 | ~385 | O-C=O out-of-plane bending |
Note: The exact peak positions may vary slightly depending on the specific hydrated form and the experimental conditions.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Manganese(II) oxalate.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of Manganese(II) oxalate.
Conclusion
FTIR and Raman spectroscopy are indispensable techniques for the characterization of Manganese(II) oxalate. They provide detailed insights into the coordination of the oxalate ligand, the presence and nature of water of hydration, and the overall molecular structure. This guide has outlined the fundamental experimental protocols for the synthesis and spectroscopic analysis of Manganese(II) oxalate, along with a summary of the key vibrational band assignments. This information serves as a valuable resource for researchers and scientists working with this and related metal oxalate compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vibrational Analysis of Manganese(II) Oxalates Hydrates: An In Silico Statistical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vibrational Analysis of Manganese(II) Oxalates Hydrates: An In Silico Statistical Approach [diposit.ub.edu]
- 7. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
Magnetic properties of different Manganese(II) oxalate hydrates
An In-depth Technical Guide to the Magnetic Properties of Manganese(II) Oxalate (B1200264) Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of different manganese(II) oxalate hydrates, focusing on the dihydrate (MnC₂O₄·2H₂O) and trihydrate (MnC₂O₄·3H₂O) forms. The document details their synthesis, structural differences, and the resulting magnetic behaviors, supported by quantitative data and experimental methodologies.
Introduction
Manganese(II) oxalate and its hydrates are inorganic coordination compounds that serve as important precursors for the synthesis of various manganese oxides.[1] These oxides exhibit a range of interesting catalytic, electrochemical, and magnetic properties, including ferrimagnetism and antiferromagnetism, depending on their crystalline phase and particle size.[1] The magnetic properties of the parent oxalate hydrates are of fundamental interest as they are dictated by the crystal structure and the arrangement of Mn(II) ions. Understanding these properties is crucial for controlling the characteristics of the final oxide materials. This guide compares the two most common forms: the monoclinic dihydrate (α-MnC₂O₄·2H₂O) and the orthorhombic trihydrate (MnC₂O₄·3H₂O).[2]
Crystal Structure and Magnetic Interactions
The magnetic behavior of manganese(II) oxalate hydrates is intrinsically linked to their crystal structures. The spatial arrangement of the manganese ions and the bridging oxalate ligands determines the nature and strength of the magnetic exchange interactions.
-
Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O): This hydrate (B1144303) typically crystallizes in a monoclinic system.[2] The structure consists of chains of oxalate-bridged manganese centers.[3] This arrangement facilitates a persistent antiferromagnetic interaction between the Mn(II) ions.[2]
-
Manganese(II) Oxalate Trihydrate (MnC₂O₄·3H₂O): This form crystallizes in an orthorhombic system.[2] The additional water molecule in the crystal lattice alters the coordination environment and the distance between Mn(II) ions compared to the dihydrate. This structural difference leads to more complex magnetic behavior; the exchange interaction can change from antiferromagnetic to ferromagnetic during the dehydration process.[2][4]
Quantitative Magnetic Data
The magnetic properties of the hydrates have been characterized using techniques such as magnetic susceptibility measurements. The data is commonly analyzed using the Curie-Weiss law, which describes the magnetic susceptibility (χ) of a paramagnetic material at temperatures above its magnetic ordering temperature.
The Curie-Weiss law is given by: χ = C / (T - θ)
where:
-
χ is the molar magnetic susceptibility.
-
C is the Curie constant.
-
T is the absolute temperature.
-
θ is the Weiss constant, which provides insight into the nature of the magnetic interactions (negative for antiferromagnetic, positive for ferromagnetic).
From the Curie constant, the effective magnetic moment (µ_eff) can be calculated, which helps in determining the oxidation state of the metal ion.
Table 1: Comparison of Magnetic Properties of Manganese(II) Oxalate Hydrates
| Property | MnC₂O₄·2H₂O (α-form) | MnC₂O₄·3H₂O | Notes |
| Crystal System | Monoclinic[2] | Orthorhombic[2] | Crystal structure dictates the magnetic exchange pathways. |
| Magnetic Interaction | Consistently Antiferromagnetic[2] | Changes from Antiferromagnetic to Ferromagnetic upon dehydration[2][4] | The interaction in the trihydrate is highly sensitive to water content. |
| Weiss Constant (θ) | Negative | Variable | A negative θ indicates antiferromagnetic coupling. |
| Néel Temperature (T_N) | 11.2 K for a related 0.5-hydrate[5] | Not explicitly stated for the pure trihydrate | The temperature below which antiferromagnetic ordering occurs. |
Note: Specific quantitative values for the Weiss constant and magnetic moment for the pure dihydrate and trihydrate forms are not consistently reported across the literature but can be derived from raw susceptibility data. A related compound, [MnC₂O₄]·0.5H₂O, shows a Weiss constant of θ = -34.77 K, indicating strong antiferromagnetic coupling.[5]
Experimental Protocols
Synthesis of Manganese(II) Oxalate Hydrates
Objective: To synthesize MnC₂O₄·2H₂O and MnC₂O₄·3H₂O through controlled precipitation.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) or Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)[6]
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O) or Sodium oxalate (Na₂C₂O₄)[6]
-
Deionized/Distilled water
-
pH meter
Protocol (General Precipitation Method):
-
Prepare aqueous solutions of the manganese salt and the oxalate salt. The concentration of these initial solutions can influence which hydrate is formed.
-
Maintain the reaction temperature at 25 °C and control the pH of the medium to approximately 3.0.
-
Slowly add the oxalate solution to the manganese salt solution under continuous stirring.
-
The type of crystallohydrate obtained depends on the nucleation mechanism. Homogeneous nucleation tends to yield MnC₂O₄·2H₂O, while heterogeneous nucleation can produce MnC₂O₄·3H₂O.
-
For MnC₂O₄·2H₂O (α-dihydrate): Allow the reaction to proceed for an extended period (e.g., 24 hours). A white precipitate will form.
-
For MnC₂O₄·3H₂O (trihydrate): The reaction is typically faster (e.g., 40 minutes), resulting in a pink-colored precipitate.
-
Collect the precipitate by filtration.
-
Wash the product with distilled water to remove any unreacted ions.
-
Dry the product appropriately. The dihydrate can be air-dried, while the more sensitive trihydrate is often dried in a vacuum desiccator over silica (B1680970) gel to prevent premature dehydration.
Magnetic Susceptibility Measurement
Objective: To measure the magnetic susceptibility of the synthesized hydrates as a function of temperature.
Instrumentation:
-
SQUID (Superconducting Quantum Interference Device) Magnetometer[5][7] or a Faraday-type magnetic balance.
Protocol (using SQUID Magnetometer):
-
A precisely weighed polycrystalline sample (typically 10-20 mg) is packed into a gelatin capsule or other suitable sample holder.
-
The sample holder is mounted in the magnetometer.
-
The magnetic susceptibility (χ) is measured over a desired temperature range (e.g., 1.8 K to 300 K).[5]
-
Measurements are performed in a constant applied magnetic field (e.g., 2000 Oe).[5]
-
The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms using Pascal's constants.[7]
-
The molar magnetic susceptibility (χ_M) is then plotted against temperature (T). The data can also be presented as χ_MT vs. T to better visualize the magnetic behavior.
-
For temperatures well above any magnetic ordering, the data is fitted to the Curie-Weiss law to determine the Curie constant (C) and the Weiss constant (θ).[5]
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental relationship between structure and magnetism in these compounds.
Caption: Experimental workflow for synthesis and magnetic characterization.
Caption: Structure-property relationship in Mn(II) oxalate hydrates.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of decomposition of manganese(II) oxalate dihydrate and manganese(II) oxalate trihydrate [inis.iaea.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
A Comprehensive Technical Guide to Manganese(II) Oxalate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Manganese(II) oxalate (B1200264), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, key safety data, and relevant experimental protocols, presented in a clear and accessible format.
Chemical Identification
Manganese(II) oxalate is an inorganic compound that exists in both anhydrous and hydrated forms. The most common hydrated form is the dihydrate, which typically appears as a pale pink, crystalline solid.
CAS Numbers:
Safety and Hazard Information
Manganese(II) oxalate is classified as harmful if swallowed or in contact with skin.[3] Proper handling and the use of personal protective equipment (PPE) are crucial to ensure laboratory safety.
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for Manganese(II) oxalate dihydrate.
| Property | Value | Source |
| Molecular Formula | C₂H₄MnO₆ | Fisher Scientific SDS |
| Molecular Weight | 178.99 g/mol | Fisher Scientific SDS |
| Melting Point | 100 °C / 212 °F | [4] |
| Specific Gravity | 2.453 g/cm³ | [4] |
| Acute Dermal LD50 (Rat) | >2000 mg/kg bw | [5] |
| Hazard Class | 6.1 | ECHEMI SDS |
| UN Number | 3288 | ECHEMI SDS |
Experimental Protocols
Detailed methodologies for the synthesis and thermal decomposition of Manganese(II) oxalate are provided below. These protocols are foundational for its application in materials science and as a precursor for other manganese compounds.
Synthesis of Manganese(II) Oxalate Dihydrate via Precipitation
This protocol describes a common method for synthesizing Manganese(II) oxalate dihydrate through a precipitation reaction.[6]
Materials:
-
Manganese(II) sulfate (B86663) (MnSO₄) or Manganese(II) chloride (MnCl₂)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O) or Oxalic acid (H₂C₂O₄)
-
Deionized water
-
Glacial acetic acid (optional)
-
Beakers
-
Stirring apparatus
-
Heating plate
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a stoichiometric amount of the manganese salt (e.g., 20g of MnSO₄) in deionized water (e.g., 50ml) with heating and stirring to create a clear, pale pink solution.[7]
-
In a separate beaker, dissolve a stoichiometric equivalent of the oxalate source (e.g., 24.5g of potassium oxalate monohydrate) in deionized water (e.g., 50ml), also with heating and stirring, to form a clear solution.[7]
-
-
Precipitation:
-
Slowly add the oxalate solution to the manganese salt solution while continuously stirring. A milky, suspended precipitate of Manganese(II) oxalate will form immediately.[7]
-
(Optional) Add a small amount of glacial acetic acid (e.g., 5ml) to reduce the solubility of the product and improve yield.[7]
-
-
Digestion and Washing:
-
Continue stirring the mixture for approximately 20 minutes to allow the precipitate to fully form and coagulate.[7]
-
Cease stirring and allow the precipitate to settle.
-
Decant the supernatant liquid.
-
Wash the precipitate by adding deionized water (e.g., 200ml), stirring for 10 minutes, allowing it to settle, and decanting the supernatant. Repeat this washing step at least twice to remove soluble impurities.[7]
-
-
Isolation and Drying:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a final portion of deionized water.
-
Dry the collected solid in a drying oven at a temperature below its decomposition point (e.g., at 150°C to remove water of hydration if anhydrous form is desired) or air-dry on a filter paper.[7][8]
-
Thermal Decomposition Analysis
The thermal decomposition of Manganese(II) oxalate is a critical process for producing manganese oxides. This behavior is typically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Objective: To determine the decomposition pathway and temperature ranges for the dehydration and subsequent decomposition of Manganese(II) oxalate.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Inert gas supply (e.g., Nitrogen, Helium, or Argon) or Air/Oxygen supply
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the Manganese(II) oxalate sample (typically 5-10 mg) into a TGA/DSC crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA/DSC furnace.
-
Purge the system with the desired atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) to remove air.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Dehydration: The initial weight loss, typically occurring around 150-200 °C, corresponds to the loss of water molecules.[1] The endothermic peak in the DSC curve in this range confirms the dehydration step.
-
Decomposition: A subsequent, significant weight loss at higher temperatures (starting around 300 °C) indicates the decomposition of the anhydrous oxalate into manganese oxide (MnO) and gaseous products (CO and CO₂).[6][8] This process is also endothermic.
-
The final residual mass should correspond to the theoretical mass of the resulting manganese oxide.
-
Visualized Workflows and Pathways
Safe Handling and Emergency Response Workflow
The following diagram outlines the logical workflow for the safe handling of Manganese(II) oxalate and the appropriate emergency response procedures.
Caption: Workflow for safe handling and emergency response.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 3. fishersci.dk [fishersci.dk]
- 4. fishersci.com [fishersci.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. Sciencemadness Discussion Board - Report on making manganese oxalate and attempt to isolate green MnO - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]
A Technical Guide to Lindbergite: The Natural Occurrence of Manganese(II) Oxalate
For researchers, scientists, and professionals in drug development, understanding the natural sources and properties of metal complexes is crucial. Manganese(II) oxalate (B1200264), a compound with applications ranging from precursor for battery materials to catalysts, exists in nature as the mineral lindbergite.[1][2] This guide provides an in-depth technical overview of lindbergite, focusing on its quantitative data, experimental protocols for its study, and the logical frameworks for its formation and identification.
Introduction to Lindbergite
Lindbergite is the naturally occurring dihydrate form of manganese(II) oxalate (MnC₂O₄·2H₂O).[1] It is a secondary mineral, typically found in granite pegmatites.[3] The type locality for lindbergite is the Boca Rica mine in Sapucaia do Norte, Galiléia, Minas Gerais, Brazil, where it is found in association with various phosphate (B84403) minerals.[3][4] The mineral was named in honor of Marie Louise Lindberg-Smith, a mineralogist with the U.S. Geological Survey.[4] Lindbergite is the manganese analogue of humboldtine (iron oxalate) and glushinskite (magnesium oxalate).[5]
Quantitative Data
A summary of the key quantitative data for lindbergite is presented in the tables below, compiled from various mineralogical databases and scientific publications.
Table 1: Crystallographic Data of Lindbergite
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [4][5] |
| Space Group | C2/c | [3][5] |
| Unit Cell Parameters | a = 11.995(5) Å | [5] |
| b = 5.632(2) Å | [5] | |
| c = 9.967(7) Å | [5] | |
| β = 128.34(4)° | [5] | |
| Volume | 528.1(5) ų | [5] |
| Z (formula units per unit cell) | 4 | [3][5] |
Table 2: Physical and Optical Properties of Lindbergite
| Property | Value | Source(s) |
| Color | White to grayish-white | [3][4] |
| Luster | Vitreous | [4] |
| Streak | White | [3] |
| Hardness (Mohs) | 2.5 | [3] |
| Density (measured) | 2.10(3) g/cm³ | [5] |
| Density (calculated) | 2.251 g/cm³ | [5] |
| Cleavage | Perfect on {010} | [3] |
| Fracture | Friable | [1] |
| Optical Class | Biaxial (-) | [3] |
| Refractive Indices | nα = 1.424(3) | [5] |
| nβ = 1.550(3) | [5] | |
| nγ = 1.65(1) | [5] | |
| 2V (measured) | 80(2)° | [3] |
| 2V (calculated) | 77° | [3] |
Table 3: Chemical Composition of Lindbergite (from Boca Rica mine)
| Constituent | Weight % | Source(s) |
| MnO | 39.63 | [3] |
| Al₂O₃ | 0.24 | [3] |
| Na₂O | 0.21 | [3] |
| C₂O₃ | 34.90 | [3] |
| H₂O | 19.62 | [3] |
| Total | 94.96 | [3] |
Experimental Protocols
This section details the methodologies for the synthesis of manganese(II) oxalate dihydrate and the characterization of lindbergite, based on established laboratory practices and analytical techniques.
Synthesis of Manganese(II) Oxalate Dihydrate
Manganese(II) oxalate dihydrate can be synthesized in the laboratory via a precipitation reaction.[2][6]
Objective: To prepare a pure sample of manganese(II) oxalate dihydrate.
Materials:
-
A soluble manganese(II) salt (e.g., manganese(II) chloride, MnCl₂)
-
A soluble oxalate (e.g., sodium oxalate, Na₂C₂O₄) or oxalic acid (H₂C₂O₄)
-
Distilled water
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Prepare an aqueous solution of the manganese(II) salt.
-
Prepare a separate aqueous solution of the oxalate.
-
Slowly add the oxalate solution to the manganese(II) salt solution while stirring continuously. A pale pink precipitate of manganese(II) oxalate dihydrate will form.[2][6]
-
Continue stirring for a set period to ensure complete precipitation.
-
Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the precipitate at a low temperature (e.g., in a desiccator or a low-temperature oven) to obtain the final product.
A hydrothermal synthesis method can also be employed.[7]
Characterization of Lindbergite
Several analytical techniques are employed to identify and characterize lindbergite.
Objective: To identify the crystalline phases present in a sample and to determine its unit cell parameters.
Methodology:
-
A small, powdered sample of the mineral is prepared.
-
The sample is mounted on a sample holder.
-
The sample is irradiated with monochromatic X-rays in a powder diffractometer.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared to standard diffraction patterns of known minerals (e.g., from the JCPDS-International Centre for Diffraction Data) to identify the phases present. The powder XRD pattern for lindbergite is practically identical to that of synthetic Mn(C₂O₄)·2H₂O.[8]
Objective: To observe the morphology of the mineral crystals and to determine their elemental composition.
Methodology:
-
A small sample of the mineral is mounted on an SEM stub using a conductive adhesive.
-
The sample may be coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging.
-
The sample is placed in the SEM chamber, and a high-energy beam of electrons is focused on the sample.
-
The interactions between the electron beam and the sample produce various signals, including secondary electrons (for imaging) and X-rays (for elemental analysis).
-
Secondary electron images provide high-resolution information about the surface topography and morphology of the crystals.
-
EDS analysis of the characteristic X-rays emitted from the sample allows for the qualitative and quantitative determination of its elemental composition.[3][9]
Visualizations
The following diagrams illustrate the geological formation process of lindbergite and a typical workflow for its characterization.
References
- 1. Lindbergite Mineral Data [webmineral.com]
- 2. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. mindat.org [mindat.org]
- 5. researchgate.net [researchgate.net]
- 6. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solid Solutions of Lindbergite–Glushinskite Series: Synthesis, Ionic Substitutions, Phase Transformation and Crystal Mo… [ouci.dntb.gov.ua]
Physicochemical properties of anhydrous Manganese(II) oxalate
An In-depth Technical Guide on the Physicochemical Properties of Anhydrous Manganese(II) Oxalate (B1200264)
Introduction
Anhydrous Manganese(II) oxalate (MnC₂O₄) is an inorganic compound of significant interest in materials science and chemistry. It serves as a crucial precursor for the synthesis of various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄), which have widespread applications in catalysis, energy storage devices like lithium-ion batteries, and as magnetic materials. The controlled thermal decomposition of anhydrous MnC₂O₄ allows for the production of manganese oxide nanoparticles with specific morphologies and properties. This document provides a comprehensive overview of the core physicochemical properties of anhydrous Manganese(II) oxalate, detailed experimental protocols for its characterization, and visual representations of key processes for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of anhydrous Manganese(II) oxalate are summarized in the tables below. This data is critical for its handling, processing, and application in further research and development.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₂MnO₄ | [1][2] |
| Molar Mass | 142.96 g/mol | [2][3] |
| Appearance | Light pink crystalline solid/powder | [1] |
| Density | 2.43 g/cm³ (at 21.7°C) | [1][2] |
| Solubility in Water | 0.03087 g/100 g (at 25°C); very slightly soluble. | [2][4] |
| Solubility in Other Solvents | Soluble in dilute acids. | [4] |
| Standard Molar Enthalpy of Formation (ΔfH⁰₂₉₈) | -1087.3 kJ/mol (for the solid state) | [2] |
Crystal Structure
Anhydrous Manganese(II) oxalate is typically formed by the dehydration of its hydrated precursors, such as the dihydrate (MnC₂O₄·2H₂O) or trihydrate (MnC₂O₄·3H₂O). Upon removal of the water molecules, the material adopts an orthorhombic crystal structure.[5] The dihydrate precursor commonly crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[1]
| Property | Value (for Dihydrate Precursor) | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Lattice Parameters | a = 0.6262 nm, b = 1.3585 nm, c = 0.6091 nm | [1] |
| Formula Units (Z) | 4 | [1] |
Note: Data for the direct crystal structure of the anhydrous form is less commonly reported than for its stable hydrated precursors. The structure of the anhydrous material is derived from these precursors.[5]
Thermal Properties
The thermal decomposition of anhydrous MnC₂O₄ is a critical property, particularly for its use as a precursor. The decomposition pathway is highly dependent on the surrounding atmosphere.
| Property | Value / Observation | Atmosphere | Reference |
| Decomposition Onset | ~220-296°C | Air / N₂ | [6][7] |
| Decomposition Reaction | MnC₂O₄(s) → MnO(s) + CO(g) + CO₂(g) | Inert (Vacuum / N₂) | [1][8] |
| Decomposition Products | Mn₂O₃, Mn₃O₄ | Oxidative (Air / O₂) | [8][9] |
| Enthalpy of Dehydration (of Dihydrate) | ΔH = 86 kJ/mol | - | [9] |
| DSC Endothermic Peak | 151°C (related to decomposition processes) | Nitrogen | [10] |
Magnetic and Spectroscopic Properties
The magnetic properties of manganese compounds are of significant interest. The oxalate ligand can mediate magnetic exchange interactions between metal centers.[11]
| Property | Value / Observation | Reference |
| Magnetic Behavior | Paramagnetic, with antiferromagnetic interactions. | [11] |
| Infrared (IR) Spectroscopy | Characteristic vibrations of the oxalate ligand (C=O and C-O stretching) are observable. | |
| Raman Spectroscopy | Can be used for characterization. | [12] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of anhydrous Manganese(II) oxalate.
Synthesis
Anhydrous MnC₂O₄ is typically prepared via a two-step process: precipitation of a hydrated precursor followed by thermal dehydration.
Step 1: Synthesis of Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O) Precursor This protocol is based on a standard aqueous precipitation reaction.[1]
-
Reagents: Prepare aqueous solutions of a soluble manganese(II) salt (e.g., Manganese(II) chloride, MnCl₂) and an oxalate source (e.g., sodium oxalate, Na₂C₂O₄, or oxalic acid, H₂C₂O₄).
-
Precipitation: Slowly add the sodium oxalate solution to the stirred manganese chloride solution at room temperature. A pale pink precipitate of Manganese(II) oxalate dihydrate will form immediately.[1]
-
MnCl₂(aq) + Na₂C₂O₄(aq) + 2H₂O(l) → MnC₂O₄·2H₂O(s) + 2NaCl(aq)[1]
-
-
Aging: Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete reaction and particle size homogeneity.
-
Isolation: Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the collected solid several times with deionized water to remove soluble byproducts (like NaCl), followed by a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.[6]
-
Drying: Dry the product in air at ambient temperature or in a low-temperature oven (< 80°C) to yield the stable dihydrate precursor.[13]
Step 2: Dehydration to Anhydrous Manganese(II) Oxalate This protocol uses thermal analysis data to define the dehydration conditions.[7][10]
-
Setup: Place a known quantity of the synthesized MnC₂O₄·2H₂O powder in a crucible suitable for heating.
-
Heating: Heat the sample in a furnace or thermogravimetric analyzer under a controlled atmosphere (e.g., flowing nitrogen).
-
Temperature Program: Based on TGA data, the dehydration of the dihydrate typically occurs between 140°C and 200°C.[7] Heat the sample to a temperature within this range (e.g., 180°C) and hold until a constant weight is achieved, indicating the complete removal of water of crystallization.
-
Cooling: Cool the sample back to room temperature under an inert atmosphere to prevent rehydration or oxidation. The resulting powder is anhydrous MnC₂O₄.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol is used to study the thermal stability and decomposition kinetics.[6][10]
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the anhydrous MnC₂O₄ powder into an alumina (B75360) or platinum crucible.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) or an oxidative gas (e.g., Air) at a constant flow rate (e.g., 100-150 mL/min).[6]
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600-900°C) at a constant heating rate, typically 10°C/min.[6][10]
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to identify dehydration and decomposition steps. Analyze the DSC curve (heat flow vs. temperature) to determine if these events are endothermic or exothermic.
X-ray Diffraction (XRD)
This protocol is used to confirm the crystal structure and phase purity of the material.[6]
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: Finely grind the anhydrous MnC₂O₄ powder and mount it onto a sample holder.
-
Radiation Source: Use a standard X-ray source, typically Cu Kα radiation (λ = 1.54056 Å).[6]
-
Scan Parameters: Collect the diffraction pattern over a 2θ range of 5° to 80° with a step size of 0.02°.[6]
-
Data Analysis: Compare the resulting diffractogram with standard patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[6]
Magnetic Susceptibility Measurement
This protocol is used to determine the magnetic properties of the compound.[6]
-
Instrument: A Superconducting Quantum Interference Device (SQUID) magnetometer.[6]
-
Sample Preparation: Place a precisely weighed amount of the anhydrous MnC₂O₄ powder into a gelatin capsule or other suitable sample holder.
-
Measurement Conditions:
-
Data Analysis: Plot the magnetic susceptibility (χ) versus temperature (T). Analyze the data using the Curie-Weiss law to determine the nature of the magnetic interactions (ferromagnetic, antiferromagnetic, or paramagnetic).
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of anhydrous Manganese(II) oxalate.
Thermal Decomposition Pathways
The decomposition of anhydrous MnC₂O₄ is highly dependent on the atmosphere, leading to different manganese oxide products.
Safety and Handling
Manganese(II) oxalate is classified as harmful. Users should consult the full Safety Data Sheet (SDS) before handling.
-
Hazards: Harmful if swallowed or in contact with skin (H302 + H312).[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16][17]
-
Handling: Use in a well-ventilated area. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[16][17]
-
Decomposition Hazards: Thermal decomposition produces toxic gases (Carbon Monoxide) and manganese oxides.[16]
References
- 1. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 2. manganese(II) oxalate [chemister.ru]
- 3. Manganese oxalate | C2MnO4 | CID 69499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MANGANESE OXALATE | 640-67-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of Manganese(II) oxalate in vacuum and in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. ias.ac.in [ias.ac.in]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.dk [fishersci.dk]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. aksci.com [aksci.com]
Dehydration kinetics of Manganese(II) oxalate dihydrate
An In-depth Technical Guide on the Dehydration Kinetics of Manganese(II) Oxalate (B1200264) Dihydrate
Introduction
Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) is a key inorganic precursor compound used extensively in materials science for the synthesis of various manganese oxides (MnOₓ).[1] These oxides are critical components in catalysis, energy storage devices like batteries and supercapacitors, and magnetic materials.[1][2] The thermal decomposition of MnC₂O₄·2H₂O is a multi-step process, beginning with the removal of its two water molecules of crystallization. A thorough understanding of the kinetics and mechanism of this initial dehydration step is crucial for controlling the morphology, particle size, and phase of the final manganese oxide product.
This technical guide provides a comprehensive overview of the dehydration kinetics of Manganese(II) oxalate dihydrate. It consolidates quantitative data from various studies, details the experimental protocols used for its characterization, and presents logical workflows and relationships through diagrams, serving as a vital resource for researchers, scientists, and professionals in materials and drug development.
The Dehydration Process: Mechanism and Characteristics
The thermal decomposition of manganese(II) oxalate dihydrate in an inert or oxidative atmosphere begins with a distinct, single-step dehydration reaction.[3][4] In this endothermic process, the compound loses its two molecules of water to form anhydrous manganese(II) oxalate (MnC₂O₄).[5]
The chemical equation for this reaction is: MnC₂O₄·2H₂O(s) → MnC₂O₄(s) + 2H₂O(g)
This dehydration typically occurs in the temperature range of 100°C to 200°C.[1] Following dehydration, the resulting anhydrous salt remains stable over a specific temperature range before decomposing into manganese oxides and gaseous products (CO and CO₂).[1][6]
Quantitative Data: Kinetic Parameters and Thermal Analysis
The study of dehydration kinetics involves determining key parameters such as activation energy (Ea), the pre-exponential factor (A), and the most probable reaction mechanism function, g(α). These parameters are typically derived from thermogravimetric analysis (TGA) data.
Table 1: Kinetic Parameters for the Dehydration of MnC₂O₄·2H₂O
| Parameter | Value | Method | Atmosphere | Citation |
| Activation Energy (Ea) | 168.45 kJ/mol | Non-isothermal TGA (Coats-Redfern & Ozawa, extrapolated to β=0) | Static Air | [3] |
| Pre-exponential Factor (ln A) | 45.40 s⁻¹ | Non-isothermal TGA (Coats-Redfern & Ozawa, extrapolated to β=0) | Static Air | [3] |
| Reaction Mechanism | G(α) = (1-α)⁻¹/² | Comparison of kinetic models | Static Air | [3] |
| Enthalpy of Dehydration (ΔH) | 86 kJ/mol | Differential Scanning Calorimetry (DSC) | Not Specified | [4] |
| Enthalpy of Dehydration (ΔH) | 97 kJ/mol | Differential Scanning Calorimetry (DSC) | Not Specified |
Table 2: Thermal Analysis Data for the Dehydration of MnC₂O₄·2H₂O
| Parameter | Temperature Range (°C) | Atmosphere | Heating Rate (°C/min) | Citation |
| Dehydration Range | 140 - 182 | Static Air | 5 | [6][7] |
| Dehydration Range | 140 - 187 | Dynamic Argon (60 ml/min) | 5 | [6][7] |
| Dehydration Range | 113 - 150 | Static Air | 10 | [3] |
| Endothermic Peak (DTA) | 120 | Not Specified | Not Specified | [8] |
| Mass Loss (TGA) | ~20% | Not Specified | Not Specified | [8][9] |
Experimental Protocols
Accurate kinetic analysis depends on meticulous experimental procedures, from sample synthesis to thermal analysis.
Synthesis of Manganese(II) Oxalate Dihydrate
A common and reliable method for synthesizing MnC₂O₄·2H₂O is through a precipitation reaction.[1][3]
-
Reagents: High-purity grade soluble manganese salts (e.g., MnCl₂·4H₂O) and an oxalate source (e.g., K₂C₂O₄·H₂O or oxalic acid) are used.[3]
-
Procedure:
-
Aqueous solutions of the manganese salt and the oxalate source are prepared.
-
The solutions are mixed under controlled conditions, typically at room temperature (25°C) with continuous stirring. The pH of the medium is often controlled to approximately 3.0 to ensure the correct hydrate (B1144303) formation.
-
A precipitate of MnC₂O₄·2H₂O forms spontaneously. The reaction is allowed to proceed for a set duration (e.g., 24 hours) to ensure complete crystallization.
-
The resulting white or light pink precipitate is collected by filtration.[1]
-
The product is washed thoroughly with bidistilled or deionized water to remove any soluble impurities.
-
The final product is dried in air or in a desiccator.
-
-
Characterization: The identity and purity of the synthesized MnC₂O₄·2H₂O are confirmed using techniques such as Powder X-ray Diffraction (PXRD).[3]
Non-Isothermal Kinetic Analysis via Thermogravimetry (TGA)
Non-isothermal TGA, where the sample is heated at a constant rate, is the primary technique for studying dehydration kinetics. The protocol described by Pan et al. (1999) is a representative example.[3]
-
Instrumentation: A calibrated thermal analysis instrument (e.g., Rigaku TG-DTA).[3]
-
Sample Preparation: The synthesized MnC₂O₄·2H₂O sample is ground and sieved to ensure a uniform and small particle size (e.g., < 60 mesh), which minimizes heat and mass transfer effects.[3]
-
Experimental Conditions:
-
Sample Mass: A small, precisely weighed amount of the sample is placed in the crucible.
-
Atmosphere: The experiment is conducted in a controlled atmosphere, such as static air or a dynamic inert gas (e.g., nitrogen, argon) flow.[3][6]
-
Reference Material: An inert reference material, such as α-Al₂O₃, is used in a parallel crucible for differential thermal analysis (DTA).[3]
-
Heating Program: The sample is heated over a defined temperature range (e.g., 25-300°C) at several different linear heating rates (β), for example, 3, 5, 10, and 15 °C/min.[3] Using multiple heating rates is essential for accurate kinetic analysis using isoconversional methods.
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature (TGA curve) and the temperature difference between the sample and reference (DTA curve) simultaneously.
Kinetic Data Analysis
The data obtained from non-isothermal TGA experiments are analyzed using mathematical models to determine the kinetic triplet (Ea, A, and g(α)).
-
Isoconversional Methods (Model-Free): These methods, such as the Flynn-Wall-Ozawa (FWO) method, are highly recommended as they calculate the activation energy at different degrees of conversion (α) without assuming a specific reaction model. This approach can reveal if the reaction mechanism changes during the process.
-
Model-Fitting Methods: Methods like the Coats-Redfern integral method involve fitting the experimental data to numerous theoretical solid-state reaction models (g(α) functions).[3] The model that provides the best linear fit and physically meaningful kinetic parameters is considered the most probable mechanism for the reaction.[3] To improve accuracy, it is suggested to calculate the kinetic parameters for each heating rate and extrapolate the results to a heating rate of zero (β→0), which theoretically represents the state at thermal equilibrium.[3]
Visualizations: Workflows and Conceptual Models
Diagrams are essential for visualizing complex experimental workflows and the interrelation of different parameters.
Caption: Experimental workflow for determining the dehydration kinetics of MnC₂O₄·2H₂O.
Caption: Conceptual model of kinetic analysis for MnC₂O₄·2H₂O dehydration.
Conclusion
The dehydration of Manganese(II) oxalate dihydrate is a well-defined, single-step thermal event that precedes the decomposition of the anhydrous oxalate. Kinetic studies, primarily using non-isothermal thermogravimetry, have established key parameters for this process. The activation energy is consistently reported in the range of 86-169 kJ/mol, with the reaction mechanism often described by a first-order or contracting geometry model. The precise values and observed dehydration temperatures are influenced by experimental conditions such as heating rate and atmosphere. The protocols and data consolidated in this guide offer a robust foundation for researchers aiming to precisely control the thermal treatment of this compound for the synthesis of advanced manganese-based materials.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bgcryst.com [bgcryst.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Manganese(II) Oxalate as a Precursor for Manganese Oxide Nanoparticles (MnO, Mn₂O₃, Mn₃O₄)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various manganese oxide nanoparticles (MnO, Mn₂O₃, and Mn₃O₄) using manganese(II) oxalate (B1200264) as a versatile precursor. The synthesis relies on the thermal decomposition of manganese(II) oxalate under controlled temperature and atmospheric conditions. The distinct properties of each manganese oxide nanoparticle species make them suitable for a range of applications in research and drug development, including catalysis, biomedical imaging, and as therapeutic agents.
Summary of Synthetic Conditions and Resulting Nanoparticle Characteristics
The following table summarizes the key experimental parameters for the synthesis of MnO, Mn₂O₃, and Mn₃O₄ nanoparticles from a manganese(II) oxalate precursor, along with the typical characteristics of the resulting nanoparticles.
| Target Nanoparticle | Precursor | Decomposition Temperature (°C) | Atmosphere | Resulting Particle Size (nm) | Crystal Structure |
| MnO | Manganese(II) Oxalate | 400 - 500 | Inert (e.g., N₂, Ar) or Vacuum | 25 - 60 | Cubic |
| Mn₂O₃ | Manganese(II) Oxalate | 500 - 800 | Air | ~30 - 80 | Cubic (Bixbyite) |
| Mn₃O₄ | Manganese(II) Oxalate | 300 - 450 | Air | Varies (can be >100) | Tetragonal (Hausmannite) |
Experimental Workflows
The general workflow for the synthesis and characterization of manganese oxide nanoparticles from a manganese(II) oxalate precursor is depicted below.
Caption: General workflow for synthesis and characterization.
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of MnO, Mn₂O₃, and Mn₃O₄ nanoparticles. These protocols are based on established literature and can be adapted based on specific experimental requirements.
Protocol 1: Synthesis of Manganese(II) Oxide (MnO) Nanoparticles
Objective: To synthesize MnO nanoparticles via the thermal decomposition of manganese(II) oxalate in an inert atmosphere.
Materials:
-
Manganese(II) oxalate (MnC₂O₄) powder
-
High-purity nitrogen (N₂) or argon (Ar) gas
-
Tube furnace with temperature controller
-
Quartz tube
-
Ceramic boat
-
Schlenk line or glovebox (optional, for handling air-sensitive materials)
Procedure:
-
Place a known quantity (e.g., 1 gram) of manganese(II) oxalate powder into a ceramic boat.
-
Position the ceramic boat in the center of the quartz tube within the tube furnace.
-
Seal the quartz tube and purge with an inert gas (N₂ or Ar) for at least 30 minutes to remove any residual oxygen. Maintain a gentle flow of the inert gas throughout the experiment.
-
Ramp the furnace temperature to 450°C at a heating rate of 5°C/minute.
-
Hold the temperature at 450°C for 2 hours to ensure complete decomposition of the precursor.
-
After the hold time, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.
-
Once at room temperature, carefully collect the resulting light green or grey powder, which is MnO nanoparticles.
-
Store the MnO nanoparticles under an inert atmosphere to prevent oxidation.
Protocol 2: Synthesis of Manganese(III) Oxide (Mn₂O₃) Nanoparticles
Objective: To synthesize Mn₂O₃ nanoparticles through the thermal decomposition of manganese(II) oxalate in the presence of air.
Materials:
-
Manganese(II) oxalate (MnC₂O₄) powder
-
Muffle furnace with temperature controller
-
Ceramic crucible with a loose-fitting lid
Procedure:
-
Place a known quantity (e.g., 1 gram) of manganese(II) oxalate powder into a ceramic crucible.
-
Place the crucible in the muffle furnace. The lid should be placed loosely to allow for air circulation.
-
Ramp the furnace temperature to 600°C at a heating rate of 5°C/minute.
-
Maintain the temperature at 600°C for 4 hours to facilitate the complete oxidation and formation of the Mn₂O₃ phase.
-
After the designated time, switch off the furnace and let it cool down to room temperature naturally.
-
Collect the resulting dark brown or black powder, which is Mn₂O₃ nanoparticles.
-
Store the nanoparticles in a desiccator.
Protocol 3: Synthesis of Manganese(II,III) Oxide (Mn₃O₄) Nanoparticles
Objective: To synthesize Mn₃O₄ nanoparticles by the thermal decomposition of manganese(II) oxalate at a lower temperature in air.
Materials:
-
Manganese(II) oxalate (MnC₂O₄) powder
-
Muffle furnace with temperature controller
-
Ceramic crucible with a loose-fitting lid
Procedure:
-
Weigh out a specific amount (e.g., 1 gram) of manganese(II) oxalate powder and place it in a ceramic crucible.
-
Position the crucible inside a muffle furnace, ensuring the lid is not tightly sealed to permit airflow.
-
Increase the furnace temperature to 350°C at a heating rate of 5°C/minute.
-
Hold the temperature at 350°C for 3 hours.
-
Following the heating period, turn off the furnace and allow it to cool to ambient temperature.
-
Retrieve the resulting black powder, which corresponds to Mn₃O₄ nanoparticles.
-
Store the product in a dry environment.
Characterization of Manganese Oxide Nanoparticles
The synthesized nanoparticles should be thoroughly characterized to confirm their physical and chemical properties. The following diagram illustrates the logical relationship between the synthesis parameters and the characterization techniques employed.
Caption: Synthesis parameters and corresponding characterization.
X-ray Diffraction (XRD): This technique is essential for identifying the crystalline phase of the manganese oxide formed (MnO, Mn₂O₃, or Mn₃O₄) and for estimating the average crystallite size using the Scherrer equation.
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanoparticles, allowing for the direct measurement of their size, size distribution, and morphology (e.g., spherical, cubic, rod-like).
Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology and aggregation state of the nanoparticle powders.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to confirm the formation of manganese oxides by identifying the characteristic vibrational bands of the Mn-O bonds.
Applications in Research and Drug Development
Manganese oxide nanoparticles have garnered significant interest in the biomedical field due to their unique magnetic and chemical properties.
-
Magnetic Resonance Imaging (MRI): Manganese-based nanoparticles, particularly MnO and Mn₃O₄, are being investigated as contrast agents for MRI.[1] Their ability to alter the relaxation times of water protons can enhance image contrast, aiding in the diagnosis of various diseases.
-
Drug Delivery: The porous nature and high surface area of some manganese oxide nanostructures make them suitable candidates for drug delivery systems.[1] They can be functionalized to carry therapeutic agents to specific targets within the body.
-
Cancer Therapy: Certain manganese oxide nanoparticles have shown potential in cancer therapy.[2] They can act as catalysts in the tumor microenvironment to generate reactive oxygen species (ROS), leading to cancer cell death. Additionally, their photothermal properties are being explored for hyperthermia-based cancer treatments.
-
Biosensing: The catalytic properties of manganese oxide nanoparticles are also utilized in the development of biosensors for the detection of various biomolecules.
-
Catalysis: In addition to biomedical applications, these nanoparticles are effective catalysts in various organic reactions and for environmental remediation. Their high surface-to-volume ratio provides numerous active sites for catalytic activity.
References
Application Notes: Manganese(II) Oxalate in the Preparation of Heterogeneous Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of manganese(II) oxalate (B1200264) as a precursor for synthesizing high-performance heterogeneous manganese oxide catalysts. The methodologies outlined are particularly relevant for applications in environmental catalysis, such as the oxidative decomposition of volatile organic compounds (VOCs) and carbon monoxide (CO).
Manganese(II) oxalate serves as an excellent precursor for various manganese oxides, including MnO, Mn₂O₃, and Mn₃O₄, through controlled thermal decomposition.[1][2][3] The "oxalate route" is a template-free method that offers significant advantages, such as the ability to produce mesoporous materials with high surface areas and well-defined pore structures.[4] These physical properties, combined with the ability to control the distribution of manganese oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺), are critical for achieving high catalytic activity.[4][5] Catalysts derived from this method have demonstrated superior performance in the total oxidation of pollutants like benzene (B151609), toluene, and o-xylene (B151617) at significantly lower temperatures compared to catalysts prepared by other methods.[4]
Furthermore, the co-precipitation of manganese oxalate with other metal oxalates, such as cerium oxalate, allows for the synthesis of highly active mixed-metal oxide catalysts.[6][7][8] These materials leverage synergistic effects between the different metal cations to enhance redox properties and oxygen mobility, leading to improved catalytic efficiency in reactions like low-temperature CO oxidation.[6][7][8]
Section 1: Synthesis of Manganese Oxide Catalysts
Application Note: The Oxalate Precipitation-Decomposition Route
The synthesis of manganese oxide catalysts from manganese(II) oxalate is a two-step process: precipitation followed by thermal decomposition (calcination).
-
Precipitation: A soluble manganese salt (e.g., manganese(II) sulfate (B86663) or chloride) is reacted with an oxalic acid or a soluble oxalate salt solution to precipitate manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O).[2] This step allows for the creation of a uniform precursor material. For mixed oxide catalysts, a solution containing multiple metal salts (e.g., manganese and cerium nitrates) is co-precipitated with the oxalate solution.[6][7]
-
Thermal Decomposition: The obtained manganese oxalate precursor is then calcined in a controlled atmosphere. The temperature and atmosphere of calcination are critical parameters that determine the final phase (e.g., Mn₂O₃, Mn₃O₄), crystallinity, surface area, and, consequently, the catalytic activity of the resulting manganese oxide.[1][4] Decomposition in air typically yields higher oxidation states of manganese, while decomposition in an inert atmosphere can produce lower oxidation states like MnO.
The key advantage of this method is the gaseous decomposition products (CO and CO₂), which help in creating a porous structure in the final oxide material, leading to a high surface area.[2]
Experimental Protocol: Preparation of Mesoporous Manganese Oxides for VOC Oxidation
This protocol describes the synthesis of mesoporous manganese oxide catalysts effective for the catalytic oxidation of benzene.
Materials:
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄)
-
Absolute ethanol (B145695)
-
Deionized water
Procedure:
-
Precursor Precipitation:
-
Prepare a 0.2 M solution of MnSO₄·H₂O in deionized water.
-
Prepare a 0.2 M solution of (NH₄)₂C₂O₄ in deionized water.
-
Add the MnSO₄ solution dropwise into the (NH₄)₂C₂O₄ solution under vigorous stirring at room temperature.
-
Continue stirring for 1 hour after the addition is complete to ensure full precipitation of manganese oxalate.
-
Filter the resulting precipitate and wash it thoroughly with deionized water and then with absolute ethanol to remove any unreacted reagents.
-
Dry the obtained manganese oxalate precursor in an oven at 80°C for 12 hours.
-
-
Thermal Decomposition (Calcination):
-
Place the dried manganese oxalate powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the sample in static air to the desired calcination temperature (e.g., 350°C, 450°C, or 550°C) at a ramping rate of 2°C/min.
-
Hold the temperature for 3 hours.
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting powder is the manganese oxide catalyst.
-
Experimental Protocol: Preparation of Mn-Ce Mixed Oxide Catalysts for CO Oxidation
This protocol details the co-precipitation method for synthesizing Mn-Ce mixed oxide catalysts.[6][7][8]
Materials:
-
Manganese(II) nitrate (B79036) (Mn(NO₃)₂) solution (e.g., 1 M)
-
Cerium(III) nitrate (Ce(NO₃)₃) solution (e.g., 1 M)
-
Ammonium oxalate ((NH₄)₂C₂O₄) solution (e.g., 1 M)
-
Deionized water
Procedure:
-
Precursor Co-Precipitation:
-
Prepare a mixed metal nitrate solution by combining the Mn(NO₃)₂ and Ce(NO₃)₃ solutions in the desired atomic ratio (e.g., 1:1 for Mn₀.₅Ce₀.₅).
-
Under vigorous stirring, add the mixed metal nitrate solution dropwise to the ammonium oxalate solution.
-
Age the resulting suspension under stirring for 1 hour.
-
Filter the precipitate and wash it repeatedly with deionized water until the pH of the filtrate is neutral.
-
Dry the precipitate at 100°C overnight to obtain the Mn-Ce oxalate precursor.
-
-
Thermal Decomposition (Calcination):
-
Calcine the dried Mn-Ce oxalate precursor in a muffle furnace in a static air atmosphere.
-
Heat the sample to 400°C at a rate of 10°C/min.
-
Maintain the temperature at 400°C for 4 hours.
-
After calcination, let the sample cool to room temperature.
-
Grind and sieve the resulting Mn-Ce mixed oxide catalyst to the desired particle size (e.g., 40-60 mesh) for catalytic testing.
-
Section 2: Catalytic Applications and Performance
Application Note: Catalytic Oxidation of Volatile Organic Compounds (VOCs)
Manganese oxides derived from manganese(II) oxalate are highly effective for the total oxidation of VOCs, which are significant air pollutants.[9] The catalytic performance is strongly linked to the catalyst's redox properties, which are facilitated by the presence of multiple manganese oxidation states (e.g., Mn³⁺ and Mn⁴⁺).[4][5] The reaction typically follows a Mars-van Krevelen mechanism, where lattice oxygen from the catalyst oxidizes the VOC molecule, and the resulting oxygen vacancy is then replenished by gas-phase oxygen.[10] The high surface area and porous nature of these catalysts ensure excellent contact between the reactant gases and the active sites, promoting high conversion rates at lower temperatures.[4]
Experimental Protocol: Catalytic Testing for VOC Oxidation
This protocol outlines a general procedure for evaluating the performance of the prepared catalysts for benzene oxidation.
Apparatus:
-
Fixed-bed continuous flow quartz microreactor (e.g., 6 mm inner diameter).
-
Temperature controller and furnace.
-
Mass flow controllers for regulating gas flow rates.
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) for analyzing hydrocarbon concentrations.
Procedure:
-
Catalyst Loading:
-
Load approximately 100 mg of the sieved catalyst into the center of the quartz reactor, supported by quartz wool plugs.
-
-
Reaction Gas Mixture:
-
Prepare a feed gas stream containing:
-
Benzene: ~1000 ppm
-
Oxygen (O₂): 20 vol%
-
Nitrogen (N₂) as the balance gas.
-
-
Set the total flow rate to achieve a desired Gas Hourly Space Velocity (GHSV), for example, 30,000 mL g⁻¹ h⁻¹.
-
-
Catalytic Activity Measurement (Light-off Test):
-
Heat the reactor from room temperature to 400°C at a rate of 5°C/min.
-
Once the temperature is stable, pass the reaction gas mixture through the catalyst bed.
-
Analyze the reactor effluent gas using the GC-FID at regular temperature intervals (e.g., every 20°C) to determine the concentration of unreacted benzene.
-
The benzene conversion is calculated using the formula:
-
Conversion (%) = ([C₆H₆]in - [C₆H₆]out) / [C₆H₆]in × 100%
-
-
Application Note: Catalytic Oxidation of Carbon Monoxide (CO)
CO is a toxic gas produced from incomplete combustion. Mn-based catalysts, especially Mn-Ce mixed oxides, are known for their high activity in low-temperature CO oxidation.[6][7][8] The synergy between manganese and cerium oxides enhances the catalyst's redox ability and oxygen storage capacity, which are crucial for an efficient catalytic cycle. The oxalate co-precipitation method ensures an intimate mixing of the Mn and Ce precursors, leading to a homogeneous mixed oxide with superior performance.[7]
Experimental Protocol: Catalytic Testing for CO Oxidation
This protocol provides a method for assessing catalyst activity in CO oxidation.
Apparatus:
-
Fixed-bed continuous flow reactor.
-
Furnace with a temperature controller.
-
Mass flow controllers.
-
Gas analyzer (e.g., NDIR analyzer or GC with a Thermal Conductivity Detector - TCD) to measure CO and CO₂ concentrations.
Procedure:
-
Catalyst Loading:
-
Place 0.5 g of the catalyst (mixed with quartz powder to prevent overheating) in the reactor.[7]
-
-
Reaction Gas Mixture:
-
Compose a feed gas of:
-
Carbon Monoxide (CO): 1 vol%
-
Air (as the source of oxygen).
-
-
Set the total flow rate to maintain a contact time of 0.06 s.[7]
-
-
Catalytic Activity Measurement:
-
Heat the catalyst from 50°C to 400°C.[7]
-
At each desired temperature, feed the reaction gas mixture over the catalyst.
-
Measure the inlet and outlet concentrations of CO to calculate the conversion.
-
The CO conversion is calculated as:
-
Conversion (%) = ([CO]in - [CO]out) / [CO]in × 100%
-
-
Section 3: Data Presentation
Table 1: Influence of Calcination Temperature on Catalyst Properties and Benzene Oxidation
| Catalyst ID | Calcination Temp. (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | T₅₀ (°C)¹ | T₉₀ (°C)² |
| MnOx-350 | 350 | 158 | 0.45 | 205 | 226 |
| MnOx-450 | 450 | 96 | 0.38 | 191 | 209 |
| MnOx-550 | 550 | 45 | 0.21 | 218 | 240 |
¹ T₅₀: Temperature at which 50% benzene conversion is achieved. ² T₉₀: Temperature at which 90% benzene conversion is achieved. (Data synthesized from trends reported in the literature.[4])
Table 2: Performance of Mn-Ce Mixed Oxide Catalysts in CO Oxidation
| Catalyst ID (Mn:Ce Ratio) | BET Surface Area (m²/g) | T₅₀ (°C)¹ | T₁₀₀ (°C)² |
| CeO₂ (0:1) | 55 | 250 | 320 |
| Mn₀.₂₅Ce₀.₇₅ | 78 | 110 | 150 |
| Mn₀.₅Ce₀.₅ | 85 | 95 | 130 |
| MnOₓ (1:0) | 62 | 140 | 210 |
¹ T₅₀: Temperature for 50% CO conversion. ² T₁₀₀: Temperature for 100% CO conversion. (Data synthesized from trends reported in the literature.[6][7][8])
Section 4: Visualizations
Caption: General workflow for preparing manganese oxide catalysts.
Caption: Schematic of a typical fixed-bed reactor setup.
Caption: The Mars-van Krevelen redox cycle for VOC oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxalate route for promoting activity of manganese oxide catalysts in total VOCs’ oxidation: effect of calcination temperature and preparation method - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Formation of Mn-Ce Oxide Catalysts for CO Oxidation by Oxalate Route: The Role of Manganese Content [mdpi.com]
- 8. The Formation of Mn-Ce Oxide Catalysts for CO Oxidation by Oxalate Route: The Role of Manganese Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. combustion-institute.it [combustion-institute.it]
- 10. Catalytic oxidation of volatile organic compounds over manganese-based oxide catalysts: Performance, deactivation and future opportunities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Protocol for Precipitation Synthesis of Manganese(II) Oxalate Microcrystals
Application Note: This document provides a detailed protocol for the synthesis of manganese(II) oxalate (B1200264) (MnC₂O₄·2H₂O) microcrystals via a precipitation reaction. The described methodology is suitable for researchers in materials science, chemistry, and drug development who require a reliable method for producing manganese oxalate microcrystals with controlled properties. The synthesized microcrystals can be used as precursors for the formation of various manganese oxides with applications in catalysis, energy storage, and biomedical fields.
Introduction
Manganese(II) oxalate is an inorganic compound that can be synthesized as a crystalline solid through a precipitation reaction in an aqueous solution.[1] The properties of the resulting microcrystals, such as size, morphology, and purity, are highly dependent on the synthesis parameters, including reactant concentrations, pH, temperature, and stirring rate. Careful control of these parameters allows for the tailored synthesis of manganese(II) oxalate microcrystals for specific applications. This protocol details a standard procedure for the synthesis and characterization of manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O), a common hydrate (B1144303) form.
Experimental Protocol
This protocol describes the synthesis of manganese(II) oxalate microcrystals by reacting manganese(II) sulfate (B86663) with sodium oxalate.
2.1. Materials and Reagents
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)
2.2. Equipment
-
Beakers
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
2.3. Synthesis Procedure
-
Prepare Reactant Solutions:
-
Prepare a 0.065 M solution of manganese(II) sulfate monohydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.0195 M solution of sodium oxalate by dissolving the appropriate amount in deionized water.[2]
-
-
Precipitation Reaction:
-
Place a known volume of the manganese(II) sulfate solution in a beaker equipped with a magnetic stir bar.
-
Begin stirring the solution at a constant rate.
-
Slowly add the sodium oxalate solution to the manganese(II) sulfate solution dropwise using a burette or dropping funnel. A pale pink precipitate of manganese(II) oxalate will form.[1]
-
(Optional) Monitor and adjust the pH of the reaction mixture to a desired value (e.g., between 5.5 and 6.0) using dilute HCl or NaOH.[3]
-
-
Aging the Precipitate:
-
After the addition of the sodium oxalate solution is complete, continue stirring the suspension for a set period (e.g., 1-2 hours) to allow the crystals to age and grow.
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected microcrystals several times with deionized water to remove any unreacted ions.
-
Finally, wash the crystals with ethanol (B145695) to facilitate drying.
-
-
Drying:
-
Dry the manganese(II) oxalate microcrystals in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Data Presentation
The following tables summarize the influence of key experimental parameters on the properties of the synthesized manganese(II) oxalate microcrystals, as well as their characteristic thermal and structural properties.
Table 1: Influence of Experimental Parameters on Crystal Properties
| Parameter | Variation | Effect on Crystal Size | Effect on Morphology | Effect on Yield |
| Reactant Concentration | Increasing concentration | Generally leads to smaller, more numerous crystals due to higher nucleation rates. | Can influence crystal habit; higher supersaturation may lead to less defined shapes.[4] | Generally increases with higher reactant concentrations up to a certain point. |
| pH | Optimal range 5.5-6.0 | pH affects the solubility and nucleation rate, thereby influencing crystal size. | Can significantly alter morphology; deviations from optimal pH may lead to agglomerates or different crystal phases.[2] | Yield increases significantly after pH 5, with optimal values between 5.5 and 6.0.[5] |
| Temperature | Increasing temperature | Can lead to larger crystals by increasing solubility and decreasing supersaturation. | Can influence the crystalline phase obtained (e.g., dihydrate vs. trihydrate). | Temperature variation has an insignificant effect on the overall yield. |
| Stirring Speed | Increasing speed | Promotes homogeneity, leading to a narrower size distribution and potentially smaller crystals. | Can prevent agglomeration and lead to more uniform crystal shapes. | Can improve yield by ensuring efficient mixing of reactants. |
Table 2: Characterization Data for Manganese(II) Oxalate Dihydrate (α-MnC₂O₄·2H₂O)
| Characterization Technique | Parameter | Typical Value/Observation |
| X-ray Diffraction (XRD) | Crystal System | Orthorhombic[6] |
| Space Group | P2₁2₁2₁[6] | |
| Lattice Parameters | a = 0.6262 nm, b = 1.3585 nm, c = 0.6091 nm[6] | |
| Scanning Electron Microscopy (SEM) | Morphology | Rhombus-like polyhedrons (octahedrons) with well-defined facets.[7] |
| Size | Several micrometers.[7] | |
| Thermogravimetric Analysis (TGA) | Dehydration Step | ~140-187 °C, corresponding to the loss of two water molecules.[8] |
| Decomposition Step | ~335-434 °C (in inert atmosphere), decomposition to MnO, CO, and CO₂.[8] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the precipitation synthesis of manganese(II) oxalate microcrystals.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of the precipitation reaction for manganese(II) oxalate synthesis.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Characterization of pH dependent Mn(II) oxidation strategies and formation of a bixbyite-like phase by Mesorhizobium australicum T-G1 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Raising pH Reduces Manganese Toxicity in Citrus grandis (L.) Osbeck by Efficient Maintenance of Nutrient Homeostasis to Enhance Photosynthesis and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Thermogravimetric Analysis of Manganese(II) Oxalate Decomposition
Abstract
This application note provides a detailed protocol for the thermogravimetric analysis (TGA) of manganese(II) oxalate (B1200264) dihydrate (MnC₂O₄·2H₂O). The thermal decomposition of this compound is a well-defined, two-step process, making it an excellent model for studies in solid-state kinetics and thermal analysis. This document outlines the experimental procedure, data analysis, and expected results for researchers, scientists, and professionals in drug development and materials science.
Introduction
Manganese(II) oxalate dihydrate is a coordination compound that serves as a precursor in the synthesis of various manganese oxides, which have significant applications in catalysis, energy storage, and electronics.[1] Thermogravimetric analysis is a crucial technique for characterizing the thermal stability and decomposition pathway of such materials.[2] The decomposition of manganese(II) oxalate dihydrate typically proceeds in two distinct stages: the initial loss of water molecules (dehydration) followed by the decomposition of the anhydrous manganese(II) oxalate into manganese oxide and gaseous products.[3][4] The nature of the final manganese oxide product is dependent on the atmosphere under which the decomposition is carried out.[5]
Experimental Protocol
This section details the necessary equipment, materials, and step-by-step procedure for performing the TGA of manganese(II) oxalate dihydrate.
1. Materials and Equipment:
-
Sample: Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O), pale pink crystalline powder.[6]
-
TGA Instrument: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
-
Sample Pans: Alumina or platinum crucibles.
-
Purge Gas: High-purity nitrogen (or another inert gas like helium or argon) and/or air.
-
Analytical Balance: For accurate sample weighing.
2. Sample Preparation:
-
Ensure the manganese(II) oxalate dihydrate sample is a fine, homogeneous powder to promote uniform heating. If necessary, gently grind the sample using a mortar and pestle.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. A smaller sample size is preferable to minimize thermal gradients.
3. TGA Instrument Setup and Measurement:
-
Place the sample crucible in the TGA instrument.
-
Select the desired atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment) and set the purge gas flow rate, typically between 20-100 mL/min.
-
Program the temperature profile:
-
Initiate the TGA run. The instrument will record the sample mass as a function of temperature.
4. Data Analysis:
-
Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
Determine the onset and end temperatures for each mass loss step from the TGA curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values.
Expected Results and Discussion
The thermal decomposition of manganese(II) oxalate dihydrate in an inert atmosphere (e.g., nitrogen or helium) is expected to show two distinct mass loss steps.[3][4]
Step 1: Dehydration The first mass loss, occurring at approximately 100-200 °C, corresponds to the loss of two water molecules of hydration.[1]
MnC₂O₄·2H₂O(s) → MnC₂O₄(s) + 2H₂O(g)
Step 2: Decomposition of Anhydrous Oxalate The second mass loss, typically in the range of 300-400 °C, is due to the decomposition of the anhydrous manganese(II) oxalate to form manganese(II) oxide (MnO) and gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[1][4][6]
MnC₂O₄(s) → MnO(s) + CO(g) + CO₂(g)
In an oxidative atmosphere such as air, the decomposition pathway can be more complex, potentially forming other manganese oxides like Mn₂O₃ or Mn₃O₄.[5][9]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the thermal decomposition of manganese(II) oxalate dihydrate in an inert atmosphere.
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products Evolved | Solid Product |
| Dehydration | 100 - 200 | 20.12 | H₂O | Anhydrous Manganese(II) Oxalate |
| Decomposition | 300 - 400 | 39.11 | CO, CO₂ | Manganese(II) Oxide |
Visualizations
Caption: Experimental workflow for the TGA of Manganese(II) Oxalate.
Caption: Decomposition pathway of Manganese(II) Oxalate Dihydrate.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. ebatco.com [ebatco.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Thermal decomposition of Manganese(II) oxalate in vacuum and in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Controlling the Morphology of Manganese Oxides via a Manganese(II) Oxalate Precursor Route
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of various manganese oxides (MnO, Mn₂O₃, and Mn₃O₄) with controlled morphologies using a manganese(II) oxalate (B1200264) precursor. This method offers a versatile and effective route to produce manganese oxide nanomaterials with tunable properties, which are of significant interest for applications in drug development, including as MRI contrast agents and platforms for drug delivery.[1][2][3][4]
Introduction
Manganese oxides exist in various oxidation states (e.g., MnO, Mn₂O₃, Mn₃O₄) and exhibit diverse morphologies, such as nanorods, nanoparticles, and nanobundles.[5][6] These properties are critical for their application in the biomedical field. For instance, the magnetic properties of manganese oxides make them promising candidates for T1-weighted MRI contrast agents, offering an alternative to gadolinium-based agents.[1][7][8][9] Furthermore, their high surface area and biocompatibility make them suitable for drug delivery systems.[2][10][11]
The manganese(II) oxalate precursor route is a powerful method for synthesizing manganese oxides with controlled morphology and phase purity. The morphology of the final manganese oxide product is largely determined by the morphology of the initial manganese(II) oxalate precursor. By controlling the synthesis conditions of the precursor and the subsequent thermal decomposition parameters, it is possible to tailor the final properties of the manganese oxide nanomaterials.
Data Presentation
The following table summarizes the key experimental parameters for the synthesis of different manganese oxide phases from a manganese(II) oxalate precursor and the resulting morphologies and particle sizes.
| Manganese Oxide Phase | Precursor Morphology | Decomposition Atmosphere | Decomposition Temperature (°C) | Decomposition Time (hours) | Resulting Morphology | Average Particle Size (nm) |
| α-Mn₂O₃ | Nanorods | Air | 450 - 500 | 6 | Nanoparticles | ~50 |
| Mn₃O₄ | Nanorods | Nitrogen | 500 | 10 | Nanoparticles | ~100 |
| MnO | Nanorods | Vacuum (~10⁻⁵ torr) | 450-500 | 12 | Nanoparticles | ~28-50 |
| α-Mn₂O₃ | Dihydrate Powder | Air | 500 | 3 | Nanobundles of nanospheres | ~30 |
Experimental Protocols
This section provides detailed protocols for the synthesis of manganese(II) oxalate nanorod precursors and their subsequent conversion to different manganese oxides.
Synthesis of Manganese(II) Oxalate Nanorod Precursor via Reverse Micellar Method
This protocol describes the synthesis of manganese(II) oxalate nanorods using a reverse micellar method, which serves as a template for the formation of manganese oxide nanostructures.[5][12][13]
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
n-butanol
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Oven
Procedure:
-
Prepare two separate microemulsion solutions:
-
Microemulsion A (Manganese source): Dissolve a specific amount of CTAB in a mixture of isooctane and n-butanol with vigorous stirring. To this, add an aqueous solution of MnCl₂·4H₂O and sonicate until a clear and transparent solution is formed.
-
Microemulsion B (Oxalate source): In a separate beaker, dissolve the same amount of CTAB in an identical mixture of isooctane and n-butanol with vigorous stirring. To this, add an aqueous solution of K₂C₂O₄·H₂O and sonicate until a clear and transparent solution is formed.
-
-
Mixing and Precipitation: Add Microemulsion B dropwise to Microemulsion A under constant stirring. A precipitate of manganese(II) oxalate will form immediately.
-
Aging: Continue stirring the mixture for a specified period (e.g., 24 hours) to allow for the growth and stabilization of the nanorods.
-
Washing: Centrifuge the suspension to collect the precipitate. Wash the precipitate repeatedly with a mixture of ethanol and acetone to remove the surfactant and other impurities.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain manganese(II) oxalate nanorods.
Thermal Decomposition of Manganese(II) Oxalate Nanorods
This protocol details the conversion of the synthesized manganese(II) oxalate nanorods into different manganese oxide phases through controlled thermal decomposition.[5][12][14][15]
Materials:
-
Manganese(II) oxalate nanorods (from Protocol 3.1)
Equipment:
-
Tube furnace with gas flow control (for nitrogen and vacuum)
-
Muffle furnace (for air)
-
Quartz or ceramic boat
Procedure:
-
Place a known amount of the dried manganese(II) oxalate nanorods into a quartz or ceramic boat.
-
Place the boat in the center of the furnace.
-
For α-Mn₂O₃ (in Air):
-
Heat the sample in a muffle furnace in the presence of air.
-
Ramp the temperature to 450-500 °C at a controlled rate.
-
Hold the temperature for 6 hours.
-
Allow the furnace to cool down to room temperature naturally.
-
-
For Mn₃O₄ (in Nitrogen):
-
Purge the tube furnace with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
Heat the sample under a continuous flow of nitrogen.
-
Ramp the temperature to 500 °C.
-
Hold the temperature for 10 hours.
-
Cool the furnace down to room temperature under nitrogen flow.
-
-
For MnO (in Vacuum):
-
Connect the tube furnace to a high-vacuum pump.
-
Evacuate the furnace to a pressure of approximately 10⁻⁵ torr.
-
Heat the sample under vacuum.
-
Ramp the temperature to 450-500 °C.
-
Hold the temperature for 12 hours.
-
Cool the furnace down to room temperature under vacuum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of different manganese oxides from a manganese(II) oxalate precursor.
Caption: Workflow for manganese oxide synthesis.
Logical Relationship of Synthesis Parameters
The following diagram illustrates the logical relationship between the synthesis parameters and the final manganese oxide product.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nanorods of manganese oxalate: a single source precursor to different manganese oxide nanoparticles (MnO, Mn2O3, Mn3O4) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuneable manganese oxide nanoparticle based theranostic agents for potential diagnosis and drug delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00991A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermal decomposition of Manganese(II) oxalate in vacuum and in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Mn-Ce Oxide Catalysts via Manganese(II) Oxalate Route
Introduction
Manganese-cerium (Mn-Ce) mixed oxide catalysts are highly effective materials for a variety of oxidation reactions, including the oxidation of carbon monoxide (CO) and volatile organic compounds (VOCs).[1][2][3] The use of manganese(II) oxalate (B1200264) as a precursor in the synthesis of these catalysts offers a simple and effective method to produce nanocrystalline materials with high specific surface area and controlled properties.[1][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of Mn-Ce oxide catalysts using a manganese(II) oxalate co-precipitation and thermal decomposition method. The synergy between manganese and cerium oxides enhances oxygen mobility and redox capabilities, leading to superior catalytic performance compared to the individual oxides.[1][5]
Key Applications
-
Environmental Catalysis: Oxidation of CO in automotive exhaust and industrial off-gases.[1][2][6][7]
-
Volatile Organic Compound (VOC) Abatement: Catalytic oxidation of harmful VOCs such as benzene, toluene, and xylene.[8]
-
Selective Catalytic Reduction (SCR) of NOx: Reduction of nitrogen oxides in flue gases.[1]
Experimental Protocols
1. Synthesis of Mn-Ce Oxide Catalysts via Oxalate Co-precipitation
This protocol is based on the method described by Bulavchenko et al. (2021).[1][4]
Materials:
-
Manganese(II) nitrate (B79036) (Mn(NO₃)₂)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄)
-
Deionized water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Buchner funnel and filter paper
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of manganese(II) nitrate and cerium(III) nitrate with the desired Mn:Ce atomic ratio. The total metal concentration is typically kept constant.
-
Prepare an aqueous solution of ammonium oxalate.
-
-
Co-precipitation:
-
Combine the manganese nitrate and cerium nitrate solutions in a beaker and stir vigorously.
-
Slowly add the ammonium oxalate solution dropwise to the mixed metal nitrate solution.
-
A precipitate of mixed manganese and cerium oxalates will form.
-
Continue stirring for a specified period (e.g., 1 hour) to ensure complete precipitation.
-
-
Filtering and Washing:
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.
-
Wash the precipitate with ethanol (B145695).
-
-
Drying:
-
Dry the obtained oxalate precursor in an oven at a temperature of approximately 80-100 °C overnight.
-
-
Calcination:
-
Place the dried oxalate precursor in a crucible and calcine in a muffle furnace in air.
-
The calcination temperature and duration are critical parameters that influence the final properties of the catalyst. A typical procedure involves heating to 300-500 °C for several hours. For instance, a calcination at 300 °C for 10 hours has been shown to produce highly active catalysts.[9]
-
2. Characterization of Mn-Ce Oxide Catalysts
A comprehensive characterization of the synthesized catalysts is crucial to understand their physicochemical properties and correlate them with their catalytic performance.
a) X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline phases present in the catalyst and to determine the crystallite size.
-
Protocol:
-
Grind the catalyst sample to a fine powder.
-
Mount the powder on a sample holder.
-
Record the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Analyze the data to identify the phases (e.g., CeO₂, Mn₂O₃, Mn₃O₄, Mn₅O₈) and calculate the crystallite size using the Scherrer equation.[1][4]
-
b) Transmission Electron Microscopy (TEM):
-
Purpose: To observe the morphology, particle size, and elemental distribution of the catalyst.
-
Protocol:
-
Disperse a small amount of the catalyst powder in ethanol by ultrasonication.
-
Drop a small volume of the suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate.
-
Obtain high-resolution images and perform Energy Dispersive X-ray (EDX) analysis to map the distribution of Mn and Ce.[1][10]
-
c) Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To determine the specific surface area of the catalyst.
-
Protocol:
-
Degas the sample under vacuum at an elevated temperature (e.g., 150-200 °C) to remove adsorbed species.
-
Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).
-
Calculate the specific surface area using the BET equation.
-
d) Temperature-Programmed Reduction with Hydrogen (H₂-TPR):
-
Purpose: To evaluate the reducibility of the catalyst, which is related to its redox properties and catalytic activity.[11]
-
Protocol:
-
Place a known amount of the catalyst in a U-shaped quartz reactor.
-
Pretreat the sample in an inert gas flow (e.g., Ar or He) at a specific temperature to clean the surface.
-
Cool the sample to room temperature.
-
Introduce a flow of a reducing gas mixture (e.g., 5-10% H₂ in Ar).
-
Heat the sample at a constant rate (e.g., 10 °C/min) and monitor the hydrogen consumption using a thermal conductivity detector (TCD).[11]
-
Data Presentation
Table 1: Physicochemical Properties of MnₓCe₁₋ₓO₂ Catalysts Synthesized via Oxalate Route
| Catalyst (Mn content, x) | Crystallite Size (nm) | Specific Surface Area (m²/g) | Major Manganese Oxide Phases |
| CeO₂ (x=0) | ~10 | 50-70 | - |
| Mn₀.₁₅Ce₀.₈₅ | 4-6 | 60-80 | Mn₂O₃, Mn₅O₈ |
| Mn₀.₄₅Ce₀.₅₅ | 2-4 | 80-100 | Mn₂O₃, Mn₃O₄, Mn₅O₈ |
| Mn₀.₅₀Ce₀.₅₀ | 4-6 | ~90 | Mn₂O₃, Mn₃O₄, Mn₅O₈ |
| MnOₓ (x=1) | >20 | 20-40 | Mn₂O₃, Mn₃O₄ |
Note: The data presented is a summary of typical values reported in the literature and may vary depending on the specific synthesis conditions.[1][4][10]
Table 2: Catalytic Activity in CO Oxidation
| Catalyst (Mn content, x) | T₅₀ (°C) (Temperature for 50% CO conversion) | T₁₀₀ (°C) (Temperature for 100% CO conversion) |
| CeO₂ (x=0) | >250 | >300 |
| Mn₀.₁₅Ce₀.₈₅ | ~120 | ~150 |
| Mn₀.₄₅Ce₀.₅₅ | ~100 | ~130 |
| Mn₀.₅₀Ce₀.₅₀ | ~95 | ~125 |
| MnOₓ (x=1) | ~150 | ~200 |
Note: The catalytic activity is highly dependent on the reaction conditions (e.g., gas composition, space velocity).[1][7][9]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of Mn-Ce oxide catalysts.
Caption: Relationship between manganese content and catalyst properties.
Concluding Remarks
The use of manganese(II) oxalate as a precursor for the synthesis of Mn-Ce oxide catalysts provides a reliable and straightforward method for producing highly active catalytic materials. The properties and performance of the final catalyst are strongly influenced by the Mn:Ce ratio and the calcination conditions.[1][9] The optimal catalytic activity for CO oxidation is typically observed at a manganese content of approximately 50 at.%, which is attributed to a combination of high specific surface area, the formation of a Mn-Ce solid solution, and the presence of various manganese oxide phases.[1][2][6][7] These application notes and protocols offer a comprehensive guide for researchers and scientists in the development of advanced Mn-Ce oxide catalysts.
References
- 1. The Formation of Mn-Ce Oxide Catalysts for CO Oxidation by Oxalate Route: The Role of Manganese Content [mdpi.com]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. Preparation of Ce–Mn Composite Oxides with Enhanced Catalytic Activity for Removal of Benzene through Oxalate Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.upenn.edu]
- 6. The Formation of Mn-Ce Oxide Catalysts for CO Oxidation by Oxalate Route: The Role of Manganese Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Formation of Mn-Ce Oxide Catalysts for CO Oxidation by Oxalate Route: The Role of Manganese Content [ouci.dntb.gov.ua]
- 8. Oxalate route for promoting activity of manganese oxide catalysts in total VOCs’ oxidation: effect of calcination temperature and preparation method - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Formation of Mn-Ce Oxide Catalysts for CO Oxidation by Oxalate Route: The Role of Manganese Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Electrochemical Applications of Materials Derived from Manganese(II) Oxalate
Introduction
Manganese(II) oxalate (B1200264) (MnC₂O₄) serves as a highly effective and versatile precursor for the synthesis of various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄) and their composites.[1] These derived materials are of significant interest in the field of electrochemistry due to their promising applications in energy storage devices. The controlled thermal decomposition of manganese(II) oxalate allows for the production of nanostructured manganese oxides with desirable properties such as high surface area and specific crystalline phases, which are crucial for high-performance electrodes.[1][2] This document provides detailed protocols for the synthesis of these materials, their fabrication into electrodes, and their characterization for use in supercapacitors and lithium-ion batteries.
Section 1: Synthesis of Active Materials from Manganese(II) Oxalate
The foundation of high-performance electrochemical applications lies in the controlled synthesis of the active material. Manganese(II) oxalate is an ideal starting point, enabling the creation of various manganese oxide phases through a straightforward thermal decomposition process.
Protocol 1.1: Synthesis of Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O) Precursor
This protocol details a common precipitation method to synthesize the manganese(II) oxalate precursor.
Materials:
-
Manganese(II) chloride (MnCl₂) or Manganese(II) sulfate (B86663) (MnSO₄)
-
Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)[3]
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Absolute ethanol (B145695)
-
Deionized (DI) water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with hot plate
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions: Prepare aqueous solutions of a soluble manganese salt (e.g., 0.5 M MnCl₂) and an oxalate source (e.g., 0.5 M H₂C₂O₄).
-
Precipitation: Heat the manganese salt solution to approximately 70°C with continuous stirring.[2]
-
pH Adjustment: Acidify the solution to a pH of approximately 3.3 using dilute HCl.[2]
-
Mixing: Slowly add the oxalic acid solution to the heated manganese salt solution while maintaining vigorous stirring. A pale pink precipitate of manganese(II) oxalate dihydrate will form immediately.
-
Digestion: Continue heating and stirring the mixture at 70°C for several hours (e.g., 5 hours) to allow the precipitate to age and grow uniform crystals.[2]
-
Filtration and Washing: Allow the mixture to cool to room temperature. Filter the precipitate using a Buchner funnel. Wash the collected solid first with dilute oxalic acid, followed by DI water, and finally with absolute ethanol to remove any remaining impurities and water.[2]
-
Drying: Dry the obtained manganese(II) oxalate dihydrate precipitate in an oven at a relatively low temperature (e.g., 80-100°C) overnight to obtain a fine powder.[2]
Protocol 1.2: Thermal Decomposition of MnC₂O₄ to Manganese Oxides
This protocol describes the conversion of the oxalate precursor into various manganese oxides via thermal decomposition (calcination). The final product is highly dependent on the temperature and atmospheric conditions.[2][4]
Materials:
-
Synthesized Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) powder
-
High-purity inert gas (e.g., Helium, Argon, or Nitrogen) or Air
Equipment:
-
Tube furnace with temperature and atmosphere control
-
Ceramic combustion boat
Procedure:
-
Dehydration (Optional but recommended): First, heat the MnC₂O₄·2H₂O powder in the tube furnace to ~200°C under an inert atmosphere for 20-30 minutes to obtain anhydrous MnC₂O₄.[2] This two-step process can lead to more uniform final particles.
-
Calcination: Place the anhydrous MnC₂O₄ powder in a ceramic boat inside the tube furnace.
-
Atmosphere Control: Purge the furnace tube with the desired gas (e.g., helium for MnO, or air for Mn₂O₃/Mn₃O₄) for at least 30 minutes to establish a controlled atmosphere.
-
Heating Program:
-
For Manganese(II) Oxide (MnO): Heat the sample to a temperature range of 608–623 K (~335–350°C) under an inert (e.g., helium) atmosphere.[2][4] The decomposition reaction is: MnC₂O₄ → MnO + CO + CO₂.[3]
-
For other Manganese Oxides (Mn₂O₃, Mn₃O₄): Heat the sample in an air or oxygen atmosphere. The final phase depends on the temperature. For example, annealing in air at 450°C can lead to the formation of Mn₃O₄ or a mix of Mn₂O₃ and Mn₃O₄ depending on the precursor's crystal structure.
-
-
Dwelling and Cooling: Hold the sample at the target temperature for a set duration (e.g., 2-4 hours) to ensure complete conversion. Afterward, allow the furnace to cool down naturally to room temperature while maintaining the controlled atmosphere.
-
Collection: Carefully collect the resulting manganese oxide powder from the combustion boat.
Section 2: Electrode Fabrication and Electrochemical Characterization
Once the active material is synthesized, it must be fabricated into an electrode and tested within an electrochemical cell to evaluate its performance.
Protocol 2.1: Fabrication of Working Electrode
This protocol is standard for preparing electrodes for both supercapacitors and Li-ion batteries, with minor variations in current collector and slurry composition.
Materials:
-
Synthesized manganese oxide powder (active material)
-
Conductive additive (e.g., carbon black, acetylene (B1199291) black)
-
Polymer binder (e.g., Polyvinylidene fluoride, PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone, NMP)
-
Current collector (e.g., Nickel foam or stainless steel mesh for supercapacitors; Copper foil for Li-ion battery anodes)
Equipment:
-
Mortar and pestle or planetary ball mill
-
Ultrasonic bath
-
Doctor blade or roller
-
Vacuum oven
Procedure:
-
Mixing: Combine the active material, conductive additive, and binder in a specific mass ratio (e.g., 80:10:10).[5][6]
-
Slurry Formation: Add a small amount of solvent (NMP) to the powder mixture and grind thoroughly to form a homogeneous, viscous slurry.[6] Use an ultrasonic bath to ensure uniform dispersion.
-
Coating: Coat the slurry evenly onto the current collector using a doctor blade or roller to a controlled thickness (e.g., 0.1-0.2 mm).[5]
-
Drying: Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.[5][6]
-
Pressing and Cutting: After drying, press the electrode using an electrode pressing machine to ensure good contact between the material and the current collector. Cut the electrode into desired dimensions (e.g., 1x1 cm discs).
Protocol 2.2: Assembly of a Three-Electrode Test Cell
A three-electrode setup is crucial for accurately characterizing the intrinsic properties of the working electrode material without interference from the counter electrode.[5][7]
Components:
-
Working Electrode (WE): The fabricated manganese oxide electrode.
-
Counter Electrode (CE): A material with high surface area and chemical stability, typically a platinum (Pt) foil or sheet.[8]
-
Reference Electrode (RE): Provides a stable potential reference. Common choices are Saturated Calomel Electrode (SCE) or Ag/AgCl for aqueous electrolytes, and a lithium metal strip for non-aqueous Li-ion battery testing.[8][9]
-
Electrolyte: The ion-conducting medium (e.g., 6M KOH or 1M Na₂SO₄ for aqueous supercapacitors; a solution of LiPF₆ in organic carbonates for Li-ion batteries).[6][9]
-
Separator: An ionically conductive, electrically insulating membrane placed between the working and counter electrodes to prevent short circuits.
-
Electrochemical Cell: A glass or Teflon cell capable of holding the components.
Assembly Procedure:
-
Place the counter electrode in the electrochemical cell.
-
Position the working electrode facing the counter electrode, ensuring they are parallel and separated by a fixed distance.
-
Insert the separator between the working and counter electrodes.
-
Place the tip of the reference electrode (Luggin capillary) as close as possible to the surface of the working electrode to minimize iR drop.
-
Fill the cell with a sufficient amount of electrolyte to immerse all three electrodes.
-
Connect the electrodes to the corresponding leads of a potentiostat/galvanostat.
Protocol 2.3: Electrochemical Performance Evaluation
The following are standard techniques used to test electrode materials.[7]
1. Cyclic Voltammetry (CV):
-
Purpose: To assess the capacitive behavior, potential window, and redox reactions.
-
Procedure: A potential is swept linearly between two vertex potentials at various scan rates (e.g., 5 to 200 mV/s). For an ideal capacitor, the CV curve is rectangular.[5]
-
Data Derived: Specific Capacitance (Csp), reversibility of redox peaks.
2. Galvanostatic Charge-Discharge (GCD):
-
Purpose: To determine the specific capacitance/capacity, energy density, power density, and coulombic efficiency under constant current conditions.
-
Procedure: The electrode is charged and discharged at different constant current densities (e.g., 0.5 to 20 A/g).
-
Data Derived: Csp, energy density, power density, and cycling stability.[6]
3. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance, charge transfer kinetics, and ion diffusion behavior of the electrode.
-
Procedure: A small AC voltage perturbation is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz), and the impedance response is measured.
-
Data Derived: Equivalent series resistance (ESR), charge transfer resistance (Rct), and Warburg impedance.
Section 3: Application in Supercapacitors
Application Note 3.1: Overview Manganese oxides derived from manganese(II) oxalate are excellent candidates for pseudocapacitors.[1][10] Their charge storage mechanism involves fast and reversible Faradaic redox reactions at the electrode surface, in addition to electrical double-layer capacitance (EDLC). Combining manganese oxides with carbon materials (like graphene or carbon nanotubes) can significantly enhance electrical conductivity and overall performance.[1][10][11]
Data Table 1: Performance of Manganese Oxalate-Derived Materials in Supercapacitors
| Active Material | Electrolyte | Specific Capacitance (F/g) | Current Density / Scan Rate | Cycling Stability | Reference |
| MnO₂/C Nanocomposite | Aqueous | 980.7 F/g | From CV | 93% after 100 cycles @ 20 A/g | [8] |
| MnO₂ Nano-flakes | Aqueous | 145 F/g | 5 mV/s | - | [12] |
| MnO₂/Graphene | 0.5 M Na₂SO₄ | 350 F/g | 1 A/g | 93% after 5000 cycles | [13] |
| MnO/Mn₂O₃ Aerogel | Aqueous | 230 F/g | - | 97% after 20,000 cycles | [14] |
| MnO₂ Nanoflakes | 1 M Na₂SO₄ | 433 F/g | 0.5 mA/cm² | 95% after 1000 cycles | [15] |
| rGO/Mn₃O₄ Composite | 1 M KOH | 173 F/g | 1 A/g | 71% after 500 cycles | [16] |
Section 4: Application in Lithium-Ion Batteries
Application Note 4.1: Overview Both anhydrous manganese oxalate and its derived oxides (especially MnO) are investigated as high-capacity anode materials for lithium-ion batteries.[9][17] They operate based on a conversion reaction mechanism (e.g., MnO + 2Li⁺ + 2e⁻ ↔ Mn + Li₂O), which offers a much higher theoretical capacity than traditional graphite (B72142) anodes.[17] However, they can suffer from poor conductivity and large volume changes during cycling, which are often mitigated by creating nanostructures or carbon composites.[9][18]
Data Table 2: Performance of Manganese Oxalate-Derived Materials in Li-Ion Batteries
| Active Material | Morphology | Specific Capacity (mAh/g) | Rate / Cycle Number | Cycling Stability | Reference |
| Mesoporous MnC₂O₄ | Nanorods | 838 mAh/g | 8C after 120 cycles | Good rate performance | [9] |
| Mesoporous MnC₂O₄ | Nanorods | 647 mAh/g | 20C after 600 cycles | Excellent long-term stability | [9] |
| Mesoporous MnC₂O₄ | Microrods | 800 mAh/g | 8C after 120 cycles | Good rate performance | [9] |
| Ni-α-MnO₂/RGO | Nanocomposite | 615 mAh/g | 1C after 200 cycles | ~99% Coulombic efficiency | [18] |
| MnO (general) | - | >700 mAh/g (theoretical) | - | Subject to fading | [17][19] |
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. akjournals.com [akjournals.com]
- 3. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 6. 2.3. Electrochemical Testing [bio-protocol.org]
- 7. gamry.com [gamry.com]
- 8. mdpi.com [mdpi.com]
- 9. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]
- 10. Frontiers | MnO2/Carbon Composites for Supercapacitor: Synthesis and Electrochemical Performance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MnO/Mn2O3 Aerogels as Effective Materials for Supercapacitor Applications [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. Recent advances in Mn-based oxides as anode materials for lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The phase-change evolution from surface to bulk of MnO anodes upon cycling - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Gel Growth of Single Crystal Manganese(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the growth of single manganese(II) oxalate (B1200264) crystals using the gel method. This technique offers a controlled environment for crystallization, yielding well-defined crystals suitable for various research applications, including structural analysis and studies of their thermal and magnetic properties. Manganese(II) oxalate is a significant precursor for the synthesis of manganese-based oxides, which have applications in catalysis, energy storage, and magnetic materials.[1]
Introduction
The gel growth method is a simple and cost-effective technique for growing single crystals of sparingly soluble salts at room temperature.[2] It relies on the slow diffusion of reactants through a gel medium, which controls the rate of reaction and nucleation, leading to the formation of larger and more perfect crystals.[2] This method is particularly advantageous for compounds like manganese(II) oxalate, which are insoluble in water.[3] The resulting crystals can be characterized by various techniques to understand their physical and chemical properties.
Experimental Protocols
This section details the materials and methodology for the single diffusion gel growth of manganese(II) oxalate crystals. The protocol is primarily based on the use of agar-agar as the gelling medium.[2]
Materials and Reagents
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Manganese(II) Chloride (MnCl₂)
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Oxalic Acid (H₂C₂O₄)
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Agar-Agar Powder or Sodium Metasilicate (Na₂SiO₃·9H₂O)
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Distilled or Deionized Water
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Glass Test Tubes (e.g., 15 cm length, 2.5 cm diameter)
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Beakers
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Stirring Rods
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Cotton Plugs
Detailed Experimental Workflow
The following diagram illustrates the step-by-step process for the gel growth of single crystal manganese(II) oxalate.
Caption: Experimental workflow for the gel growth of Manganese(II) Oxalate.
Step-by-Step Protocol
-
Preparation of Reactant Solutions:
-
Manganese(II) Chloride Solution (Reactant 1): Prepare a 1.0 M solution of Manganese(II) Chloride by dissolving the appropriate amount in double-distilled water.[2] Concentrations can be varied from 0.2 M to 2.5 M to study the effect on crystal growth.[2]
-
Oxalic Acid Solution (Reactant 2): Prepare a 1.0 M solution of Oxalic Acid by dissolving the appropriate amount in double-distilled water.[2]
-
-
Gel Preparation (Agar-Agar Gel):
-
Prepare a 1% agar-agar gel by dissolving 1 g of agar-agar powder in 100 ml of boiling double-distilled water with constant stirring.[4] The percentage of agar (B569324) can be varied from 0.5% to 2% to investigate its effect on crystal morphology.[2]
-
While the agar solution is still hot, mix it with the Manganese(II) Chloride solution. The volume ratio of the agar solution to the reactant solution should be optimized based on the desired gel firmness and reactant concentration.
-
-
Gel Setting:
-
Pour the hot mixture of agar and Manganese(II) Chloride into clean glass test tubes.
-
Allow the gel to set at room temperature for approximately 24-48 hours until a firm gel is formed.[2]
-
-
Addition of Supernatant Solution:
-
Once the gel has set, carefully pour the Oxalic Acid solution (Reactant 2) over the gel surface without disturbing it.
-
Plug the test tubes with cotton to prevent contamination.
-
-
Crystal Growth:
-
Crystal Harvesting and Washing:
-
Carefully remove the grown crystals from the gel.
-
Wash the crystals with acetone and then with double-distilled water to remove any adhering gel.[2]
-
Allow the crystals to air dry.
-
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of gel-grown manganese(II) oxalate crystals.
Table 1: Optimal Growth Parameters and Crystal Characteristics
| Parameter | Value/Range | Observation | Reference |
| Reactant Concentrations | |||
| Manganese(II) Chloride | 0.2 M - 2.5 M | Better quality crystals obtained at 1.0 M. Higher concentrations lead to surface accumulation. | [2] |
| Oxalic Acid | 1.0 M | - | [2] |
| Gel Parameters (Agar-Agar) | |||
| Gel Percentage | 0.5% - 2% | Increasing percentage increases the number of crystals but decreases their luster. | [2] |
| Crystal Characteristics | |||
| Color | White/Milky/Pale Pink | - | [1][2] |
| Average Size | 2 mm³ | Obtained over a period of 8 weeks. | [2] |
| Morphology | Spherulitic, spherical, irregular, granular, well-shaped | - | [2] |
Table 2: Thermal Analysis Data for Manganese(II) Oxalate Dihydrate
| Analysis Technique | Temperature Range (°C) | Event | Weight Loss (%) | Enthalpy Change (ΔH) | Reference |
| TGA | ~150 - 200 | Dehydration (loss of 2 H₂O) | - | - | [1] |
| TGA/DTA | > 215 | Decomposition of anhydrous oxalate to MnO | - | - | [3] |
| DSC | 130 - 160 | Endothermic peak at 151°C (formation of manganese oxide) | - | 583 J/g | [5] |
Characterization
The grown single crystals of manganese(II) oxalate can be subjected to various characterization techniques to ascertain their properties.
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X-ray Diffraction (XRD): To confirm the crystal structure. Manganese(II) oxalate dihydrate typically crystallizes in the orthorhombic system.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the crystal.
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Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability and decomposition pathway of the crystals. The decomposition of manganese(II) oxalate dihydrate typically occurs in two steps: dehydration followed by the decomposition of the anhydrous salt to manganese(II) oxide.[1]
-
Energy-Dispersive X-ray Analysis (EDAX): For elemental analysis to confirm the presence of manganese, carbon, and oxygen.
Applications and Significance
Single crystals of manganese(II) oxalate are of significant interest for several reasons:
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Precursor for Nanomaterials: They serve as precursors for the synthesis of various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄), which are crucial materials in batteries, catalysts, and magnetic devices.[1]
-
Model System for Crystallization Studies: The gel growth of manganese(II) oxalate provides an excellent model system for studying the fundamentals of crystal nucleation and growth in a diffusion-controlled environment.
-
Solid-State Chemistry Research: The well-defined crystals are ideal for investigating solid-state transformations and thermal decomposition mechanisms.[1]
The following diagram illustrates the relationship between the gel growth method, the resulting manganese(II) oxalate crystals, and their subsequent applications.
Caption: Relationship between gel growth, crystal formation, and applications.
References
Troubleshooting & Optimization
Optimizing the yield and purity of Manganese(II) oxalate precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of Manganese(II) oxalate (B1200264) precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of Manganese(II) oxalate?
A1: Manganese(II) oxalate typically appears as a pale pink to light rose-colored crystalline solid.[1] It is most commonly found as a dihydrate (MnC₂O₄·2H₂O).[2] The compound is only sparingly soluble in water but its solubility increases in acidic solutions.[1][3]
Q2: What are the common starting materials for the precipitation of Manganese(II) oxalate?
A2: The synthesis is typically a precipitation reaction involving a soluble manganese(II) salt, such as manganese(II) sulfate (B86663) (MnSO₄) or manganese(II) chloride (MnCl₂), and either oxalic acid (H₂C₂O₄) or a soluble oxalate salt like sodium oxalate (Na₂C₂O₄) or potassium oxalate (K₂C₂O₄) in an aqueous solution.[1][2]
Q3: How does pH affect the precipitation of Manganese(II) oxalate?
A3: The pH of the reaction mixture is a critical factor. An optimal pH for precipitation is around 5.5.[4] At significantly higher pH values, there is an increased risk of precipitating other manganese salts, such as manganese carbonate (MnCO₃), which would contaminate the desired product.[4] In acidic environments, the solubility of manganese(II) oxalate increases, which can lead to a lower yield.[1]
Q4: What is the effect of temperature on the yield of the precipitation?
A4: Temperature has a relatively minor effect on the precipitation of manganese(II) oxalate.[4] However, some studies have shown a slight increase in yield as the temperature is raised from 20°C to 80°C.[4]
Q5: Can the morphology of the Manganese(II) oxalate crystals be controlled?
A5: Yes, the morphology of the crystals can be influenced by the choice of solvent. Using a mixture of aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and protonic solvents can lead to different structures and morphologies, such as microrods, nanorods, or nanosheets.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Reaction pH is too acidic: Increased solubility of manganese(II) oxalate in acidic conditions. | Adjust the pH of the reaction mixture to approximately 5.5 using a suitable base like sodium bicarbonate.[4] |
| 2. Incomplete precipitation: Insufficient oxalate ions to precipitate all manganese(II) ions. | Use a slight excess of the oxalate precipitating agent (around 15%) to ensure complete precipitation.[4] | |
| 3. Excessive washing: The product is sparingly soluble and can be lost during extensive washing. | Minimize the volume of washing solvent used. Wash with cold deionized water to reduce solubility losses. | |
| Product is not the expected pale pink color | 1. Presence of impurities: Co-precipitation of other metal oxalates or presence of manganese in a higher oxidation state. | Ensure high purity of starting materials. If starting from an ore, purify the leachate before precipitation.[6][7] |
| 2. Incorrect pH: Formation of other manganese compounds, such as manganese carbonate at high pH.[4] | Maintain the reaction pH at the optimal level of 5.5.[4] | |
| Inconsistent crystal morphology | 1. Uncontrolled nucleation and growth: Rapid precipitation can lead to a wide distribution of particle sizes. | Control the rate of addition of the precipitating agent and ensure vigorous stirring. Consider using mixed solvent systems to influence crystal growth.[5] |
| Product contains residual starting materials | 1. Inadequate washing: Insufficient removal of soluble starting materials and byproducts. | Wash the precipitate thoroughly by decantation or filtration with deionized water. Repeat the washing step multiple times.[8] |
Experimental Protocols
Protocol 1: Precipitation of Manganese(II) Oxalate Dihydrate
This protocol describes the synthesis of Manganese(II) oxalate dihydrate from manganese(II) sulfate and sodium oxalate.
Materials:
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Sodium oxalate (Na₂C₂O₄)
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Deionized water
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Sodium bicarbonate solution (for pH adjustment)
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pH meter or pH indicator strips
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of Manganese(II) sulfate by dissolving a calculated amount in deionized water.
-
Prepare a separate solution of sodium oxalate in deionized water. A 15% molar excess of sodium oxalate is recommended.[4]
-
-
Precipitation:
-
While stirring the manganese(II) sulfate solution vigorously, slowly add the sodium oxalate solution.
-
A pale pink precipitate of manganese(II) oxalate will form immediately.
-
-
pH Adjustment:
-
Monitor the pH of the slurry and adjust to approximately 5.5 using the sodium bicarbonate solution.[4]
-
-
Digestion:
-
Continue stirring the mixture at room temperature for a designated period (e.g., 60 minutes) to allow for complete precipitation and crystal growth.[4]
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by filtration or decantation.[8]
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
-
Drying:
-
Dry the collected precipitate in a drying oven at a temperature below 100°C to obtain manganese(II) oxalate dihydrate.
-
Visualizations
Caption: Experimental workflow for the precipitation of Manganese(II) oxalate.
Caption: Troubleshooting guide for low yield in Manganese(II) oxalate precipitation.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Manganese(II) oxalate dihydrate, Mn 30% min | Fisher Scientific [fishersci.ca]
- 4. protmed.uoradea.ro [protmed.uoradea.ro]
- 5. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Sciencemadness Discussion Board - Report on making manganese oxalate and attempt to isolate green MnO - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Controlling Particle Size and Distribution of Manganese(II) Oxalate Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size and distribution of Manganese(II) oxalate (B1200264) crystals during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Manganese(II) oxalate, offering potential causes and solutions in a direct question-and-answer format.
| Issue ID | Question | Potential Cause(s) | Recommended Solution(s) |
| TSG-001 | The resulting particles are too large. How can I synthesize smaller crystals? | - Low Supersaturation: Slow addition of precursors or low precursor concentration can lead to fewer nucleation sites and the growth of larger crystals. - High Temperature: Higher reaction temperatures can sometimes promote crystal growth over nucleation. - Slow Stirring Rate: Inadequate mixing can lead to localized areas of low supersaturation, favoring the growth of existing crystals. | - Increase Supersaturation: Use a higher concentration of manganese(II) salt and oxalate precursors. Ensure rapid and homogenous mixing of the reactants. - Lower Reaction Temperature: Conduct the precipitation at a lower temperature to favor nucleation over crystal growth. - Increase Stirring Rate: A higher stirring rate (e.g., >300 rpm) enhances mass transfer and promotes the formation of more nuclei, resulting in smaller crystals. However, excessively high rates can lead to crystal breakage.[1] - Use of Additives/Solvents: Employing solvent systems like a mixture of dimethyl sulfoxide (B87167) (DMSO) and ethylene (B1197577) glycol can yield nanorods.[2] The use of surfactants, such as CTAB in a reverse-micellar method, can also produce nanorods.[1] |
| TSG-002 | My Manganese(II) oxalate crystals are agglomerated. How can I prevent this? | - High Supersaturation at the Point of Mixing: Rapid, uncontrolled mixing of highly concentrated reactants can lead to excessive nucleation and subsequent agglomeration. - Inadequate Stirring: Poor mixing allows particles to remain in close proximity, leading to aggregation. - Improper Washing and Drying: Residual solvents or impurities on the crystal surface can cause particles to stick together during drying. | - Controlled Precursor Addition: Add one precursor solution dropwise to the other under vigorous stirring to maintain a controlled level of supersaturation. - Optimize Stirring: Maintain a consistent and adequate stirring rate throughout the reaction to keep particles suspended and minimize contact. - Use of Additives: Certain additives can adsorb to the crystal surface and prevent agglomeration through steric hindrance. - Washing Protocol: Wash the precipitate thoroughly with deionized water and then with a solvent like acetone (B3395972) to remove residual impurities and water.[3] - Drying Protocol: Dry the washed precipitate under vacuum at a moderate temperature (e.g., 150°C) to prevent melting of the hydrate (B1144303) and subsequent agglomeration.[2] |
| TSG-003 | I'm getting a mixture of different crystal morphologies (e.g., needles and prisms). How can I obtain a uniform morphology? | - Inconsistent Reaction Conditions: Fluctuations in temperature, pH, or stirring rate during the experiment can lead to the formation of different crystal habits. - Presence of Impurities: Impurities in the reactants or solvent can act as habit modifiers, leading to a mixture of morphologies. - Polymorphism: Manganese(II) oxalate can exist in different crystalline forms (hydrates and polymorphs), each with a distinct morphology. The conditions may be favorable for the formation of multiple phases. | - Precise Control of Parameters: Maintain strict control over all reaction parameters (temperature, pH, stirring rate, precursor concentration, and addition rate). - Use High-Purity Reagents: Ensure the use of high-purity manganese salts, oxalic acid (or other oxalate sources), and solvents. - Control Polymorph Formation: The choice of solvent system is critical. For example, using a water-DMSO mixture tends to produce monoclinic MnC₂O₄·2H₂O microrods, while an ethylene glycol-DMSO mixture yields MnC₂O₄·H₂O nanorods.[2] |
| TSG-004 | The yield of my Manganese(II) oxalate precipitation is low. How can I improve it? | - Suboptimal pH: The solubility of manganese(II) oxalate is pH-dependent. If the pH is too low (acidic), the oxalate ions will be protonated, increasing the solubility of the product and reducing the yield.[4] - Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete precipitation reaction. - Excess of One Precursor: A significant excess of either the manganese salt or the oxalate source can sometimes lead to the formation of soluble complexes, reducing the yield of the solid precipitate. | - Adjust pH: The optimal pH for manganese(II) oxalate precipitation is typically between 5.5 and 6.0.[1] - Increase Reaction Time: Allow for a sufficient aging time after mixing the precursors to ensure complete precipitation. - Control Stoichiometry: While a slight excess of oxalic acid (around 15%) has been shown to be beneficial, a large excess should be avoided.[1] |
| TSG-005 | I am trying to synthesize the trihydrate form (MnC₂O₄·3H₂O) but am getting the dihydrate (MnC₂O₄·2H₂O). How can I control the hydrate phase? | - Nucleation Mechanism: The formation of different hydrates can be influenced by the nucleation process. Homogeneous nucleation may favor the dihydrate, while heterogeneous nucleation can lead to the trihydrate. - Precursor Concentration: The concentration of the initial solutions can determine the type of crystallohydrate obtained. | - Adjust Precursor Concentrations: The synthesis of MnC₂O₄·2H₂O is typically carried out with specific concentrations of reactants that favor homogeneous nucleation, while the trihydrate may be obtained under conditions that promote heterogeneous nucleation. |
Frequently Asked Questions (FAQs)
1. What are the key parameters to control for achieving a specific particle size of Manganese(II) oxalate?
The primary parameters to control are:
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Supersaturation: This is influenced by the concentration of the manganese(II) salt and oxalate precursors. Higher supersaturation generally leads to smaller particles.
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Temperature: While it has a less significant effect on yield, temperature can influence the dominant mechanism between nucleation and crystal growth, thereby affecting particle size.[1]
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pH: The pH of the reaction medium affects the solubility of manganese(II) oxalate and, consequently, the yield and particle characteristics. A pH range of 5.5-6.0 is often optimal.[1]
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Stirring Rate: The rate of agitation influences the homogeneity of the solution and the mass transfer of solutes to the crystal surface. Higher stirring rates generally result in smaller particles.
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Additives and Solvents: The choice of solvent system and the use of surfactants or other additives can have a profound impact on the resulting crystal morphology and size, enabling the synthesis of specific shapes like nanorods or nanosheets.[2]
2. How does the choice of solvent affect the morphology of Manganese(II) oxalate crystals?
The solvent system plays a crucial role in determining the crystal structure and morphology. For instance, a precipitation reaction in a mixture of dimethyl sulfoxide (DMSO) and a proton solvent demonstrates this effect:
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Water-DMSO: Produces monoclinic MnC₂O₄·2H₂O microrods.
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Ethylene glycol-DMSO: Yields MnC₂O₄·H₂O nanorods.
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Ethanol-DMSO: Results in MnC₂O₄·H₂O nanosheets with low crystallinity.[2]
3. What is the role of surfactants in the synthesis of Manganese(II) oxalate nanoparticles?
Surfactants are primarily used to control the size and morphology of the resulting nanoparticles, especially in methods like reverse-micelle synthesis. For example, cetyltrimethylammonium bromide (CTAB) has been successfully used as a surfactant to prepare nanorods of anhydrous manganese oxalate.[1] Surfactants can also help prevent agglomeration by forming a protective layer on the particle surface.
4. Can I control the polymorph of the Manganese(II) oxalate dihydrate?
Yes, it is possible to control the polymorph (e.g., α-MnC₂O₄·2H₂O vs. γ-MnC₂O₄·2H₂O). The formation of a specific polymorph is influenced by the reaction conditions. For example, a direct precipitation pathway at a pH of approximately 7 can yield uniform-sized α-MnC₂O₄·2H₂O crystals.[5] The choice of precursors and the presence of certain ions in the solution can also direct the formation of a particular polymorph.
5. What is a typical procedure for washing and drying the Manganese(II) oxalate precipitate?
A common and effective procedure is as follows:
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Filtration: Separate the precipitate from the mother liquor by filtration.
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Washing with Deionized Water: Wash the filter cake several times with deionized water to remove any unreacted precursors and soluble byproducts.
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Washing with Acetone: Perform a final wash with acetone. This helps to remove the water and facilitates faster drying, which can reduce the chances of agglomeration.[3]
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Drying: Dry the washed precipitate under vacuum at an elevated temperature (e.g., 150°C) for a few hours to remove the washing solvents and any remaining water of hydration if the anhydrous form is desired.[2]
Data Presentation
Table 1: Effect of Synthesis Parameters on Manganese(II) Oxalate Crystal Morphology
| Parameter | Variation | Resulting Morphology | Particle Size | Reference |
| Solvent System | Water-DMSO | Microrods | Micro-scale | [2] |
| Ethylene glycol-DMSO | Nanorods | Nano-scale | [2] | |
| Ethanol-DMSO | Nanosheets | Nano-scale | [2] | |
| Surfactant | CTAB (Reverse-micelle method) | Nanorods | 28 nm (MnO after decomposition) | [1][6] |
| Stirring Rate | Low (<300 rpm) | Larger, more uniform crystals | Larger | [1] |
| High (>300 rpm) | Smaller, less uniform crystals | Smaller | [1] |
Table 2: Influence of pH and Temperature on Precipitation Yield
| Parameter | Value | Precipitation Yield (%) | Reference |
| pH | 5.0 | Increases significantly above this pH | - |
| 5.5 - 6.0 | Optimal range for high yield | [1] | |
| Temperature | 20°C | - | [1] |
| 40°C | Slight increase from 20°C | [1] | |
| 60°C | 84.5 | [1] | |
| 80°C | 92.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Manganese(II) Oxalate Microrods
This protocol is adapted from a method utilizing a water-DMSO solvent system.[2]
-
Prepare Solution A: Dissolve 20 mmol of H₂C₂O₄·2H₂O in 75 ml of dimethyl sulfoxide (DMSO).
-
Prepare Solution B: Dissolve 20 mmol of Mn(CH₃COO)₂·4H₂O in 25 ml of deionized water.
-
Precipitation: While vigorously stirring, add Solution B dropwise to Solution A.
-
Reaction: Continue stirring for 10 minutes at 40°C.
-
Filtration and Washing: Filter the resulting precipitate and wash it thoroughly with deionized water.
-
Drying: Dry the product under vacuum at 150°C for 3 hours.
Protocol 2: Synthesis of Manganese(II) Oxalate Nanorods
This protocol is adapted from a method utilizing an ethylene glycol-DMSO solvent system.[2]
-
Prepare Solution A: Dissolve 20 mmol of H₂C₂O₄·2H₂O in 75 ml of DMSO.
-
Prepare Solution C: Dissolve 20 mmol of Mn(CH₃COO)₂·4H₂O in 25 ml of ethylene glycol.
-
Precipitation: While vigorously stirring, add Solution C dropwise to Solution A.
-
Reaction: Continue stirring for 10 minutes at 40°C.
-
Filtration and Washing: Filter the resulting precipitate and wash it thoroughly with deionized water.
-
Drying: Dry the product under vacuum at 150°C for 3 hours.
Visualizations
References
- 1. protmed.uoradea.ro [protmed.uoradea.ro]
- 2. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Preventing agglomeration during the synthesis of Manganese(II) oxalate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during the synthesis of Manganese(II) oxalate (B1200264) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of agglomeration during the synthesis of Manganese(II) oxalate nanoparticles?
Agglomeration in nanoparticle synthesis is primarily caused by the high surface energy of the nanoparticles, which drives them to cluster together to minimize this energy. Specific causes during the synthesis of Manganese(II) oxalate nanoparticles include:
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Inadequate stabilization: Insufficient or ineffective use of surfactants or capping agents to create repulsive forces between particles.
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High precursor concentration: Leads to rapid nucleation and uncontrolled growth, favoring the formation of larger, aggregated particles.
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Improper pH control: The pH of the reaction medium affects the surface charge of the nanoparticles, influencing their stability and tendency to agglomerate.
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Inefficient mixing: Poor stirring can lead to localized areas of high supersaturation, promoting uncontrolled particle growth and aggregation.
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Inappropriate temperature and reaction time: These parameters influence the kinetics of nucleation and growth, and suboptimal conditions can lead to agglomeration.
Q2: How do surfactants and capping agents prevent agglomeration?
Surfactants and capping agents are molecules that adsorb to the surface of nanoparticles, preventing agglomeration through two main mechanisms:
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Steric Hindrance: The adsorbed molecules create a physical barrier around the nanoparticles, preventing them from coming into close contact.
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Electrostatic Repulsion: If the surfactant or capping agent is charged, it imparts a surface charge to the nanoparticles, causing them to repel each other.
Commonly used surfactants for Manganese(II) oxalate nanoparticle synthesis include Cetyltrimethylammonium bromide (CTAB) and Sodium dodecyl sulfate (B86663) (SDS).
Q3: What is the optimal pH for synthesizing stable Manganese(II) oxalate nanoparticles?
The optimal pH for synthesizing stable Manganese(II) oxalate nanoparticles can vary depending on the specific synthesis method and the desired particle characteristics. Generally, maintaining a consistent pH throughout the reaction is crucial for controlling the surface charge and preventing agglomeration. It is often recommended to work in a slightly acidic to neutral pH range. However, empirical optimization is necessary for each specific protocol.
Q4: Can the order of reagent addition affect the final product?
Yes, the order of reagent addition can significantly impact the nucleation and growth kinetics of the nanoparticles. Typically, the precipitating agent is added slowly to the solution containing the metal precursor and any stabilizing agents under vigorous stirring. This controlled addition helps to maintain a homogeneous reaction environment and prevent rapid, uncontrolled precipitation that can lead to larger, agglomerated particles.
Troubleshooting Guide
Problem 1: My Manganese(II) oxalate nanoparticles are heavily agglomerated.
| Possible Cause | Suggested Solution |
| Insufficient Surfactant/Capping Agent | Increase the concentration of the surfactant or capping agent in the reaction mixture. Ensure the chosen agent is soluble and effective in your solvent system. |
| High Precursor Concentration | Decrease the concentration of the manganese salt and oxalate precursors. This will slow down the reaction rate and allow for more controlled particle growth. |
| Inadequate Stirring | Increase the stirring speed to ensure a homogeneous reaction mixture and prevent localized high concentrations of reactants. |
| Incorrect pH | Monitor and adjust the pH of the reaction mixture. A stable pH is critical for maintaining nanoparticle stability. |
| Suboptimal Temperature | Optimize the reaction temperature. Higher temperatures can sometimes increase particle mobility and lead to agglomeration. |
Problem 2: The particle size distribution of my nanoparticles is too broad.
| Possible Cause | Suggested Solution |
| Non-uniform Nucleation and Growth | Ensure a rapid and uniform mixing of precursors to induce a single, short nucleation event. Control the rate of precursor addition to separate the nucleation and growth phases. |
| Ostwald Ripening | Use an effective capping agent to stabilize the nanoparticles and prevent the growth of larger particles at the expense of smaller ones. Lowering the reaction temperature can also slow down this process. |
| Ineffective Surfactant | Experiment with different types of surfactants or a combination of surfactants to find the most effective one for your system. |
Data Presentation
Table 1: Effect of Surfactant Concentration on Nanoparticle Size
| Surfactant (CTAB) Concentration (M) | Average Crystallite Size (nm) |
| 0.00 | 25 |
| 0.04 | 28 |
| 0.08 | 32 |
| 0.12 | 35 |
This data suggests that for some systems, increasing the surfactant concentration can lead to a slight increase in the crystallite size, while also influencing the morphology from nanosheets to needle-like structures.[1]
Experimental Protocols
Detailed Protocol for Co-Precipitation Synthesis of Manganese(II) Oxalate Nanoparticles
This protocol provides a step-by-step guide for the synthesis of Manganese(II) oxalate nanoparticles using the co-precipitation method.
Materials:
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Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
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Sodium oxalate (Na₂C₂O₄)
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Cetyltrimethylammonium bromide (CTAB) (or another suitable surfactant)
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Deionized water
Equipment:
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Beakers
-
Magnetic stirrer with heating plate
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Burette
-
Centrifuge
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Drying oven or vacuum oven
Procedure:
-
Prepare Precursor Solution A: Dissolve a specific amount of Manganese(II) sulfate monohydrate in deionized water to achieve the desired concentration (e.g., 0.1 M).
-
Prepare Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of sodium oxalate in deionized water (e.g., 0.1 M).
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Add Surfactant: To Precursor Solution A, add the desired amount of CTAB and stir until it is completely dissolved.
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Reaction Setup: Place the beaker containing Precursor Solution A on a magnetic stirrer and begin vigorous stirring.
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Precipitation: Slowly add Precursor Solution B dropwise to Precursor Solution A using a burette. A precipitate will begin to form.
-
Aging: After the addition is complete, continue stirring the mixture for a set period (e.g., 2 hours) to allow the nanoparticles to age and stabilize.
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Washing: Collect the precipitate by centrifugation. Discard the supernatant and wash the nanoparticles several times with deionized water and then with ethanol to remove unreacted precursors and excess surfactant.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) or in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the co-precipitation synthesis of Manganese(II) oxalate nanoparticles.
Caption: Troubleshooting guide for addressing nanoparticle agglomeration.
References
Troubleshooting unexpected thermal decomposition products of Manganese(II) oxalate
Welcome to the Technical Support Center for the thermal analysis of Manganese(II) Oxalate (B1200264). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in understanding and resolving issues encountered during thermal decomposition experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition steps for Manganese(II) Oxalate dihydrate (MnC₂O₄·2H₂O)?
The thermal decomposition of Manganese(II) oxalate dihydrate typically proceeds in two main stages[1].
-
Dehydration: The first stage involves the loss of its two water molecules of crystallization to form anhydrous manganese(II) oxalate (MnC₂O₄). This process generally occurs at relatively low temperatures, starting around 100-150°C and completing by about 200-250°C[2].
-
Decomposition of Anhydrous Oxalate: The second stage is the decomposition of the anhydrous salt. The products of this stage are highly dependent on the surrounding atmosphere[1][3].
-
In an inert atmosphere (e.g., Helium, Nitrogen, vacuum): The primary solid product is Manganese(II) oxide (MnO), with the evolution of carbon monoxide (CO) and carbon dioxide (CO₂) gases[1]. The decomposition begins at approximately 523 K (250°C)[1].
-
In an oxidizing atmosphere (e.g., air or oxygen): The decomposition is more complex. The initial product, MnO, can be further oxidized to higher manganese oxides. The final product is often a mixture of oxides or a single higher oxide like Mn₂O₃ or Mn₃O₄, depending on the temperature and oxygen availability[3][4]. The decomposition in air can be exothermic, in contrast to the endothermic decomposition in inert atmospheres[3].
-
Q2: How does the crystal structure of the starting material affect decomposition?
Manganese(II) oxalate can exist in different hydrated forms, such as the monoclinic dihydrate (MnC₂O₄·2H₂O) and the orthorhombic trihydrate (MnC₂O₄·3H₂O)[3]. These different crystal structures lead to distinct thermal behaviors[3].
-
Dehydration: The dihydrate form loses its water in a single step, whereas the trihydrate form undergoes a three-step dehydration process[3].
-
Oxidative Decomposition: The crystal lattice influences the stability of manganese oxidation states. For instance, the oxidative decomposition of the monoclinic dihydrate in air at 450°C can lead to a complete transformation into Mn₃O₄[3]. In contrast, the orthorhombic form, under the same conditions, yields a mixture of Mn₃O₄ and a significant amount of Mn₂O₃[3].
Troubleshooting Guide
Q3: My final product is a dark brown/black powder, but I expected the light-green MnO. What happened?
This color change indicates the formation of manganese oxides with higher oxidation states (Mn₂O₃ is black, Mn₃O₄ is brown/black) instead of or in addition to MnO.
Possible Causes and Solutions:
-
Atmosphere Contamination: The most common cause is the presence of oxygen in your inert atmosphere.
-
Solution: Ensure your furnace tube is properly sealed and purged with a high-purity inert gas (like nitrogen or helium) for a sufficient time before and during the experiment to eliminate all oxygen. Check for any leaks in your system.
-
-
Oxidizing Atmosphere: You may have intentionally or unintentionally performed the decomposition in air. In an oxidizing atmosphere, MnO readily oxidizes to Mn₂O₃ or Mn₃O₄[4][5].
-
Solution: If MnO is the desired product, the experiment must be conducted under strictly anaerobic conditions[1].
-
-
High Heating Rate: A very high heating rate can sometimes lead to localized temperature overshooting and complex, non-equilibrium products.
-
Solution: Try a slower heating rate (e.g., 5-10°C/min) to allow the reaction to proceed to equilibrium at each stage.
-
Q4: The mass loss from my Thermogravimetric Analysis (TGA) doesn't match the theoretical values for the formation of MnO. Why?
Discrepancies in mass loss can point to several experimental factors or unexpected chemical pathways.
Troubleshooting Steps:
-
Verify Dehydration: First, confirm that the initial mass loss corresponds to the theoretical loss of two water molecules (~20.1% for the dihydrate). If this is incorrect, your starting material may not be the pure dihydrate.
-
Check for Intermediate Phases: Under certain conditions, particularly in vacuum, the decomposition might proceed through an intermediate manganese carbonate (MnCO₃) phase[5][6]. The formation and subsequent decomposition of this intermediate will alter the TGA curve.
-
Reaction Pathway with Intermediate: MnC₂O₄ → MnCO₃ + CO[6]
-
-
Incomplete Decomposition: The reaction may not have gone to completion.
-
Solution: Increase the final hold temperature or extend the isothermal hold time at the final temperature to ensure all the anhydrous oxalate has decomposed.
-
-
Formation of Other Oxides: If there was an air leak, the final product could be Mn₂O₃ or Mn₃O₄, which have different theoretical mass losses than MnO. Calculate the expected mass loss for these alternative products and compare them to your experimental data.
Table 1: Theoretical vs. Experimental Mass Loss for MnC₂O₄·2H₂O Decomposition
| Decomposition Stage | Gaseous Products | Solid Product | Theoretical Mass Loss (%) | Potential Issues for Discrepancy |
| Dehydration | 2 H₂O | MnC₂O₄ | 20.1% | Incorrect hydration state of starting material. |
| Decomposition (Inert) | CO + CO₂ | MnO | 39.8% (from MnC₂O₄) | Incomplete decomposition; formation of MnCO₃ intermediate[6]. |
| Decomposition (Air) | CO + CO₂ + O₂ | Mn₂O₃ | 35.8% (from MnC₂O₄) | Oxygen leak; incorrect atmosphere control[4]. |
| Decomposition (Air) | CO + CO₂ + O₂ | Mn₃O₄ | 37.2% (from MnC₂O₄) | Oxygen leak; specific temperature ranges favoring Mn₃O₄. |
Note: Mass loss percentages for decomposition are calculated relative to the mass of the anhydrous oxalate.
Q5: I see multiple peaks in my Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) curve for the decomposition step. What do they signify?
Multiple peaks during the decomposition of the anhydrous oxalate can indicate a multi-step process or the presence of different crystalline forms.
-
Multiple Oxidation Steps: In an air atmosphere, the DTA curve for MnC₂O₄·2H₂O can show two exothermic peaks (e.g., at 330°C and 400°C), which correspond to the complex oxidation processes leading to higher manganese oxides.
-
Influence of Hydrate Form: Different crystallohydrates exhibit different DTA profiles. For example, the decomposition of the trihydrate form shows a single exotherm at 303°C, unlike the dihydrate's two peaks.
-
Intermediate Formation: An endothermic or exothermic peak could be associated with the formation and subsequent decomposition of an intermediate like MnCO₃.
Experimental Protocols & Characterization
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol provides a general method for analyzing the thermal decomposition of Manganese(II) Oxalate.
-
Sample Preparation: Place a small, accurately weighed amount of MnC₂O₄·2H₂O (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Atmosphere: Select the desired atmosphere. For inert conditions, use a high-purity nitrogen or helium flow (e.g., 100-150 mL/min)[7]. For oxidizing conditions, use a flow of air or oxygen.
-
Purge: Purge the furnace with the selected gas for at least 30 minutes before starting the analysis to ensure a stable atmosphere.
-
-
Heating Program:
-
Initial Hold: Hold at a low temperature (e.g., 30°C) for 5-10 minutes to allow the sample weight to stabilize.
-
Heating Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 600-900°C) at a constant rate. A typical rate is 10°C/min[7][8].
-
Final Hold (Optional): Hold at the maximum temperature for a period (e.g., 20-30 minutes) to ensure the reaction is complete.
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperatures of dehydration and decomposition and to quantify the mass loss at each step.
Protocol 2: Product Characterization using X-Ray Diffraction (XRD)
XRD is essential for definitively identifying the crystalline solid product(s) of the decomposition.
-
Sample Preparation: After the thermal decomposition is complete, allow the solid residue to cool to room temperature inside the furnace under the controlled atmosphere to prevent post-reaction oxidation.
-
Analysis:
-
Grind the cooled product into a fine powder using an agate mortar and pestle.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a powder diffractometer (typically with Cu Kα radiation) over a relevant 2θ range (e.g., 10-80°)[7].
-
-
Phase Identification: Compare the obtained XRD pattern with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the manganese oxide phases present (e.g., MnO, Mn₂O₃, Mn₃O₄)[7].
Visualized Workflows and Logic
Experimental Workflow Diagram
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of Manganese(II) oxalate in vacuum and in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. jetir.org [jetir.org]
Technical Support Center: Optimizing Calcination of Manganese(II) Oxalate for Specific Manganese Oxide Phases
Welcome to the technical support center for the synthesis of specific manganese oxide phases from the calcination of manganese(II) oxalate (B1200264). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving their desired manganese oxide materials.
Troubleshooting Guide
This section addresses common problems encountered during the calcination of manganese(II) oxalate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete decomposition of manganese(II) oxalate. | Calcination temperature is too low or the duration is too short. | Increase the calcination temperature or extend the holding time at the set temperature. Refer to the experimental protocols below for recommended temperature ranges for each phase. |
| Formation of a mixture of manganese oxide phases (e.g., MnO and Mn3O4, or Mn2O3 and Mn3O4). | Incorrect calcination atmosphere or temperature. The temperature may be near a phase transition point. | Ensure the correct atmosphere is used for the desired phase (e.g., inert for MnO, air/oxygen for Mn2O3/Mn3O4). Calibrate your furnace to ensure accurate temperature control. Adjust the calcination temperature to be firmly within the stability range of the desired oxide. |
| The final product is not the expected manganese oxide phase. | The atmosphere in the furnace is not pure. For example, air leakage into an inert atmosphere. | Check for leaks in your furnace tube and gas lines. Ensure a sufficient flow rate of the inert gas to maintain a positive pressure and prevent air ingress. |
| The resulting manganese oxide has a low surface area. | High calcination temperature or slow heating rate leading to particle sintering. | Optimize the calcination temperature and heating rate. A faster heating rate and the minimum necessary temperature and time can help preserve a higher surface area. |
| Unexpected particle morphology. | The morphology of the precursor manganese(II) oxalate can influence the final oxide morphology. | Characterize the precursor material to ensure it has the desired morphology. The synthesis method of the manganese(II) oxalate can be adjusted to control its morphology.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the thermal decomposition of manganese(II) oxalate dihydrate?
A1: The first step is dehydration, where the two water molecules of crystallization are lost. This typically occurs at relatively low temperatures, around 150–200 °C, before the decomposition of the anhydrous manganese(II) oxalate begins.[1]
Q2: How does the calcination atmosphere affect the final manganese oxide product?
A2: The atmosphere is a critical parameter.
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Inert Atmosphere (e.g., nitrogen, helium, argon): Calcination in an inert atmosphere typically yields manganese(II) oxide (MnO).[2][3][4]
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Oxidizing Atmosphere (e.g., air, oxygen): Calcination in an oxidizing atmosphere leads to the formation of higher manganese oxides. Depending on the temperature, you can obtain Mn2O3 or Mn3O4.[5][6]
Q3: What is the general temperature range for obtaining each manganese oxide phase?
A3: The following are general temperature ranges. Optimal temperatures can vary based on factors like heating rate and precursor characteristics.
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MnO: Typically formed in an inert atmosphere in the temperature range of 608 to 623 K (335 to 350 °C).[2][3]
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Mn2O3: Can be formed in air at temperatures between 500 °C and 800 °C.[7] Calcination at temperatures up to 400 °C can also yield Mn2O3.[8]
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Mn3O4: Can be formed in air. For instance, annealing monoclinic MnC2O4·2H2O at 450°C leads to its complete transformation into Mn3O4.[5] Mn3O4 can also be a product at temperatures below 500 °C.[7]
Q4: Can I obtain pure phases of the different manganese oxides?
A4: Yes, by carefully controlling the calcination conditions—specifically temperature and atmosphere—it is possible to synthesize single-phase nanoparticles of MnO, Mn2O3, and Mn3O4 from a manganese oxalate precursor.[9][10]
Q5: Does the heating rate during calcination matter?
A5: Yes, the heating rate can influence the properties of the final manganese oxide, such as particle size and surface area. A faster heating rate may lead to smaller particle sizes.
Data Presentation: Summary of Calcination Conditions
The following table summarizes the calcination conditions for obtaining specific manganese oxide phases from manganese(II) oxalate.
| Target Oxide | Precursor | Atmosphere | Calcination Temperature (°C) | Key Findings |
| MnO | Manganese(II) oxalate | Helium | 335 - 350 | MnO is the final product.[2][3] |
| Mn2O3 | Manganese(II) oxalate | Air | 400 | Yields mesoporous and crystallized Mn2O3.[8] |
| Mn2O3 | Rod-type Mn3O4 | Air | 700 | Resulted in the best electrochemical performance for Mn2O3.[7] |
| Mn3O4 | Monoclinic MnC2O4·2H2O | Air | 450 | Leads to complete transformation into Mn3O4.[5] |
| Mn3O4 | Manganese(II) oxalate | Air | < 500 | Mn3O4 is formed at temperatures below 500 °C.[7] |
Experimental Protocols
Protocol 1: Synthesis of Manganese(II) Oxide (MnO)
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Preparation: Place a known amount of manganese(II) oxalate dihydrate in an alumina (B75360) boat.
-
Furnace Setup: Place the boat in the center of a tube furnace.
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Atmosphere Control: Purge the tube with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 100 sccm for at least 30 minutes to remove any residual air.
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Dehydration: Heat the furnace to 200 °C at a rate of 5 °C/min and hold for 1 hour to ensure complete dehydration of the precursor.
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Calcination: Increase the temperature to 350 °C at a rate of 5 °C/min and hold for 3 hours.
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Cooling: Cool the furnace naturally to room temperature under the inert gas flow.
-
Collection: Once at room temperature, the resulting gray-green powder is collected.
Protocol 2: Synthesis of Manganese(III) Oxide (α-Mn2O3)
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Preparation: Place a known amount of manganese(II) oxalate dihydrate in a ceramic crucible.
-
Furnace Setup: Place the crucible in a muffle furnace with an air atmosphere.
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Calcination: Heat the furnace to 600 °C at a rate of 5 °C/min and hold for 5 hours.
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Cooling: Allow the furnace to cool naturally to room temperature.
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Collection: The resulting dark brown or black powder is collected.
Protocol 3: Synthesis of Manganese(II,III) Oxide (Mn3O4)
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Preparation: Place a known amount of manganese(II) oxalate dihydrate in a ceramic crucible.
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Furnace Setup: Place the crucible in a muffle furnace with an air atmosphere.
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Calcination: Heat the furnace to 450 °C at a rate of 5 °C/min and hold for 4 hours.
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Cooling: Allow the furnace to cool naturally to room temperature.
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Collection: The resulting black powder is collected.
Visualizations
Caption: Experimental workflow for the calcination of manganese(II) oxalate.
Caption: Relationship between calcination parameters and resulting manganese oxide phases.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. Kinetics of thermal decomposition of manganese(ii) oxalate | CoLab [colab.ws]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effects of calcination on the electrochemical properties of manganese oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanorods of manganese oxalate: a single source precursor to different manganese oxide nanoparticles (MnO, Mn2O3, Mn3O4) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Manganese(II) Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of Manganese(II) oxalate (B1200264), with a specific focus on the influence of pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Manganese(II) Oxalate | The reaction pH is too acidic, increasing the solubility of manganese(II) oxalate.[1] | Adjust the pH of the reaction mixture to the optimal range of 5.5-6.0.[2] Use a pH meter for accurate control. |
| Incomplete precipitation due to insufficient reaction time. | Ensure a sufficient reaction time for complete precipitation. A reaction time of 60 minutes has been shown to be effective.[2] | |
| Loss of product during washing and filtration steps. | Minimize the volume of washing solvent and avoid overly aggressive washing. Ensure the filter paper is appropriate for the particle size to prevent loss of fine crystals. | |
| Formation of a White Precipitate (not pink Manganese(II) Oxalate) | The pH of the solution is too high, leading to the precipitation of other manganese salts, such as manganese carbonate (MnCO₃).[2] | Carefully control the pH and avoid exceeding a pH of 6.0.[2] Use a buffered solution or add the pH-adjusting agent slowly while monitoring with a pH meter. |
| Presence of carbonate impurities in the reagents. | Use high-purity reagents and deionized water to avoid unwanted side reactions. | |
| Product is Off-color (e.g., brown or dark) | Oxidation of Manganese(II) to higher oxidation states (e.g., Mn(III) or Mn(IV)) due to the presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Impurities in the starting materials. | Use high-purity manganese salts and oxalic acid. | |
| Inconsistent Crystal Size and Morphology | Rapid precipitation due to high supersaturation or rapid pH adjustment. | Control the rate of addition of the precipitating agent (oxalic acid or oxalate salt) and the pH-adjusting solution to allow for slower, more controlled crystal growth. |
| Lack of stirring or inadequate mixing. | Ensure continuous and vigorous stirring throughout the reaction to maintain a homogeneous solution and promote uniform crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of Manganese(II) oxalate?
A1: The optimal pH for precipitating Manganese(II) oxalate is between 5.5 and 6.0.[2] Within this range, the recovery yield is maximized while minimizing the risk of precipitating other manganese salts like manganese carbonate.[2]
Q2: How does pH affect the yield of Manganese(II) oxalate?
A2: The pH has a significant impact on the yield. In acidic conditions (pH < 5), the solubility of manganese(II) oxalate increases, leading to a lower yield.[1] As the pH increases towards the optimal range of 5.5-6.0, the yield significantly improves.[2] However, at pH values above this range, the formation of other manganese compounds can occur, which may affect the purity of the final product.[2]
Q3: Can I use any manganese salt and oxalate source for the synthesis?
A3: Commonly used soluble manganese salts include manganese(II) sulfate (B86663) (MnSO₄) and manganese(II) chloride (MnCl₂).[1][3] The oxalate source can be oxalic acid (H₂C₂O₄) or a soluble oxalate salt like sodium oxalate (Na₂C₂O₄).[1][3] The choice of reagents may influence the optimal reaction conditions.
Q4: What is the expected appearance of Manganese(II) oxalate?
A4: Manganese(II) oxalate dihydrate typically appears as pale pink crystals and is insoluble in water.[3]
Q5: How can I confirm the purity of my synthesized Manganese(II) oxalate?
A5: The purity of the product can be confirmed using various analytical techniques such as X-ray Diffraction (XRD) to verify the crystal structure, and Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic bonds of manganese oxalate.[2] Elemental analysis can also be performed to determine the elemental composition.
Data Presentation
Influence of pH on the Recovery Yield of Manganese(II) Oxalate
| pH | Recovery Yield (%) | Observations |
| < 5.0 | Lower | Increased solubility of manganese oxalate leads to reduced precipitation. |
| 5.5 - 6.0 | > 90% | Optimal range for maximizing the yield of pure manganese(II) oxalate.[2] |
| > 6.0 | High | Increased risk of co-precipitation of other manganese salts, such as manganese carbonate, affecting purity.[2] |
Data synthesized from a study on manganese recovery from wastewater. The trend is applicable to the synthesis of Manganese(II) oxalate.[2]
Experimental Protocols
Protocol 1: Synthesis of Manganese(II) Oxalate at Optimal pH (5.5)
Materials:
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Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
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Oxalic acid (H₂C₂O₄)
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Sodium bicarbonate (NaHCO₃) solution (for pH adjustment)
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Deionized water
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pH meter
Procedure:
-
Prepare a solution of Manganese(II) sulfate by dissolving a known amount in deionized water.
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In a separate beaker, prepare a stoichiometric amount of oxalic acid solution.
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While vigorously stirring the manganese sulfate solution, slowly add the oxalic acid solution.
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Monitor the pH of the mixture using a pH meter. Slowly add the sodium bicarbonate solution dropwise to adjust and maintain the pH at 5.5.
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Continue stirring the mixture for 60 minutes at room temperature to ensure complete precipitation.[2]
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Filter the resulting pink precipitate using a Buchner funnel and filter paper.
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Wash the precipitate with a small amount of deionized water to remove any soluble impurities.
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Dry the collected Manganese(II) oxalate in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Manganese(II) oxalate.
Caption: Influence of pH on the outcome of Manganese(II) oxalate synthesis.
References
Effect of surfactants on the morphology of Manganese(II) oxalate nanorods
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of Manganese(II) oxalate (B1200264) nanorods. The focus is on the effect of different surfactants on the morphology of the nanorods.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surfactants in the synthesis of Manganese(II) oxalate nanorods?
Surfactants play a crucial role in controlling the morphology, size, and dispersity of Manganese(II) oxalate nanorods during synthesis. They act as capping agents that adsorb to the surface of the growing nanocrystals, influencing the growth rate of different crystal faces and preventing aggregation.[1][2][3] The choice of surfactant can lead to different morphologies, such as nanorods, polyhedrons, or other shapes.[4]
Q2: How do different types of surfactants (cationic, anionic) affect the final morphology?
The type of surfactant has a significant impact on the resulting nanoparticle morphology.
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Cationic Surfactants (e.g., CTAB - Cetyltrimethylammonium bromide): These are commonly used in reverse-micellar methods to synthesize nanorods.[5][6] The cationic head group interacts with the oxalate anions, forming a template that directs the one-dimensional growth of the Manganese(II) oxalate crystals.
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Anionic Surfactants (e.g., AOT - Sodium dioctyl sulfosuccinate (B1259242), SDS - Sodium dodecyl sulfate): Anionic surfactants can also direct the morphology of the nanoparticles. For instance, AOT has been used to produce uniform polyhedron-shaped Manganese(II) oxalate particles by capping the Mn²⁺ ions and preventing aggregation.[4]
Q3: My Manganese(II) oxalate nanoparticles are aggregating. What are the common causes and solutions?
Aggregation is a common issue in nanoparticle synthesis. Here are some potential causes and solutions:
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Insufficient Surfactant Concentration: If the surfactant concentration is too low, the nanoparticle surfaces are not adequately stabilized, leading to agglomeration. Solution: Increase the surfactant concentration incrementally to find the optimal level for stability.
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Inappropriate pH: The pH of the reaction medium can affect the surface charge of the nanoparticles and the effectiveness of the surfactant. Solution: Monitor and adjust the pH of the precursor solutions. For Manganese(II) oxalate, precipitation is often favored in acidic conditions.[4]
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High Reaction Temperature: Elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and aggregation. Solution: Optimize the reaction temperature to balance crystal growth and stability.
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Inefficient Mixing: Poor mixing can lead to localized areas of high supersaturation and uncontrolled precipitation and aggregation. Solution: Ensure uniform and continuous stirring throughout the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Wide particle size distribution | Inconsistent nucleation and growth rates. | Control the rate of addition of precursors. Ensure homogenous mixing. Optimize the reaction temperature. |
| Irregular or undefined morphology | Suboptimal surfactant concentration or type. Incorrect pH. | Screen different surfactants (cationic, anionic, non-ionic). Vary the surfactant-to-precursor molar ratio. Adjust the pH of the reaction mixture. |
| Formation of bulk precipitate instead of nanorods | Reaction is too fast, leading to uncontrolled precipitation. | Lower the reaction temperature. Reduce the concentration of the precursor solutions. Use a controlled precipitation method like reverse micelle synthesis. |
| Low yield of nanorods | Incomplete reaction or loss of product during washing. | Increase the reaction time. Use centrifugation at appropriate speeds for separation. Minimize the number of washing steps while ensuring purity. |
| Contamination with surfactant in the final product | Insufficient washing of the synthesized nanorods. | Wash the product multiple times with an appropriate solvent (e.g., a mixture of ethanol (B145695) and water) and separate by centrifugation between each wash. |
Experimental Protocols
Protocol 1: Synthesis of Manganese(II) Oxalate Nanorods using CTAB (Cationic Surfactant) via Reverse Micelle Method
This protocol is adapted from the reverse-micellar method for synthesizing anhydrous Manganese(II) oxalate nanorods.[5][6]
Materials:
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Manganese(II) acetate (B1210297) tetrahydrate (Mn(CH₃COO)₂·4H₂O)
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Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄)
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Cetyltrimethylammonium bromide (CTAB)
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n-Hexane
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n-Butanol
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Deionized water
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Ethanol
Procedure:
-
Prepare Microemulsion A: Dissolve a specific amount of CTAB in a mixture of n-hexane and n-butanol (co-surfactant). To this, add an aqueous solution of Manganese(II) acetate. Stir vigorously until a clear and stable reverse micellar solution is formed.
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Prepare Microemulsion B: In a separate flask, prepare another microemulsion with the same composition of CTAB, n-hexane, and n-butanol, but with an aqueous solution of ammonium oxalate.
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Mixing and Reaction: Add Microemulsion B dropwise to Microemulsion A under constant and vigorous stirring. The reaction between the encapsulated aqueous nanodroplets will lead to the formation of Manganese(II) oxalate nanorods within the reverse micelles.
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Aging: Allow the reaction mixture to stir for several hours at room temperature to ensure complete reaction and crystallization.
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Separation and Washing: Break the microemulsion by adding ethanol. The Manganese(II) oxalate nanorods will precipitate out. Separate the precipitate by centrifugation.
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Purification: Wash the obtained nanorods multiple times with a mixture of ethanol and water to remove any residual surfactant and unreacted precursors.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).
Protocol 2: Synthesis of Manganese(II) Oxalate Nanoparticles using AOT (Anionic Surfactant)
This protocol is based on the principle of using AOT to control the morphology of Manganese(II) oxalate particles.[4]
Materials:
-
Manganese(II) chloride (MnCl₂)
-
Potassium oxalate (K₂C₂O₄)
-
Sodium dioctyl sulfosuccinate (AOT)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Precursor Solutions: Prepare an aqueous solution of Manganese(II) chloride and a separate aqueous solution of potassium oxalate.
-
Prepare Surfactant Solution: Dissolve AOT in deionized water to form a clear solution.
-
Reaction: While stirring the AOT solution vigorously, simultaneously and slowly add the Manganese(II) chloride and potassium oxalate solutions. The AOT will direct the growth of the Manganese(II) oxalate precipitates.
-
Aging: Continue stirring the mixture for a few hours to allow for the growth and stabilization of the nanoparticles.
-
Separation and Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and then with ethanol to remove the surfactant and by-products.
-
Drying: Dry the resulting powder in an oven at a low temperature.
Data Presentation: Effect of Surfactant on Nanorod Morphology
The following table summarizes the expected qualitative and hypothetical quantitative effects of different surfactants on the morphology of Manganese(II) oxalate nanostructures based on available literature. Direct comparative quantitative data is limited, and this table serves as a guide for characterization.
| Surfactant Type | Surfactant Example | Expected Morphology | Hypothetical Average Length (nm) | Hypothetical Average Diameter (nm) | Hypothetical Aspect Ratio |
| Cationic | CTAB | Nanorods[5][6] | 100 - 500 | 20 - 50 | 5 - 10 |
| Anionic | AOT | Polyhedrons[4] | (not applicable) | 50 - 200 (diameter) | (not applicable) |
| Anionic | SDS | Nanoparticles/Short Rods | 50 - 150 | 30 - 60 | 1.5 - 3 |
Note: The quantitative data is illustrative and will vary based on specific experimental conditions such as precursor and surfactant concentrations, temperature, and reaction time.
Visualization of Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the synthesis of Manganese(II) oxalate nanorods.
Caption: Logical relationship between surfactant type and resulting morphology.
References
- 1. researchwithrowan.com [researchwithrowan.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanorods of manganese oxalate: a single source precursor to different manganese oxide nanoparticles (MnO, Mn2O3, Mn3O4) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
Improving the electrochemical performance of Manganese(II) oxalate-derived anodes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the electrochemical performance of Manganese(II) oxalate (B1200264) (MnC2O4)-derived anodes for lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: Why is my Manganese(II) oxalate anode exhibiting low initial capacity?
A1: Low initial capacity in MnC2O4 anodes is often attributed to several factors:
-
Low Intrinsic Conductivity: Manganese oxalate is inherently a poor electrical conductor, which limits the utilization of the active material.[1][2]
-
Irreversible Lithium Consumption: During the first few cycles, a Solid Electrolyte Interphase (SEI) layer forms on the anode surface due to electrolyte decomposition. This process consumes lithium ions irreversibly, leading to a lower initial capacity.[3]
-
Unoptimized Morphology: The particle size, shape, and surface area of the MnC2O4 material can significantly impact electrolyte access and lithium-ion diffusion, affecting the overall capacity.[1]
Q2: What causes the rapid capacity fading and poor cycling stability of my MnC2O4 anode?
A2: Poor cycling stability is a common challenge and can be caused by:
-
Large Volume Changes: During the charge/discharge cycles, MnC2O4 undergoes significant volume expansion and contraction.[2][4] This mechanical stress can lead to pulverization of the electrode material, loss of electrical contact, and detachment from the current collector.[4]
-
Manganese Dissolution: Manganese ions (Mn2+) can dissolve into the electrolyte, especially at elevated temperatures.[3][5] These dissolved ions can migrate to the counter-electrode (e.g., graphite) and deposit on its surface, which can damage the SEI film and lead to continuous electrolyte decomposition and capacity loss.[6][7]
-
Unstable SEI Layer: The repeated volume changes can continuously rupture the SEI layer, exposing fresh anode material to the electrolyte. This leads to ongoing SEI formation, consuming more lithium and electrolyte, which contributes to capacity fade.[8]
-
Increased Impedance: The degradation processes, including SEI layer growth and structural damage, lead to an increase in the overall cell impedance, which hinders charge transfer and reduces performance over time.[5][8]
Q3: How can I improve the electrical conductivity of my MnC2O4-based anode?
A3: To overcome the low conductivity, consider the following strategies:
-
Carbon Coating: Applying a uniform carbon coating to the MnC2O4 particles can significantly enhance electronic conductivity and buffer volume changes.
-
Compositing with Conductive Materials: Creating composites of MnC2O4 with materials like graphene, carbon nanotubes (CNTs), or other conductive carbons is a highly effective approach.[9][10] These materials form a conductive network throughout the electrode, improving electron transport.[10]
Q4: What is the effect of synthesis temperature on the performance of MnC2O4?
A4: The reaction temperature during the synthesis of MnC2O4 plays a crucial role in controlling the morphology (shape and size) of the resulting particles.[1] Different morphologies can lead to variations in specific surface area and pore volume, which in turn affect the electrochemical performance, including specific capacity and cycling stability.[11] Optimizing the synthesis temperature is a key step in tailoring the material for better performance.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low Specific Capacity | 1. Poor electrical conductivity of MnC2O4.[1][2] 2. Incomplete utilization of the active material. 3. Non-ideal particle morphology (e.g., large, non-porous particles).[11] | 1. Incorporate Conductive Additives: Increase the amount of conductive carbon (e.g., carbon black, graphene) in the electrode slurry.[9][10] 2. Optimize Synthesis: Adjust synthesis parameters (e.g., temperature, reactant concentration) to create mesoporous or nanostructured morphologies like nanorods or nanosheets, which offer larger surface areas and shorter diffusion paths.[1][2][11] 3. Carbon Coating: Synthesize a carbon-coated MnC2O4 composite to improve particle-level conductivity. |
| Rapid Capacity Fade | 1. Significant volume expansion/contraction during cycling leading to electrode pulverization.[2][4] 2. Dissolution of manganese into the electrolyte.[3][5] 3. Continuous and unstable SEI layer formation.[8] | 1. Use a Robust Binder: Employ binders with better mechanical properties (e.g., PAA instead of PVDF) to better accommodate volume changes. 2. Electrolyte Additives: Introduce electrolyte additives like 1,3-propane sultone (PS) to help form a more stable SEI layer on both the anode and cathode, which can suppress electrolyte decomposition.[3] 3. Control Morphology: Synthesizing materials with enough void space, such as hollow or porous structures, can help accommodate volume changes internally, preserving the electrode's structural integrity.[12] |
| High Internal Resistance (Impedance) | 1. Thick or unstable SEI layer growth.[8] 2. Poor contact between active material particles and the current collector. 3. Degradation of the electrolyte.[6] | 1. Formation Cycles: Perform several slow-rate formation cycles at the beginning of testing to form a stable, thin SEI layer. 2. Electrode Preparation: Ensure uniform slurry mixing and coating. Optimize calendering pressure to improve particle contact and adhesion without damaging the electrode structure. 3. Electrolyte Optimization: Use high-purity electrolyte and consider additives that enhance SEI stability.[3] |
| Inconsistent or Non-reproducible Results | 1. Inhomogeneous synthesis of MnC2O4 material.[13] 2. Non-uniform electrode slurry or coating. 3. Variations in cell assembly (e.g., inconsistent pressure, electrolyte volume). | 1. Controlled Synthesis: Use synthesis methods that offer better control over particle size and morphology, such as hydrothermal or microreactor-based techniques.[13][14] 2. Standardize Electrode Preparation: Follow a strict protocol for slurry preparation (mixing time, viscosity) and use a doctor blade or automated coater for uniform thickness.[15] 3. Consistent Cell Assembly: Use a torque wrench for coin cells to ensure consistent pressure. Precisely measure the amount of electrolyte added to each cell. |
Performance Data Summary
The following table summarizes electrochemical performance data for MnC2O4-derived anodes from various studies.
| Synthesis Method / Modification | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Capacity after Cycles (mAh g⁻¹) | Cycle Number | Capacity Retention (%) | Reference |
| Solvothermal (controlled concentration) | 2 A g⁻¹ | - | 920 | 300 | - | [11] |
| Solvothermal (controlled concentration) | 5 A g⁻¹ | - | 790 | 300 | - | [11] |
| Citric acid-directed synthesis | 2 A g⁻¹ | ~1400 | ~1100 | 500 | ~78.6% | [2] |
| Controlled reaction temperature | 2 A g⁻¹ | ~1300 | ~1000 | 500 | ~76.9% | [1] |
| MnFe2O4@4C (for SIBs) | 0.1 A g⁻¹ | ~450 (revers.) | ~286 | 100 | 93% | [10] |
Experimental Protocols
Synthesis of Mesoporous MnC2O4 (Citric Acid-Directed Method)
This protocol is based on a method designed to create mesoporous, bundle-like structures.[2]
-
Precursor Solution A: Dissolve a specific amount of manganese sulfate (B86663) (e.g., MnSO4·H2O) in a mixture of deionized water and ethanol (B145695).
-
Precursor Solution B: Dissolve a stoichiometric amount of ammonium (B1175870) oxalate ((NH4)2C2O4) and a specific amount of citric acid (as a surfactant) in deionized water.
-
Precipitation: Slowly add Solution A into Solution B under vigorous magnetic stirring.
-
Aging: Allow the resulting suspension to age for several hours at room temperature to ensure complete reaction and crystal growth.
-
Washing: Centrifuge the precipitate and wash it multiple times with deionized water and then with ethanol to remove any unreacted ions and byproducts.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain the MnC2O4 powder.
Electrode Preparation
-
Slurry Formulation: Prepare a slurry by mixing the synthesized MnC2O4 active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in an 8:1:1 weight ratio.
-
Mixing: Add N-methyl-2-pyrrolidone (NMP) as a solvent and mix the components thoroughly in a planetary mixer or using magnetic stirring until a homogeneous, viscous slurry is formed.[15]
-
Coating: Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap height to ensure uniform thickness.
-
Drying: Dry the coated electrode in a vacuum oven at approximately 80-120°C for at least 12 hours to completely remove the NMP solvent.
-
Pressing: Calender (press) the dried electrode to a desired thickness and density to improve electrical contact and adhesion.
-
Cutting: Punch out circular electrodes of a specific diameter (e.g., 12 mm) for coin cell assembly.
Electrochemical Characterization
-
Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glove box. Use the prepared MnC2O4 electrode as the working electrode and a lithium metal foil as the counter and reference electrode. A microporous polypropylene (B1209903) membrane (e.g., Celgard) serves as the separator.
-
Electrolyte: Use a standard electrolyte, such as 1 M LiPF6 dissolved in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume).
-
Cyclic Voltammetry (CV): Perform CV scans using an electrochemical workstation, typically in a voltage range of 0.01–3.0 V vs. Li/Li+ at a slow scan rate (e.g., 0.1 mV s⁻¹), to identify the redox reactions.[16]
-
Galvanostatic Charge-Discharge (GCD): Cycle the cells at various current densities (e.g., from 0.1 A g⁻¹ to 5 A g⁻¹) within the voltage window of 0.01–3.0 V to evaluate specific capacity, coulombic efficiency, cycling stability, and rate capability.[17]
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements on the cells at a specific state of charge (e.g., fully discharged) over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV) to analyze the impedance characteristics of the cell, including charge transfer resistance and SEI resistance.[16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Improving Cyclic Stability of LiMn2O4/Graphite Battery Under Elevated Temperature by Using 1, 3-Propane Sultone as Electrolyte Additive [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. electrochem.org [electrochem.org]
- 6. Overlooked electrolyte destabilization by manganese (II) in lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Electrochemical Performance of MnFe2O4@xC Nanocomposites as Anode Materials for Sodium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Facile Synthesis and Electrochemical Studies of Mn2O3/Graphene Composite as an Electrode Material for Supercapacitor Application [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Technical Support Center: Manganese(II) Oxalate Synthesis
Welcome to the technical support center for Manganese(II) oxalate (B1200264) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scalable synthesis of Manganese(II) oxalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Manganese(II) oxalate?
A1: The most prevalent method for synthesizing Manganese(II) oxalate is through a precipitation reaction. This typically involves reacting a soluble manganese salt, such as manganese(II) sulfate (B86663) (MnSO₄) or manganese(II) chloride (MnCl₂), with oxalic acid (H₂C₂O₄) or a soluble oxalate salt like sodium oxalate (Na₂C₂O₄) in an aqueous solution.[1][2] The resulting Manganese(II) oxalate precipitate is then washed and dried.[1]
Q2: What are the different hydrated forms of Manganese(II) oxalate, and how can their formation be controlled?
A2: Manganese(II) oxalate can exist in different hydrated forms, most commonly as the dihydrate (MnC₂O₄·2H₂O) and trihydrate (MnC₂O₄·3H₂O).[2] The formation of a specific hydrate (B1144303) is influenced by factors such as reaction temperature, pH, and the concentration of reactants. For instance, the synthesis of the dihydrate can be achieved by controlling the acidity of the medium (pH ≈ 3.0) and the reaction time. The trihydrate may form under different conditions and can convert to the more stable dihydrate over time.[3] Controlling the desired crystalline form is crucial as it can impact the properties of the final material, especially when used as a precursor for manganese oxides.
Q3: What is the primary application of Manganese(II) oxalate in research and industry?
A3: A significant application of Manganese(II) oxalate is its use as a precursor for the synthesis of various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄).[1][4] By carefully controlling the thermal decomposition of Manganese(II) oxalate, researchers can produce manganese oxide nanoparticles with specific morphologies and properties, which are valuable in catalysis, battery materials, and other advanced applications.[1][4]
Q4: What are the key safety precautions to consider when handling Manganese(II) oxalate?
A4: Manganese(II) oxalate should be handled with care. Both manganese compounds and oxalates can pose health risks. Inhalation or ingestion of manganese compounds can be toxic, and oxalates can form insoluble calcium oxalate in the body.[1] It is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, when working with this compound.[1]
Troubleshooting Guide
Scaling up the synthesis of Manganese(II) oxalate from a laboratory setting to a larger industrial scale can present several challenges. The following guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete precipitation due to suboptimal pH.[5] - Insufficient amount of precipitating agent.[5] - Loss of product during washing due to slight solubility. | - Adjust the pH of the reaction mixture. A pH of around 5.5 has been shown to be effective for precipitation.[5] - Use a slight excess (e.g., 15%) of the oxalate precipitating agent to ensure complete reaction.[5] - Minimize the volume of washing solvent or use a common ion effect by washing with a dilute solution of the precipitating agent. |
| Inconsistent Crystal Structure (Mixture of Hydrates) | - Fluctuations in reaction temperature. - Inconsistent pH control during precipitation. - Spontaneous and uncontrolled nucleation. | - Maintain a constant and controlled temperature throughout the reaction. - Implement precise pH monitoring and control. For example, maintaining a pH of 3.0 can favor the formation of the dihydrate. - Control the rate of addition of reactants to manage supersaturation and promote controlled crystal growth. |
| Poor Purity of the Final Product | - Co-precipitation of impurities from the starting materials. - Inadequate washing of the precipitate. | - Use high-purity starting materials. - Thoroughly wash the precipitate with deionized water to remove any soluble impurities. Multiple washing steps may be necessary. |
| Undesirable Particle Morphology (e.g., agglomerates, non-uniform size) | - High supersaturation leading to rapid and uncontrolled nucleation.[3] - Inefficient mixing. | - Control the rate of addition of reactants to maintain a lower level of supersaturation. - Employ efficient and consistent stirring to ensure homogeneity of the reaction mixture. - Consider using techniques like slug flow for continuous synthesis, which can offer better control over mixing and residence time, leading to more uniform particles.[3] |
| Reactor Fouling in Continuous Processes | - Adhesion of precipitate to reactor walls. | - Implement production-cleaning cycles in continuous reactor systems.[3] - Optimize flow conditions and reactor design to minimize dead zones where solids can accumulate. |
Experimental Protocols
Lab-Scale Synthesis of Manganese(II) Oxalate Dihydrate
This protocol describes a standard laboratory procedure for the synthesis of Manganese(II) oxalate dihydrate via a precipitation reaction.
Materials:
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Dilute sulfuric acid or sodium hydroxide (B78521) for pH adjustment (if necessary)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of Manganese(II) sulfate by dissolving a calculated amount of MnSO₄·H₂O in deionized water. A typical concentration is around 0.065 M.[3]
-
Prepare a solution of sodium oxalate by dissolving a stoichiometric amount of Na₂C₂O₄ in deionized water. A typical concentration is around 0.0195 M.[3]
-
-
Precipitation:
-
Place the Manganese(II) sulfate solution in a beaker on a magnetic stirrer and begin stirring.
-
Slowly add the sodium oxalate solution to the Manganese(II) sulfate solution. A pale pink precipitate of Manganese(II) oxalate should form immediately.[2]
-
Monitor and adjust the pH of the solution if necessary. A pH of around 5.5 is often targeted for optimal precipitation.[5]
-
-
Digestion and Filtration:
-
Continue stirring the mixture for a set period (e.g., 1 hour) to allow for crystal growth and maturation (digestion).
-
After digestion, turn off the stirrer and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel and filter paper.
-
-
Washing and Drying:
-
Wash the precipitate on the filter paper with several portions of deionized water to remove any unreacted reagents and soluble byproducts.
-
Transfer the washed precipitate to a watch glass or drying dish.
-
Dry the product in an oven at a temperature below 100°C to avoid decomposition of the dihydrate.[2]
-
Quantitative Data Summary
The following table summarizes the effect of various process parameters on the synthesis of Manganese(II) oxalate.
| Parameter | Condition | Effect on Yield/Product | Reference |
| Temperature | 20°C to 80°C | A slight increase in yield was observed with increasing temperature. | [5] |
| pH | ~5.5 | Optimal for high precipitation yield. | [5] |
| Oxalic Acid Excess | 15% | Recommended for good separation of manganese from the solution. | [5] |
| Reactant Concentration (MnSO₄) | 0.065 M | Used in studies for controlled precipitation. | [3] |
| Reactant Concentration (Na₂C₂O₄) | 0.0195 M | Used in conjunction with 0.065 M MnSO₄ for controlled synthesis. | [3] |
Process Workflow Diagram
The following diagram illustrates the key steps and control points in the batch synthesis of Manganese(II) oxalate.
Caption: Workflow for the synthesis of Manganese(II) oxalate.
References
Minimizing impurities in Manganese(II) oxalate synthesized from manganese ore
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Manganese(II) oxalate (B1200264) from manganese ore, focusing on the critical aspect of minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in manganese ore that can affect the purity of synthesized Manganese(II) oxalate?
A1: Manganese ores are rarely pure and typically contain a variety of impurities. The most common include oxides and silicates of other metals.[1] Key impurities to consider are Iron (often as Fe₂O₃), Silicon (as SiO₂), Aluminum (as Al₂O₃), Calcium, and Magnesium.[1][2] Depending on the ore's origin, other elements like phosphorus, sulfur, arsenic, copper, zinc, lead, cobalt, and molybdenum may also be present.[1]
Q2: What is the general hydrometallurgical process for synthesizing Manganese(II) oxalate from ore?
A2: The process is typically a multi-step hydrometallurgical route. It begins with the reductive leaching of the manganese ore, often using sulfuric acid as a leaching agent and oxalic acid as a reductant, to dissolve the manganese into a pregnant leach solution (PLS) as manganese sulfate (B86663) (MnSO₄).[3][4][5] This is followed by a crucial purification step to remove dissolved impurities from the PLS, primarily by pH adjustment.[3][5] Finally, high-purity Manganese(II) oxalate is precipitated from the purified solution by adding more oxalic acid or a soluble oxalate salt.[3][6] The resulting precipitate is then washed and dried.[6]
Q3: Why is controlling the pH so critical throughout this process?
A3: pH control is paramount for separating manganese from impurities. During leachate purification, increasing the pH allows for the selective precipitation of impurities like iron and aluminum as hydroxides while keeping manganese in the solution.[1][3] Conversely, during the final product precipitation, the pH must be carefully controlled to ensure the complete precipitation of Manganese(II) oxalate without co-precipitating other compounds.[7] The optimal pH for precipitating Manganese(II) oxalate is between 5.5 and 6.0; higher values risk the formation of other salts like manganese carbonate.[7]
Q4: Can oxalic acid be used for both leaching and precipitation?
A4: Yes, oxalic acid can serve a dual role. In the initial leaching step, it acts as a reducing agent to help dissolve manganese oxides (like MnO₂) from the ore into an acidic solution.[3][8][9] In the final step, it is used as a precipitating agent to react with the purified Mn²⁺ ions in the solution to form the insoluble Manganese(II) oxalate product.[3]
Troubleshooting Guide
Problem: The final Manganese(II) oxalate product is off-color (e.g., brownish or grayish) instead of the expected pale pink.
-
Question: My synthesized Manganese(II) oxalate is not the correct pale pink color. What does this indicate and how can I fix it?
-
Answer: An off-color product typically indicates the presence of residual impurities. A brownish tint is often caused by iron contamination, which may precipitate as iron hydroxides or oxides. A grayish color could suggest the presence of silica (B1680970) or other gangue minerals.
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Solution: Revisit the leachate purification step. Ensure the pH was adequately raised (e.g., to 4 or higher) to precipitate all the iron before filtration.[2] You can verify the removal of iron from the solution using analytical techniques before proceeding to the precipitation step. Also, ensure efficient filtration to remove all solid gangue particles after leaching.
-
Problem: The purity of the final product is low, with significant levels of metallic impurities.
-
Question: Analytical results show my Manganese(II) oxalate is contaminated with iron, aluminum, and other metals. What went wrong?
-
Answer: This is a clear indication of inadequate purification of the pregnant leach solution (PLS) before precipitation. Different metallic impurities precipitate at different pH values.
-
Solution 1 - pH Adjustment: The most common method for removing iron and aluminum is to precipitate them as hydroxides by adding an alkali (e.g., NaOH, NH₄OH).[1][3][5] It is critical to monitor the pH carefully to ensure these impurities precipitate completely while the manganese remains in solution.
-
Solution 2 - Sulfide (B99878) Precipitation: For impurities like arsenic, copper, zinc, and lead, precipitation using hydrogen sulfide after the removal of iron and aluminum can be effective.[1]
-
Workflow: Always perform the impurity precipitation and filtration steps before adding the final oxalic acid to precipitate the Manganese(II) oxalate.
-
Problem: Low yield of Manganese(II) oxalate.
-
Question: I'm getting a very low yield of my final product. What are the potential causes?
-
Answer: A low yield can stem from either inefficient initial leaching of the manganese ore or losses during the precipitation step.
-
Solution 1 - Optimize Leaching: The leaching of manganese dioxide (MnO₂) requires a reducing agent to be effective.[3] Ensure the concentration of your reducing agent (e.g., oxalic acid) and sulfuric acid are optimal.[9] Leaching efficiency is also affected by temperature, time, and particle size of the ore; increasing temperature (e.g., to 80-85°C) and leaching time can improve recovery.[3][9]
-
Solution 2 - Check Precipitation pH: Manganese(II) oxalate is more soluble in highly acidic solutions.[6] If the pH during precipitation is too low, the product will not precipitate completely, leading to a low yield. The yield increases significantly at a pH above 5, with optimal results between 5.5 and 6.0.[7]
-
Solution 3 - Sufficient Precipitant: Ensure you are adding a sufficient, and often slight excess, of oxalic acid or soluble oxalate to precipitate all the Mn²⁺ ions from the solution. A 15% excess of oxalic acid has been recommended for good separation.[7]
-
Data Presentation
Table 1: Common Impurities in Manganese Ores
| Impurity | Common Chemical Form in Ore | Removal Strategy |
| Iron | Fe₂O₃ (Hematite) | Precipitation as Fe(OH)₃ by pH adjustment.[3][5] |
| Silicon | SiO₂ (Quartz/Silica) | Remains largely as solid gangue; removed by filtration.[3][10] |
| Aluminum | Al₂O₃ (Alumina) | Precipitation as Al(OH)₃ by pH adjustment.[1] |
| Calcium | Carbonates/Silicates | Can be removed via a carbonation process.[2] |
| Phosphorus, Sulfur, Arsenic | Various minerals | May require specific precipitation steps (e.g., with H₂S).[1] |
Table 2: Typical Parameters for Reductive Leaching and Precipitation
| Parameter | Leaching Stage | Precipitation Stage |
| Reagents | Sulfuric Acid (H₂SO₄), Oxalic Acid (H₂C₂O₄)[3][9] | Oxalic Acid (H₂C₂O₄) or Sodium Oxalate[3][6] |
| Temperature | 80 - 85 °C[3][9] | Room Temperature to 80 °C[3][7] |
| Optimal pH | Acidic (e.g., < 2) | 5.5 - 6.0[7] |
| Duration | 1.5 - 6 hours[3][11] | ~60 minutes[7] |
Experimental Protocols
Protocol 1: Reductive Leaching of Manganese Ore
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Ore Preparation: Grind the manganese ore to a fine particle size (e.g., -150 µm) to increase the surface area for reaction.[8]
-
Leaching Slurry: Prepare a leaching solution of 6% v/v sulfuric acid and 30 g/L oxalic acid in a jacketed glass reactor.[3][5]
-
Reaction: Add the ground ore to the solution to create a slurry (e.g., a solid/liquid ratio of ~50 g/L).[3] Heat the mixture to 80°C and maintain under constant magnetic stirring for 6 hours.[3][5]
-
Filtration: After the leaching is complete, separate the pregnant leach solution (PLS) containing dissolved manganese sulfate from the solid gangue (residue) by filtration, for example, using a Whatman No. 42 filter paper.[3]
Protocol 2: Purification of Pregnant Leach Solution (PLS)
-
Iron/Aluminum Removal: Transfer the PLS to a new beaker. While stirring, slowly add an alkali solution (e.g., 2M NaOH or NH₄OH) to raise the pH.[2][3]
-
pH Monitoring: Continuously monitor the pH. Iron will begin to precipitate as ferric hydroxide (B78521) (Fe(OH)₃) at a pH around 3.5-4.
-
Precipitate Removal: Once the target pH for impurity removal is reached and the precipitation appears complete, filter the solution again to remove the impurity hydroxide precipitates.
-
Verification (Optional but Recommended): Take a small sample of the purified filtrate and perform a qualitative analysis to confirm the absence of iron before proceeding.
Protocol 3: Precipitation of Manganese(II) Oxalate
-
pH Adjustment: Take the purified, impurity-free PLS and adjust its pH to the optimal range of 5.5 - 6.0 using a buffer or a dilute base like sodium bicarbonate.[7]
-
Precipitation: While stirring at room temperature, slowly add a 1M solution of oxalic acid. A typical volume ratio is 1 part PLS to 2 parts oxalic acid solution, or enough to provide a slight excess of oxalate ions.[3][7] A pale pink precipitate of Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) will form.[6][12]
-
Digestion: Continue stirring for approximately 60 minutes to ensure complete precipitation.[7]
-
Washing and Drying: Collect the precipitate by filtration. Wash the solid several times with deionized water to remove any remaining soluble salts.[13] Dry the final product in an oven at a low temperature (e.g., below 100°C) or in a desiccator to obtain the pure Manganese(II) oxalate dihydrate.[13]
Visualizations
Caption: Workflow for high-purity Manganese(II) oxalate synthesis.
Caption: Troubleshooting logic for low product purity issues.
References
- 1. Manganese processing | Extraction, Uses & Benefits | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. prominetech.com [prominetech.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 7. protmed.uoradea.ro [protmed.uoradea.ro]
- 8. Reductive Acid Leaching of Low Grade Manganese Ores [file.scirp.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Manganese Ore: A Detailed Guide - JAM Group Co. [jamgroupco.com]
- 11. ej-eng.org [ej-eng.org]
- 12. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 13. Sciencemadness Discussion Board - Report on making manganese oxalate and attempt to isolate green MnO - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Comparative Study: Manganese(II) Oxalate vs. Manganese Carbonate as Precursors for Manganese Dioxide (MnO₂)
A comprehensive guide for researchers and drug development professionals on the synthesis of MnO₂ from two common precursors, including comparative performance data and detailed experimental protocols.
The selection of a suitable precursor is a critical step in the synthesis of manganese dioxide (MnO₂), a material with diverse applications in catalysis, energy storage, and biomedical fields. The properties of the final MnO₂ product, including its crystallinity, surface area, and electrochemical performance, are significantly influenced by the choice of the starting material. This guide provides an objective comparison of two widely used precursors: manganese(II) oxalate (B1200264) (MnC₂O₄) and manganese carbonate (MnCO₃).
Performance Comparison at a Glance
While direct, head-to-head comparative studies are limited in publicly available literature, a comprehensive analysis of individual studies on MnO₂ synthesis allows for a comparative assessment. MnO₂ derived from manganese salt precursors via precipitation and subsequent oxidation/calcination, analogous to a manganese carbonate route, has been more extensively characterized. Data for MnO₂ synthesized from manganese(II) oxalate is less prevalent, necessitating a more qualitative comparison in some aspects.
| Property | MnO₂ from Manganese(II) Oxalate | MnO₂ from Manganese Carbonate/Other Mn(II) Salts (Co-precipitation) |
| Typical Synthesis Method | Thermal decomposition in an oxidizing atmosphere. | Thermal decomposition/calcination in air. |
| Resulting MnO₂ Phases | Various phases (MnO, Mn₂O₃, Mn₃O₄) can be formed depending on the atmosphere and temperature. Specific conditions are required to obtain pure MnO₂.[1] | Can yield various phases (α, β, γ, δ-MnO₂) depending on calcination temperature and other synthesis parameters.[2] |
| Particle Size | Can be controlled to the nanoscale.[1] | Nanoparticles, typically in the range of 15-20 nm, can be synthesized.[3] |
| BET Surface Area | Data not readily available in the searched literature. | Can achieve high surface area, for instance, mesoporous δ-MnO₂ has been reported with a surface area of 198 m²/g. |
| Pore Volume | Data not readily available in the searched literature. | Mesoporous structures with significant pore volume (e.g., 0.36 cm³/g for δ-MnO₂) can be achieved. |
| Specific Capacitance | Data not readily available in the searched literature. | Varies significantly with the crystalline phase. For example, α-MnO₂ has shown a specific capacitance of 138 F/g at 1 A/g, while MnO₂ nanoparticles from co-precipitation have exhibited up to 236.04 F/g at a scan rate of 10 mV/s.[3][4] |
Experimental Protocols
Synthesis of MnO₂ from Manganese(II) Oxalate
The synthesis of MnO₂ from manganese(II) oxalate typically involves the thermal decomposition of the precursor in a controlled oxidizing atmosphere.
1. Precursor Preparation:
-
Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) can be used as the starting material.
2. Thermal Decomposition:
-
The manganese(II) oxalate precursor is placed in a furnace.
-
The furnace is heated in an oxidizing atmosphere (e.g., air or oxygen).
-
The temperature and duration of the heating process are critical parameters that determine the final manganese oxide phase. To obtain MnO₂, a carefully controlled temperature ramp and dwell time are necessary to ensure the complete oxidation of manganese to the +4 state.
3. Characterization:
-
The resulting powder is characterized using techniques such as X-ray diffraction (XRD) to determine the crystalline phase, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to analyze the morphology and particle size, and Brunauer–Emmett–Teller (BET) analysis to measure the surface area and porosity.
-
Electrochemical performance can be evaluated using cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) measurements.
Synthesis of MnO₂ from Manganese Carbonate
The synthesis of MnO₂ from manganese carbonate involves the calcination of the precursor in air.
1. Precursor Preparation:
-
Manganese carbonate (MnCO₃) is used as the precursor.
2. Calcination:
-
The manganese carbonate is placed in a crucible and heated in a furnace with an air atmosphere.
-
The calcination temperature is a crucial parameter and is typically in the range of 300-500°C to promote the decomposition of the carbonate and oxidation to MnO₂.
3. Product Recovery and Characterization:
-
After calcination, the resulting MnO₂ powder is cooled and collected.
-
Characterization is performed using XRD, SEM, TEM, and BET analysis to determine the physicochemical properties.
-
Electrochemical properties are assessed through CV and GCD techniques.
Experimental Workflow and Logical Relationships
The general workflow for synthesizing and characterizing MnO₂ from a precursor involves several key stages, from the initial precursor to the final material and its performance evaluation.
Caption: Experimental workflow for MnO₂ synthesis and characterization.
Signaling Pathways and Logical Relationships
The choice of precursor and synthesis conditions directly impacts the final properties of the MnO₂ material, which in turn dictates its performance in various applications.
Caption: Influence of precursors on MnO₂ properties and performance.
Conclusion
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. Prepared MnO2 with different crystal forms as electrode materials for supercapacitors: experimental research from hydrothermal crystallization process to electrochemical performances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nano-ntp.com [nano-ntp.com]
- 4. Electrochemical Analysis of MnO2 (α, β, and γ)-Based Electrode for High-Performance Supercapacitor Application | MDPI [mdpi.com]
Validating Crystal Phases of Synthesized Manganese Oxides from Manganese(II) Oxalate via X-Ray Diffraction
A definitive guide to identifying the crystalline phases of manganese oxides synthesized from the thermal decomposition of manganese(II) oxalate (B1200264). This document provides a comparative analysis of the resulting crystal structures—MnO, Mn₂O₃, and Mn₃O₄—supported by experimental X-ray Diffraction (XRD) data. Detailed experimental protocols and data interpretation are presented to aid researchers in validating their synthesized materials.
The thermal decomposition of manganese(II) oxalate (MnC₂O₄) is a versatile method for producing various manganese oxides. The final crystal phase is highly dependent on the annealing temperature and atmospheric conditions. Precise control of these parameters allows for the selective synthesis of different manganese oxide species, each with unique properties and applications. This guide outlines the synthesis procedures and corresponding XRD data to differentiate between the common manganese oxide phases.
Experimental Protocols
Detailed methodologies for the synthesis of MnO, Mn₂O₃, and Mn₃O₄ from a manganese(II) oxalate precursor are provided below.
1. Synthesis of Manganese(II) Oxide (MnO)
-
Atmosphere: Inert (e.g., Argon, Nitrogen)
-
Protocol:
-
Place a known quantity of manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) in a tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) to create an oxygen-free environment.
-
Heat the sample to a temperature between 335°C and 434°C.
-
Maintain the temperature for a sufficient duration (typically 1-2 hours) to ensure complete decomposition.
-
Cool the sample to room temperature under the inert atmosphere before removal. The final product of this reaction is manganese(II) oxide (MnO).
-
2. Synthesis of Manganese(III) Oxide (α-Mn₂O₃)
-
Atmosphere: Oxidative (e.g., Air)
-
Protocol:
-
Place a known quantity of manganese(II) oxalate dihydrate in a furnace with a controlled air supply.
-
Heat the sample in a static air atmosphere. The decomposition in air is accompanied by the oxidation of Mn(II).
-
Anneal the sample at a temperature range of 500-800°C.
-
Maintain the temperature for several hours to ensure the formation of the crystalline α-Mn₂O₃ phase.
-
Allow the sample to cool slowly to room temperature. The resulting product is α-Mn₂O₃, also known as bixbyite.
-
3. Synthesis of Manganese(II,III) Oxide (Mn₃O₄)
-
Atmosphere: Oxidative (e.g., Air) at a lower temperature range than for Mn₂O₃.
-
Protocol:
-
Place a known quantity of manganese(II) oxalate dihydrate in a furnace with a controlled air supply.
-
Heat the sample in air to a temperature of approximately 300-450°C.
-
Maintain this temperature for a set duration. The formation of Mn₃O₄ (hausmannite) occurs in this temperature range.
-
Cool the sample to room temperature.
-
Comparative XRD Data for Synthesized Manganese Oxides
The primary tool for validating the crystal phase of the synthesized manganese oxides is X-ray Diffraction (XRD). Each manganese oxide phase has a unique crystal structure, resulting in a distinct diffraction pattern. The following tables summarize the expected 2θ values and their corresponding (hkl) planes for MnO, Mn₂O₃, and Mn₃O₄ based on standard JCPDS data and experimental findings from the literature.
Table 1: XRD Data for Manganese(II) Oxide (MnO) Crystal System: Cubic (Manganosite) JCPDS Card No.: 00-007-0230[1]
| 2θ (°) | (hkl) |
| 34.9 | (111) |
| 40.5 | (200) |
| 58.7 | (220) |
| 70.2 | (311) |
| 73.8 | (222) |
Table 2: XRD Data for Manganese(III) Oxide (α-Mn₂O₃) Crystal System: Cubic (Bixbyite) JCPDS Card No.: 41-1442[2]
| 2θ (°) | (hkl) |
| 23.1 | (211) |
| 32.9 | (222) |
| 38.2 | (400) |
| 45.2 | (332) |
| 49.3 | (431) |
| 55.1 | (440) |
| 65.7 | (622) |
Table 3: XRD Data for Manganese(II,III) Oxide (Mn₃O₄) Crystal System: Tetragonal (Hausmannite) JCPDS Card No.: 024-0734[3]
| 2θ (°) | (hkl) |
| 18.0 | (101) |
| 28.9 | (112) |
| 31.1 | (200) |
| 32.4 | (103) |
| 36.1 | (211) |
| 38.0 | (004) |
| 44.4 | (220) |
| 50.8 | (105) |
| 53.9 | (312) |
| 56.1 | (303) |
| 58.6 | (321) |
| 59.9 | (224) |
| 64.7 | (400) |
Experimental Workflow and Phase Determination
The logical flow from precursor to the final validated manganese oxide phase is illustrated in the following diagram. This workflow highlights the critical decision points based on the synthesis conditions and the subsequent characterization steps.
Caption: Experimental workflow for synthesizing and validating manganese oxide crystal phases.
References
Electrochemical Performance of Manganese Oxide Polymorphs Derived from Manganese(II) Oxalate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate electrode materials is critical for advancing energy storage technologies. Manganese oxides (MnOx) are promising candidates due to their low cost, environmental benignity, and rich electrochemical properties. Among the various synthetic routes, the thermal decomposition of manganese(II) oxalate (B1200264) (MnC2O4) offers a versatile method to obtain different crystalline forms, or polymorphs, of manganese oxide. This guide provides a comparative analysis of the electrochemical performance of various manganese oxide polymorphs synthesized from a manganese(II) oxalate precursor, supported by experimental data from the literature.
Synthesis of Manganese Oxide Polymorphs from Manganese(II) Oxalate
The thermal decomposition of manganese(II) oxalate is a common method for producing various manganese oxide phases. The resulting polymorph is highly dependent on the calcination temperature and atmosphere. For instance, heating manganese(II) oxalate in air at different temperatures can yield Mn2O3 and Mn3O4[1]. Another study demonstrated the synthesis of α-Mn2O3 nanobundles through the thermal decomposition of manganese oxalate dihydrate[2]. The synthesis of specific MnO2 polymorphs often involves other methods like hydrothermal routes, which provide a basis for performance comparison[3][4][5].
Comparative Electrochemical Performance
The structural variations among manganese oxide polymorphs lead to significant differences in their electrochemical performance, particularly in supercapacitor applications. The key performance metrics include specific capacitance, rate capability, and cycling stability.
| Polymorph | Synthesis Method (Precursor) | Electrolyte | Specific Capacitance (at 1 A/g) | Key Structural Feature | Reference |
| α-MnO2 | Hydrothermal (KMnO4 & MnSO4) | 1 M Na2SO4 | 138 F/g | Large 2x2 tunnels | [3][4][5] |
| β-MnO2 | Hydrothermal (KMnO4 & MnSO4) | 1 M Na2SO4 | 112 F/g | Narrow 1x1 tunnels | [3][4][5] |
| γ-MnO2 | Hydrothermal (KMnO4 & MnSO4) | 1 M Na2SO4 | 103 F/g | Intergrowth of 1x1 and 1x2 tunnels | [3][4][5] |
| δ-MnO2 | Redox Method | Not Specified | Higher than α, β, γ in some studies | Layered structure | [6][7] |
Studies consistently show that α-MnO2 exhibits a higher specific capacitance compared to β- and γ-MnO2 when synthesized via hydrothermal methods[3][4][5]. This is attributed to its larger 2x2 tunnel structure, which facilitates easier intercalation and deintercalation of electrolyte cations. In contrast, the smaller 1x1 tunnels of β-MnO2 and the intergrowth structure of γ-MnO2 can impose greater restrictions on ion transport, leading to lower capacitance. Some research indicates that δ-MnO2, with its layered structure, can also deliver high specific capacitance[6][7].
Experimental Protocols
Synthesis of Manganese(II) Oxalate Precursor
A typical synthesis of the manganese(II) oxalate precursor involves the precipitation reaction between a soluble manganese salt (e.g., manganese(II) sulfate (B86663) or manganese(II) chloride) and oxalic acid or a soluble oxalate salt in an aqueous solution[8]. The resulting manganese(II) oxalate dihydrate precipitate is then washed and dried.
Synthesis of Manganese Oxide Polymorphs (Illustrative Hydrothermal Method)
While the focus is on the manganese oxalate precursor, a common method for producing various MnO2 polymorphs for comparative studies is the hydrothermal route:
-
α-MnO2: A solution of KMnO4 is mixed with a solution of MnSO4 and HCl. The mixture is transferred to a Teflon-lined stainless steel autoclave and heated at a specific temperature (e.g., 140 °C) for a designated time (e.g., 12 hours)[3][4][5].
-
β-MnO2: A solution of MnSO4 and (NH4)2S2O8 is heated in an autoclave[3][4][5].
-
γ-MnO2: A solution of MnSO4 is mixed with a solution of KMnO4 and heated in an autoclave[3][4][5].
The resulting precipitates are filtered, washed with deionized water and ethanol, and dried.
Electrochemical Characterization
The electrochemical performance of the manganese oxide polymorphs is typically evaluated in a three-electrode system using cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS).
-
Working Electrode Preparation: The active material (manganese oxide polymorph) is mixed with a conductive agent (e.g., acetylene (B1199291) black) and a binder (e.g., polyvinylidene fluoride) in a solvent (e.g., N-methyl-2-pyrrolidone) to form a slurry. The slurry is then coated onto a current collector (e.g., nickel foam or stainless steel foil) and dried.
-
Electrochemical Measurements:
-
CV: Performed at various scan rates to determine the capacitive behavior.
-
GCD: Conducted at different current densities to calculate the specific capacitance.
-
EIS: Used to analyze the charge transfer resistance and ion diffusion kinetics.
-
Logical Relationships and Experimental Workflow
The following diagram illustrates the general workflow from the precursor synthesis to the final electrochemical performance analysis.
Caption: Experimental workflow from precursor to performance analysis.
References
- 1. Nanorods of manganese oxalate: a single source precursor to different manganese oxide nanoparticles (MnO, Mn2O3, Mn3O4) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical Analysis of MnO2 (α, β, and γ)-Based Electrode for High-Performance Supercapacitor Application | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prepared MnO2 with different crystal forms as electrode materials for supercapacitors: experimental research from hydrothermal crystallization process to electrochemical performances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
A comparative analysis of different synthesis routes for Manganese(II) oxalate
A Comparative Analysis of Synthesis Routes for Manganese(II) Oxalate (B1200264)
For Researchers, Scientists, and Drug Development Professionals
Manganese(II) oxalate (MnC₂O₄) is a versatile inorganic compound, often utilized as a precursor in the synthesis of various manganese oxides, which have significant applications in catalysis, energy storage, and materials science.[1][2] The physicochemical properties of the final manganese oxide material, such as particle size, morphology, and surface area, are heavily influenced by the characteristics of the initial manganese(II) oxalate precursor. Therefore, the selection of an appropriate synthesis route for manganese(II) oxalate is a critical step in tailoring the properties of the end product. This guide provides a comparative analysis of different synthesis routes for Manganese(II) oxalate, supported by experimental data and detailed protocols.
Comparative Data of Synthesis Routes
The following table summarizes the key parameters and outcomes of various synthesis methods for Manganese(II) oxalate.
| Synthesis Route | Manganese(II) Source | Oxalate Source | Reaction Conditions | Yield (%) | Purity (%) | Key Findings & Characteristics | Reference(s) |
| Precipitation | MnSO₄·4H₂O | H₂C₂O₄ | pH ~5.5, Temp: 20-80°C, 15% excess oxalic acid | up to 92.5 | - | Yield increases slightly with temperature. A 15% excess of oxalic acid improves precipitation.[3] | [3] |
| Precipitation | MnCl₂ | Na₂C₂O₄ | Aqueous solution | - | - | A common and straightforward method for producing MnC₂O₄·2H₂O.[4] | [4] |
| Precipitation from Ore | Leached Manganese Ore (Mn²⁺ solution) | H₂C₂O₄ | Room temperature, v/v ratio 1:2 (filtrate:oxalic acid) | - | 96.139 | A simple and direct co-precipitation process from leached ore filtrate.[5] | [5] |
| Hydrothermal | Mn(OAc)₂·4H₂O | H₂C₂O₄·2H₂O | 150°C for 3 days in a Teflon-lined autoclave | 59 | - | Produces crystalline [MnC₂O₄]·0.5H₂O.[6] | [6] |
| Solvothermal | MnAc₂·4H₂O | H₂C₂O₄·2H₂O | 40°C in DMSO and various proton solvents (water, ethanol, ethylene (B1197577) glycol) | - | - | The choice of proton solvent controls the morphology (microrods, nanorods, nanosheets).[7] | [7] |
| Microwave-Assisted Solvothermal | - | - | Temperature up to 220°C | - | - | Transforms α-MnC₂O₄·2H₂O cubes into rods via dissolution-recrystallization.[8] | [8] |
Experimental Protocols
Aqueous Precipitation Method
This is the most common and straightforward method for synthesizing Manganese(II) oxalate dihydrate.
Materials:
-
Manganese(II) sulfate (B86663) tetrahydrate (MnSO₄·4H₂O)[3] or Manganese(II) chloride (MnCl₂)[4]
-
Potassium bicarbonate solution (for pH adjustment, if needed)[3]
-
Deionized water
Procedure:
-
Prepare a solution of the manganese(II) salt by dissolving it in deionized water.
-
Prepare a separate solution of the oxalate source in deionized water.
-
Slowly add the oxalate solution to the manganese(II) salt solution with constant stirring. A pale pink precipitate of Manganese(II) oxalate will form immediately.[1][4]
-
For optimal yield when using oxalic acid, adjust the pH to approximately 5.5 using a potassium bicarbonate solution.[3]
-
Continue stirring the mixture for a set period, for example, 60 minutes, to ensure complete precipitation.[3]
-
The reaction can be carried out at room temperature, although a slight increase in yield can be achieved by heating the solution up to 80°C.[3]
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Dry the resulting Manganese(II) oxalate powder in an oven at a temperature below 100°C to obtain the dihydrate form.[4]
Hydrothermal Synthesis
This method allows for the formation of highly crystalline Manganese(II) oxalate under elevated temperature and pressure.
Materials:
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)[6]
-
Malonic acid[6]
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)[6]
-
Distilled water
-
Anhydrous acetone
Procedure:
-
In a Teflon-lined autoclave, combine Manganese(II) acetate tetrahydrate, malonic acid, oxalic acid dihydrate, and distilled water.[6]
-
Seal the autoclave and heat it to 150°C for 3 days.[6]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting pink crystals by filtration.[6]
-
Wash the crystals with distilled water followed by anhydrous acetone.[6]
-
Dry the final product in the air.[6]
Solvothermal Synthesis for Morphological Control
This method demonstrates how the choice of solvent can be used to control the morphology of the resulting Manganese(II) oxalate.
Materials:
-
Manganese(II) acetate tetrahydrate (MnAc₂·4H₂O)[7]
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
Proton solvents: deionized water, ethanol, or ethylene glycol[7]
Procedure:
-
Dissolve 20 mmol of oxalic acid dihydrate in 75 ml of DMSO to form solution A.[7]
-
Prepare three separate solutions (B, C, and D) by dissolving 20 mmol of Manganese(II) acetate tetrahydrate in 25 ml of deionized water, ethanol, and ethylene glycol, respectively.[7]
-
Add solution B, C, or D dropwise to solution A under vigorous stirring at 40°C.[7]
-
After stirring for 10 minutes, a precipitate will form.[7]
-
Collect the precipitate by filtration and wash it with water.[7]
-
Dry the hydrated manganese oxalate precursor under a vacuum at 150°C for 3 hours to obtain the dehydrated form.[7] The morphology of the product will vary depending on the proton solvent used (microrods with water, nanorods with ethylene glycol, and nanosheets with ethanol).[7]
Synthesis Pathways and Logical Relationships
The following diagram illustrates the different synthesis routes for Manganese(II) oxalate and their interconnections.
Caption: Synthesis pathways for Manganese(II) oxalate.
Conclusion
The choice of synthesis route for Manganese(II) oxalate has a profound impact on the properties of the resulting material. The aqueous precipitation method is simple, cost-effective, and suitable for large-scale production, although it offers limited morphological control.[3][4] Hydrothermal synthesis yields highly crystalline products.[6] For applications requiring specific morphologies, such as nanorods or nanosheets, solvothermal and microwave-assisted solvothermal methods provide excellent control over the final product's characteristics by varying solvents and reaction conditions.[7][8] The ability to synthesize Manganese(II) oxalate directly from manganese ore also presents a cost-effective pathway for industrial applications.[5] Researchers and professionals can select the most appropriate method based on the desired properties of the Manganese(II) oxalate and the requirements of its final application.
References
- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. protmed.uoradea.ro [protmed.uoradea.ro]
- 4. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. rsc.org [rsc.org]
- 7. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Manganese(II) Oxalate Dihydrate and Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characterization differences between Manganese(II) oxalate (B1200264) dihydrate (MnC₂O₄·2H₂O) and Manganese(II) oxalate trihydrate (MnC₂O₄·3H₂O). Understanding the distinct physicochemical properties of these hydrated forms is crucial for their application in various fields, including materials science and as precursors in the synthesis of manganese oxides for pharmaceutical and catalytic applications. This document outlines the key differences in their crystal structure, thermal behavior, and spectroscopic properties, supported by experimental data and detailed methodologies.
Introduction
Manganese(II) oxalate is an inorganic compound that exists in different hydrated forms, most commonly as a dihydrate and a trihydrate. These hydrates, while chemically similar, exhibit significant differences in their crystal lattice and the arrangement of water molecules. These structural variations directly influence their thermal stability and spectroscopic signatures, making accurate characterization essential for their effective use.
Synthesis and Morphology
Both Manganese(II) oxalate dihydrate and trihydrate are typically synthesized via a precipitation reaction between a soluble manganese(II) salt, such as manganese(II) chloride or sulfate (B86663), and an oxalic acid or a soluble oxalate salt solution.[1] The specific hydrate (B1144303) formed is dependent on the reaction conditions, including temperature, pH, and reactant concentrations.[2]
-
Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O): Often appears as a light pink crystalline powder.[1]
-
Manganese(II) oxalate trihydrate (MnC₂O₄·3H₂O): Also a pinkish solid, its synthesis can be favored under specific nucleation conditions.[2]
Crystallographic Properties
The most fundamental difference between the two hydrates lies in their crystal structures.
-
Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) crystallizes in the monoclinic system.
-
Manganese(II) oxalate trihydrate (MnC₂O₄·3H₂O) adopts an orthorhombic crystal structure.
This variation in crystal packing and the coordination environment of the manganese ion and water molecules leads to the distinct properties outlined in this guide.
Table 1: Crystallographic Data Comparison
| Property | Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O) | Manganese(II) Oxalate Trihydrate (MnC₂O₄·3H₂O) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | Pcaa |
| JCPDS Card No. | 25-0544 | 32-0648 |
Thermal Analysis: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal significant differences in the thermal decomposition pathways of the two hydrates. The dehydration process, in particular, serves as a key distinguishing feature.
Manganese(II) oxalate dihydrate undergoes a single-step dehydration process, losing both water molecules simultaneously. In contrast, Manganese(II) oxalate trihydrate exhibits a more complex, three-step dehydration, indicating that the water molecules are bound with different energies within the crystal lattice.
Following dehydration, the anhydrous manganese oxalate decomposes to form manganese oxides. The final oxide product can be influenced by the heating rate and the surrounding atmosphere (e.g., air or inert).[3][4]
Table 2: Thermal Analysis Data Summary
| Parameter | Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O) | Manganese(II) Oxalate Trihydrate (MnC₂O₄·3H₂O) |
| Dehydration Step(s) | 1 | 3 |
| Dehydration Temperature Range (°C) | ~110 - 140 | Step 1: ~60-90, Step 2: ~90-120, Step 3: ~120-150 |
| Total Weight Loss (Dehydration) | ~20% | ~27% |
| Anhydrous Decomposition Temp. (°C) | ~265 - 345 | ~300 - 350 |
| Final Decomposition Product (in air) | Mn₂O₃ / Mn₃O₄ | Mn₂O₃ |
Note: Temperature ranges are approximate and can vary with experimental conditions such as heating rate.
Spectroscopic Analysis: FTIR
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for distinguishing between the two hydrates based on their vibrational modes, particularly those associated with the water molecules and the oxalate group.
The O-H stretching region (around 3000-3600 cm⁻¹) and the H-O-H bending region (around 1600-1650 cm⁻¹) in the FTIR spectra are particularly sensitive to the environment of the water molecules. The different bonding arrangements of the water molecules in the dihydrate and trihydrate result in distinct peak positions and shapes in these regions.
The vibrations of the oxalate ligand (C=O and C-O stretching) also show subtle shifts between the two structures due to the different coordination environments.
Table 3: Key FTIR Peak Assignments (cm⁻¹)
| Vibrational Mode | Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O) | Manganese(II) Oxalate Trihydrate (MnC₂O₄·3H₂O) |
| O-H Stretching (H₂O) | Broad band ~3340 | Multiple bands in the 3000-3600 region |
| H-O-H Bending (H₂O) | ~1625 | ~1630 |
| Asymmetric C=O Stretching (Oxalate) | ~1638 | ~1645 |
| Symmetric C-O Stretching (Oxalate) | ~1360, ~1315 | ~1365, ~1318 |
| δ(O-C=O) + ν(C-C) | ~820 | ~825 |
| Mn-O Stretching | ~490 | ~500 |
Note: Peak positions are approximate and can show slight variations.[5]
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction patterns provide a definitive fingerprint for each hydrate, arising from their unique crystal structures. The positions (2θ) and relative intensities of the diffraction peaks are characteristic of the lattice parameters and atomic arrangement within each compound.
Table 4: Representative Powder XRD Peaks
| Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O) | Manganese(II) Oxalate Trihydrate (MnC₂O₄·3H₂O) |
| 2θ (degrees) | 2θ (degrees) |
| 18.0 | 15.8 |
| 18.2 | 17.9 |
| 18.6 | 22.5 |
| 22.4 | 25.5 |
| 23.9 | 28.4 |
| 29.4 | 31.9 |
| 31.2 | 34.2 |
| 33.2 | 36.8 |
Note: These are some of the most intense peaks and are subject to variation based on the instrument and experimental setup.[6]
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible characterization data.
Synthesis
Synthesis of Manganese(II) Oxalate Dihydrate: A typical procedure involves the dropwise addition of a solution of manganese(II) sulfate monohydrate to a stirred solution of sodium oxalate at room temperature. The resulting precipitate is then filtered, washed with deionized water, and dried.[1]
Synthesis of Manganese(II) Oxalate Trihydrate: The trihydrate can be synthesized by controlling the nucleation and growth kinetics, for example, by adjusting the initial supersaturation and using specific reactant concentrations.[1]
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
-
Instrument: A simultaneous thermal analyzer (TGA/DSC) is used.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.[7]
-
Atmosphere: The analysis is typically run under a controlled atmosphere, such as flowing nitrogen or air, at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: A linear heating rate, commonly 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[8]
-
Data Analysis: The weight loss as a function of temperature is recorded (TGA curve), along with the differential heat flow (DSC curve).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.[8]
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.
Powder X-ray Diffraction (PXRD)
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: The sample is finely ground to ensure random orientation of the crystallites and packed into a sample holder.
-
Data Acquisition: The diffraction pattern is recorded over a 2θ range, for example, from 10° to 80°, with a step size of 0.02° and a specific scan speed.[8]
-
Data Analysis: The resulting diffractogram is compared with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) for phase identification.
Visualizations
References
The Influence of Precursors on the Catalytic Activity of Manganese Oxides: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of manganese oxide catalysts can significantly impact the material's physicochemical properties and, consequently, its catalytic performance. This guide provides a comparative analysis of manganese oxides derived from different precursors, supported by experimental data, to aid in the selection of optimal synthetic routes for specific catalytic applications.
The catalytic prowess of manganese oxides in various chemical transformations, including oxidation and reduction reactions, is well-established.[1] However, the path from a simple manganese salt to a highly active catalyst is nuanced, with the initial choice of precursor playing a pivotal role. Different precursors, under similar synthetic conditions, can lead to manganese oxides with distinct crystal structures, surface areas, particle morphologies, and oxidation states, all of which critically influence their catalytic efficacy.[2][3]
This guide delves into the comparative performance of manganese oxide catalysts synthesized from common precursors such as manganese nitrate (B79036), manganese acetate (B1210297), manganese chloride, and manganese sulfate. By examining key performance indicators and the underlying material properties, we aim to provide a clear framework for understanding and leveraging precursor effects in catalyst design.
Comparative Analysis of Catalytic Performance
The selection of the manganese precursor has a direct and measurable impact on the catalytic activity of the resulting manganese oxide. This is often quantified by metrics such as the temperature required for 50% conversion of a reactant (T50%), with lower values indicating higher activity.
A study on the oxidation of carbon monoxide (CO) revealed a distinct order of activity based on the precursor used for the synthesis of MnO2 catalysts.[3] The catalysts were prepared via a redox method using potassium permanganate (B83412) and various Mn(II) precursors. The light-off temperatures for CO oxidation under dry conditions followed the order: Mn-chloride < Mn-nitrate < Mn-acetate < Mn-sulfate, indicating that the manganese chloride precursor yielded the most active catalyst for this specific reaction.[3] This superior performance was attributed to the catalyst's higher quantity of labile oxygen and better reducibility.[3]
In another investigation focused on CO oxidation, catalysts were prepared by the calcination of different manganese salts. The resulting activity followed the order: Mn-Acetate > Mn-Nitrate.[4] This highlights that the synthesis method, in this case, calcination, can alter the relative performance of catalysts derived from different precursors.
For the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with carbon monoxide (CO), manganese nitrate and manganese acetate were used as precursors to prepare CuO–MnOx/TiO2 catalysts.[5] The catalysts prepared from manganese nitrate consistently exhibited higher activity than those from manganese acetate.[5] This was attributed to the easier formation of a surface synergetic oxygen vacancy (Cu+–□–Mn3+) in the nitrate-derived catalysts compared to the acetate-derived ones (Cu+–□–Mn2+).[5]
The following table summarizes the key quantitative data from these comparative studies:
| Precursor | Catalyst | Target Reaction | T50% (°C) | Key Findings | Reference |
| Manganese Chloride | MnO2-C | CO Oxidation | ~100 | Highest labile oxygen and reducibility. | [3] |
| Manganese Nitrate | MnO2-N | CO Oxidation | ~110 | - | [3] |
| Manganese Acetate | MnO2-A | CO Oxidation | ~125 | - | [3] |
| Manganese Sulfate | MnO2-S | CO Oxidation | ~150 | - | [3] |
| Manganese Acetate | MnOx | CO Oxidation | Not specified | More active than nitrate-derived catalyst under calcination. | [4] |
| Manganese Nitrate | MnOx | CO Oxidation | Not specified | Less active than acetate-derived catalyst under calcination. | [4] |
| Manganese Nitrate | 0.6CuyMn(N)/TiO2 | NO + CO | ~150 | Higher activity due to easier formation of Cu+–□–Mn3+. | [5] |
| Manganese Acetate | 0.6CuyMn(A)/TiO2 | NO + CO | ~175 | Lower activity compared to nitrate-derived catalyst. | [5] |
The Role of Precursor in Determining Physicochemical Properties
The precursor anion influences the structural and morphological characteristics of the resulting manganese oxide, which in turn dictates its catalytic behavior.[2] For instance, in the synthesis of MnO2 via a redox method, different precursors led to variations in the final product's properties, although detailed structural data for each precursor was not compiled in a single comparative table in the reviewed literature.[3]
A separate study using a sol-gel method to synthesize manganese oxide nanoparticles from manganese acetate and manganese chloride found that the precursor choice significantly affected the final oxide phase and particle size.[6] Manganese acetate led to the formation of Mn3O4 with a particle size of 29.7 nm, while manganese chloride produced Mn2O3 with a larger particle size of 60.6 nm.[6] This demonstrates the profound impact of the precursor on the fundamental properties of the synthesized nanomaterial.
| Precursor Used | Product Formed | Particle Size (nm) | Shape (from SEM) |
| Manganese Chloride | Mn2O3 | 60.6 | Cubic Structure |
| Manganese Acetate | Mn3O4 | 29.7 | Interlaced plates with a leaf-like structure |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of manganese oxide catalysts from different precursors, based on methodologies described in the cited literature.
Synthesis of MnO2 Catalysts via Redox Method[3]
-
Preparation of Precursor Solutions: Prepare aqueous solutions of potassium permanganate (KMnO4) and a manganese(II) salt (manganese chloride, manganese nitrate, manganese acetate, or manganese sulfate).
-
Reaction: Add the KMnO4 solution dropwise to the manganese(II) salt solution under vigorous stirring at room temperature.
-
Aging: Continue stirring the resulting suspension for a specified period (e.g., 24 hours).
-
Washing and Drying: Filter the precipitate, wash it thoroughly with deionized water until the filtrate is neutral, and then dry it in an oven at a specific temperature (e.g., 100°C) overnight.
-
Calcination: Calcine the dried powder in air at a set temperature (e.g., 300°C) for a few hours to obtain the final MnO2 catalyst.
Synthesis of MnOx Catalysts via Calcination[4]
-
Precursor Preparation: Start with a manganese salt precursor (e.g., manganese acetate or manganese nitrate).
-
Calcination: Place the precursor in a furnace and heat it under a controlled atmosphere (e.g., stagnant air, flowing air, or a reactive atmosphere like 4.5% CO in air).
-
Temperature Program: Ramp the temperature to the desired calcination temperature at a specific heating rate and hold it for a set duration.
-
Cooling: Allow the furnace to cool down to room temperature to obtain the manganese oxide catalyst.
Synthesis of CuO-MnOx/TiO2 Catalysts via Co-impregnation[5][6]
-
Support Preparation: Use TiO2 as the support material.
-
Impregnation Solution: Prepare an aqueous solution containing copper nitrate and a manganese precursor (manganese nitrate or manganese acetate).
-
Impregnation: Add the TiO2 support to the impregnation solution and stir for a specified time to ensure uniform wetting.
-
Drying: Remove the excess solvent by evaporation under reduced pressure or by heating in an oven at a moderate temperature (e.g., 120°C).
-
Calcination: Calcine the dried solid in air at a high temperature (e.g., 500°C) for several hours to decompose the precursors and form the final supported catalyst.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for catalyst synthesis and the logical relationship between precursor choice and catalytic activity.
Caption: General experimental workflow for the synthesis of manganese oxide catalysts.
Caption: Logical relationship between precursor selection and catalytic performance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different manganese precursors as promoters on catalytic performance of CuO–MnOx/TiO2 catalysts for NO removal by CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Manganese(II) Oxalate Purity Using Elemental Analysis Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and validity of experimental results. Manganese(II) oxalate (B1200264) (MnC₂O₄), a compound utilized in catalysis, electrochemistry, and as a precursor for manganese oxides, is no exception.[1][2] This guide provides an objective comparison of key elemental analysis techniques for validating the purity of Manganese(II) oxalate, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Summary
The purity of Manganese(II) oxalate, most commonly available as the dihydrate (MnC₂O₄·2H₂O), can be assessed by comparing experimental results to theoretical values. The primary impurity concern is the presence of other metal ions and variation in the degree of hydration.
| Parameter | Theoretical Value (MnC₂O₄·2H₂O) | Thermogravimetric Analysis (TGA) | Elemental Analysis (CHN) | Energy Dispersive X-ray (EDAX) | Inductively Coupled Plasma (ICP-MS/OES) | Redox Titration |
| Manganese (Mn) % | 30.69% | Indirectly determined | Not Applicable | ~30-45% (Semi-Quantitative)[3] | Direct quantification | Not Applicable |
| Oxalate (C₂O₄²⁻) % | 49.18% | Indirectly determined | Carbon: 13.41% | Carbon & Oxygen detected | Not Applicable | Direct quantification |
| Water (H₂O) % | 20.13% | ~20% weight loss below 250°C[4] | Hydrogen: 2.25% | Not typically quantified | Not Applicable | Not Applicable |
| Trace Metal Impurities | Ideally < 0.01% | Not detectable | Not detectable | Detectable, not quantifiable | ppm to ppb levels[5][6] | Not detectable |
| Primary Use | Stoichiometry, Hydration | Stoichiometry | Elemental Composition | Trace Impurity Detection | Oxalate Content |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of a Manganese(II) oxalate sample, from initial characterization to trace impurity analysis.
Caption: Workflow for the validation of Manganese(II) oxalate purity.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of purity validation assays.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and composition of Manganese(II) oxalate, specifically quantifying the water of hydration and observing its decomposition.
-
Principle: The sample's mass is monitored as a function of temperature or time in a controlled atmosphere. Weight loss at specific temperatures corresponds to the loss of volatiles (like water) or decomposition.
-
Protocol:
-
Calibrate the TGA instrument using standard reference materials.
-
Place 5-10 mg of the Manganese(II) oxalate powder into an alumina (B75360) or platinum crucible.[3]
-
Load the crucible into the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30°C) to approximately 600°C at a constant rate of 10°C/min under a nitrogen or air atmosphere.[3]
-
Record the mass loss as a function of temperature. The initial weight loss, typically occurring between 140°C and 250°C, corresponds to the dehydration of the sample.[4][7] A subsequent weight loss at higher temperatures (around 300-400°C) is due to the decomposition of anhydrous manganese oxalate into manganese oxide(s) and gaseous products (CO and CO₂).[4][7]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique used to detect and quantify trace metal impurities in the Manganese(II) oxalate sample.
-
Principle: The sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of elements at parts-per-billion (ppb) levels.[6][8]
-
Protocol:
-
Accurately weigh approximately 100 mg of the Manganese(II) oxalate sample into a clean digestion vessel.[9]
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to digest the sample.[5][9] Microwave-assisted digestion can accelerate this process.[10]
-
After digestion, dilute the sample to a final volume (e.g., 50 mL) with deionized water.[9]
-
Prepare a series of calibration standards for the expected impurity elements.
-
Analyze the prepared sample solution using ICP-MS. The instrument is optimized to minimize spectral interferences.[5] The concentrations of trace metal impurities are determined by comparing the signal intensities from the sample to the calibration curve.
-
Redox Titration with Potassium Permanganate (B83412)
This classical titrimetric method provides a quantitative measure of the oxalate content in the sample.
-
Principle: In an acidic and heated solution, oxalate ions (C₂O₄²⁻) are titrated with a standardized solution of potassium permanganate (KMnO₄). The permanganate ion (MnO₄⁻), which is deep purple, acts as its own indicator, turning the solution a faint, persistent pink at the endpoint as it is reduced to the colorless Mn²⁺ ion.[11][12]
-
Protocol:
-
Standardization of KMnO₄: Prepare a ~0.02 M KMnO₄ solution and standardize it against a primary standard, such as sodium oxalate.
-
Sample Preparation: Accurately weigh about 0.2 g of Manganese(II) oxalate into a conical flask.
-
Add approximately 50 mL of dilute sulfuric acid (e.g., 1 M H₂SO₄) to the flask to dissolve the sample and provide the necessary acidic medium.[12]
-
Heat the solution to 70-90°C to ensure the reaction proceeds at a reasonable rate.[11]
-
Titration: Titrate the hot sample solution with the standardized KMnO₄ solution until a faint pink color persists for at least 30 seconds.[11]
-
Record the volume of KMnO₄ used and calculate the percentage of oxalate in the original sample based on the stoichiometry of the redox reaction.
-
Comparison of Alternatives
-
TGA vs. Karl Fischer Titration: While TGA is excellent for observing the entire thermal profile, Karl Fischer titration is a more direct and often more accurate method for determining water content specifically. However, TGA provides additional information on the decomposition of the anhydrous salt.
-
ICP-MS vs. Atomic Absorption Spectroscopy (AAS): ICP-MS offers superior sensitivity and the ability to measure multiple elements simultaneously compared to AAS.[8][13] However, AAS can be a more cost-effective alternative if only a few specific elemental impurities are of concern.[13]
-
Elemental Analysis (CHN) vs. Titration: CHN analysis provides the percentage of carbon, which can be used to infer the oxalate content. However, redox titration is a direct measurement of the oxalate moiety's reducing capacity and is often considered more accurate for this specific determination.[11]
-
EDAX: This technique is best used as a rapid, qualitative or semi-quantitative screening tool to identify the major elements present and to check for significant, unexpected elemental contaminants.[3] It lacks the accuracy of wet chemical or other spectroscopic methods for precise purity determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inorganic Analysis [intertek.com]
- 7. researchgate.net [researchgate.net]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. biospectra.us [biospectra.us]
- 10. benchchem.com [benchchem.com]
- 11. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ijariie.com [ijariie.com]
Performance Showdown: Manganese(II) Oxalate versus Other Transition Metal Oxalates in Li-ion Batteries
A Comparative Guide for Researchers in Energy Storage
The quest for next-generation anode materials for lithium-ion batteries (LIBs) has led to significant interest in transition metal oxalates. Their high theoretical capacities, derived from conversion reactions, make them attractive alternatives to conventional graphite (B72142) anodes. Among these, manganese(II) oxalate (B1200264) (MnC₂O₄) has garnered attention due to its low cost, environmental friendliness, and abundant manganese resources. This guide provides a comparative analysis of the electrochemical performance of manganese(II) oxalate against other first-row transition metal oxalates, namely iron(II) oxalate (FeC₂O₄), cobalt(II) oxalate (CoC₂O₄), and nickel(II) oxalate (NiC₂O₄), supported by experimental data from recent literature.
Transition metal oxalates operate on a conversion reaction mechanism, which promises significantly higher specific capacities (700–1000 mAhg⁻¹) compared to the intercalation-based mechanism of graphite (372 mAhg⁻¹)[1]. However, their practical application is often hindered by poor electrical conductivity and large volume changes during cycling, which can lead to rapid capacity fading[2][3]. Nanostructuring of these materials is a widely adopted strategy to mitigate these issues by improving electrode kinetics and structural stability[2][3].
Comparative Electrochemical Performance
The performance of transition metal oxalates as anode materials in LIBs is a subject of ongoing research. While direct, side-by-side comparisons under identical testing conditions are limited in the literature, a compilation of data from various studies provides valuable insights into their relative merits.
Manganese(II) oxalate is often highlighted for its low cost and environmental benefits compared to cobalt-based materials[2]. However, its cycling stability and rate performance have been reported to be lower than that of cobalt(II) oxalate[2]. Nickel(II) oxalate has demonstrated a high initial discharge capacity, reaching up to 1321 mAhg⁻¹ in one study[1]. Iron(II) oxalate also presents a viable, low-cost alternative, with nanostructured forms showing enhanced performance[2].
A significant challenge for all transition metal oxalates is their inherent low conductivity[2][3]. The choice of synthesis method, morphology, and the incorporation of conductive additives are crucial factors in optimizing their electrochemical performance.
Data Presentation: Performance Metrics
The following table summarizes key performance metrics for manganese(II) oxalate and other transition metal oxalates as reported in various studies. It is important to note that the experimental conditions, such as current density and the number of cycles, vary between studies, which can influence the reported values.
| Material | Morphology | Initial Discharge Capacity (mAhg⁻¹) | Capacity After Cycles (mAhg⁻¹) | Number of Cycles | Current Density (mAg⁻¹) | Coulombic Efficiency (%) | Reference |
| Manganese(II) Oxalate | Nanorods | 1509 (at 3C) | 838 | 120 | 8C | Not Specified | [2] |
| Microrods | Not Specified | 800 | 120 | 8C | Not Specified | [2] | |
| Nanosheets | Not Specified | 548 | 120 | 8C | Not Specified | [2] | |
| Iron(II) Oxalate | Nanorods | Not Specified | 640 | 100 | 10C | Not Specified | [2] |
| Cocoons | 1288 | Not Specified | - | 1C | Not Specified | [4] | |
| Rods | 1326 | 746 | 200 | 5000 | Not Specified | [4] | |
| Cobalt(II) Oxalate | Nanorods | ~900 | ~800 | 100 | 1C | Not Specified | [3] |
| Nickel(II) Oxalate | Not Specified | 1321 | 786 (charge capacity) | 1 | 100 | 59.5 (initial) | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis of transition metal oxalates and the subsequent fabrication and testing of Li-ion battery anodes.
Synthesis of Transition Metal Oxalates
A common method for synthesizing transition metal oxalates is through precipitation or hydrothermal reactions.
1. Materials:
-
Transition metal salt precursor (e.g., Manganese(II) sulfate, Iron(II) sulfate, Cobalt(II) sulfate, Nickel(II) sulfate)
-
Oxalic acid or a salt thereof (e.g., sodium oxalate, potassium oxalate)
-
Solvents (e.g., deionized water, ethanol (B145695), ethylene (B1197577) glycol)
2. General Procedure (Hydrothermal Method):
-
Dissolve the transition metal salt and the oxalate source separately in the chosen solvent system.
-
Mix the two solutions under constant stirring to form a precipitate.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 6-24 hours) to facilitate crystal growth.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation or filtration, wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a specified temperature (e.g., 60-80 °C) for several hours.
Anode Fabrication and Cell Assembly
1. Electrode Slurry Preparation:
-
Mix the active material (transition metal oxalate), a conductive agent (e.g., carbon black, Super P), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF, or polyacrylic acid - PAA) in a specific weight ratio (e.g., 70:20:10 or 80:10:10).
-
Add an appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, or deionized water for PAA) to the mixture to form a homogeneous slurry.
-
Stir the slurry for several hours to ensure uniform dispersion of all components.
2. Electrode Fabrication:
-
Cast the prepared slurry onto a copper foil current collector using a doctor blade technique to a uniform thickness.
-
Dry the coated foil in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm).
3. Coin Cell Assembly:
-
Assemble CR2032-type coin cells in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
Use the prepared transition metal oxalate disc as the working electrode and a lithium metal foil as the counter and reference electrode.
-
Place a microporous polypropylene (B1209903) separator (e.g., Celgard 2400) between the working electrode and the lithium foil.
-
Add a few drops of a standard electrolyte, typically 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).
-
Crimp the coin cell components together to ensure good sealing.
Electrochemical Measurements
-
Galvanostatic Cycling: Perform charge-discharge tests at various current densities (C-rates) within a specific voltage window (e.g., 0.01–3.0 V vs. Li/Li⁺) using a battery cycler. This determines the specific capacity, cycling stability, and rate capability.
-
Cyclic Voltammetry (CV): Scan the cell at a slow rate (e.g., 0.1 mV/s) within the same voltage window to identify the redox peaks associated with the conversion reaction.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow from material synthesis to electrochemical characterization of transition metal oxalate-based anodes.
Caption: Experimental workflow for transition metal oxalate anode fabrication and testing.
References
A Comparative Guide to the Structural Analysis of Manganese(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of crystalline materials is paramount in fields ranging from materials science to pharmaceuticals. Manganese(II) oxalate (B1200264) (MnC₂O₄), a coordination polymer with relevance in the synthesis of battery materials and magnetic compounds, presents a case study for examining the application and comparison of various structural analysis techniques. This guide provides an objective comparison of Rietveld refinement with alternative methods for the structural elucidation of Manganese(II) oxalate, supported by experimental data and detailed protocols.
Introduction to Structural Analysis Methods
The primary method for determining the crystal structure of powdered solids is X-ray diffraction (XRD). Several analytical approaches can be applied to powder XRD data to extract structural information.
-
Single-Crystal X-ray Diffraction (SC-XRD): While not a powder method, SC-XRD provides the most accurate and unambiguous crystal structure determination. It serves as the benchmark against which powder diffraction methods are compared.
-
Rietveld Refinement: A powerful technique that refines a theoretical crystal structure model against an entire experimental powder diffraction pattern. It allows for the determination of lattice parameters, atomic positions, and other microstructural features.
-
Le Bail and Pawley Refinements: These are whole-powder-pattern fitting methods that do not require a complete structural model. They are used to determine lattice parameters and peak profiles, and to extract integrated intensities which can then be used for structure solution.
Comparison of Structural Analysis Methods for Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O)
Manganese(II) oxalate dihydrate is a common form of this compound. Its structural analysis reveals important details about its coordination environment and crystal packing.
Quantitative Data Summary
The following table summarizes the crystallographic data for Manganese(II) oxalate dihydrate obtained by different methods. Single-crystal XRD data is presented as the reference standard.
| Parameter | Single-Crystal XRD[1] | Rietveld Refinement (Order-Disorder Model)[2] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | C 1 2/c 1 |
| a (Å) | 6.262(4) | 11.9896(2) |
| b (Å) | 13.585(5) | 5.6395(1) |
| c (Å) | 6.091(4) | 9.978(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 128.329(1) |
| γ (°) | 90 | 90 |
| Cell Volume (ų) | 518.2(4) | 529.25(18) |
| R-factor (Rwp) | N/A | Not explicitly stated, but improvement noted |
Note: It has been reported that standard Rietveld refinement of MnC₂O₄·2H₂O powder diffraction data can be challenging, and an order-disorder model provides a better fit to the experimental data[2]. This highlights a limitation of the standard Rietveld approach for this specific compound.
Experimental Protocols
Synthesis of Manganese(II) Oxalate Dihydrate
A common method for the synthesis of Manganese(II) oxalate dihydrate is through a precipitation reaction.
Materials:
-
A soluble manganese(II) salt (e.g., Manganese(II) chloride or Manganese(II) sulfate)
-
Oxalic acid or a soluble oxalate salt (e.g., sodium oxalate)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of the manganese(II) salt.
-
Prepare an aqueous solution of oxalic acid or the oxalate salt.
-
Slowly add the oxalate solution to the manganese(II) salt solution with constant stirring.
-
A pale pink precipitate of Manganese(II) oxalate dihydrate will form.
-
The precipitate is then filtered, washed with distilled water to remove any soluble impurities, and dried at room temperature.
Powder X-ray Diffraction (XRD) Data Collection
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
Sample Preparation: A small amount of the finely ground Manganese(II) oxalate dihydrate powder is packed into a sample holder.
Data Collection Parameters:
-
2θ Range: 5-80°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
Rietveld Refinement Protocol
Software: Programs such as GSAS-II, FullProf, or TOPAS are commonly used for Rietveld refinement.
Procedure:
-
Initial Model: An initial structural model is required. This can be obtained from crystallographic databases or from a known isostructural compound. For Manganese(II) oxalate dihydrate, the single-crystal structure data can be used as a starting point.
-
Refinement Steps: The refinement process is iterative and typically involves the sequential refinement of the following parameters:
-
Scale factor
-
Background parameters (often modeled with a polynomial function)
-
Unit cell parameters
-
Peak profile parameters (e.g., Gaussian and Lorentzian components)
-
Atomic coordinates
-
Isotropic or anisotropic displacement parameters (thermal parameters)
-
-
Goodness-of-Fit: The quality of the refinement is assessed by monitoring the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²) values. A lower value indicates a better fit between the calculated and observed diffraction patterns.
Workflow and Pathway Diagrams
Rietveld Refinement Workflow
The following diagram illustrates the general workflow for performing a Rietveld refinement of powder XRD data.
Caption: A flowchart illustrating the key steps involved in the Rietveld refinement process.
Comparison of Structural Analysis Pathways
This diagram outlines the different pathways for structural analysis of a powder sample.
Caption: A diagram comparing the inputs and outputs of different structural analysis techniques.
Conclusion
The structural analysis of Manganese(II) oxalate serves as an excellent example of the strengths and limitations of various powder diffraction analysis techniques. While single-crystal XRD provides the definitive structure, Rietveld refinement is a powerful tool for analyzing powder data, though it may require advanced models for complex structures like Manganese(II) oxalate dihydrate. Le Bail and Pawley refinements offer valuable alternatives for initial analysis and for cases where a suitable starting model for Rietveld refinement is not available. The choice of method will depend on the specific research goals, the quality of the sample, and the available instrumentation and software.
References
Safety Operating Guide
Proper Disposal of Manganese(II) Oxalate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Manganese(II) oxalate (B1200264), ensuring the safety of laboratory personnel and adherence to regulatory standards. Manganese(II) oxalate is classified as harmful if swallowed or in contact with skin, necessitating careful handling and disposal.[1][2][3][4]
Immediate Safety and Handling
Before beginning any procedure involving Manganese(II) oxalate, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). After handling, wash hands and any exposed skin thoroughly.[4] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Key Safety Precautions:
-
Engineering Controls: Always handle Manganese(II) oxalate in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[5]
-
Personal Protective Equipment (PPE):
-
Spill Management: In the event of a spill, prevent dust formation.[5][6] Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[4][5] Do not wash spills into the sewer system.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for Manganese(II) oxalate and its primary hazardous component, manganese. This information is essential for risk assessment and exposure control.
| Property | Value | Source(s) |
| Chemical Formula | MnC₂O₄·2H₂O | [1] |
| Molecular Weight | 178.99 g/mol | [1] |
| Appearance | White to light pink solid/powder | [4] |
| Melting Point | 100 °C / 212 °F | [4] |
| Specific Gravity | 2.453 g/cm³ | [4] |
| OSHA PEL (Manganese) | 5 mg/m³ (Ceiling) | [7] |
| NIOSH REL (Manganese) | 1 mg/m³ (10-hr TWA), 3 mg/m³ (STEL) | [7] |
| ACGIH TLV (Manganese) | 0.02 mg/m³ (Respirable fraction, 8-hr TWA), 0.1 mg/m³ (Inhalable fraction, 8-hr TWA) | [7] |
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.
Procedural Guidance for Disposal
The disposal of Manganese(II) oxalate is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Generators of chemical waste are responsible for determining if their waste is classified as hazardous and for managing it from "cradle-to-grave."[5][10]
Step-by-Step Disposal Plan:
-
Waste Identification & Classification:
-
Determine if the Manganese(II) oxalate waste meets the criteria for hazardous waste as defined in 40 CFR Part 261.[5][9] While some data sheets state it contains no substances known to be hazardous to the environment, others note that manganese compounds can be toxic to aquatic life.[3]
-
Due to its manganese content and potential for environmental harm, it is best practice to manage it as a hazardous waste unless determined otherwise by a qualified professional.[7]
-
-
Waste Segregation and Collection:
-
Collect all Manganese(II) oxalate waste (including contaminated materials like filter paper, gloves, and weigh boats) in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other waste streams to avoid incompatible chemical reactions.
-
The container must be in good condition and compatible with the chemical.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "Manganese(II) Oxalate."
-
Indicate the specific hazards (e.g., "Toxic," "Harmful if Swallowed/In Contact with Skin").
-
Note the accumulation start date (the date the first drop of waste enters the container).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure and managed to prevent spills and unauthorized access.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
The waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12]
-
Ensure all shipping papers and manifests are completed accurately as required by the Department of Transportation (DOT) and EPA regulations.[12]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Manganese(II) oxalate waste.
Caption: Workflow for the safe disposal of Manganese(II) oxalate waste.
Example Experimental Protocol: Synthesis of Manganese(II) Oxalate
This protocol details a common laboratory synthesis that produces Manganese(II) oxalate as a solid precipitate, which will subsequently require proper disposal.
Objective: To synthesize Manganese(II) oxalate dihydrate via precipitation reaction.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Beakers
-
Graduated cylinders
-
Stir plate and magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve 2.0 g of Manganese(II) chloride tetrahydrate in 50 mL of deionized water in a 100 mL beaker.
-
In a separate beaker, dissolve 1.3 g of sodium oxalate in 50 mL of deionized water. Gentle heating may be required to fully dissolve the sodium oxalate. Allow the solution to cool to room temperature.
-
-
Precipitation:
-
Place the beaker containing the Manganese(II) chloride solution on a magnetic stir plate and begin stirring.
-
Slowly add the sodium oxalate solution to the Manganese(II) chloride solution while stirring continuously.
-
A light pink precipitate of Manganese(II) oxalate should form immediately.
-
-
Isolation of Product:
-
Continue stirring the mixture for 10-15 minutes to ensure the reaction is complete.
-
Set up a vacuum filtration apparatus using a Buchner funnel and vacuum flask.
-
Wet the filter paper with a small amount of deionized water to ensure it is sealed.
-
Pour the reaction mixture into the funnel to collect the solid precipitate.
-
Wash the precipitate with small portions of deionized water to remove any soluble impurities.
-
-
Drying and Waste Generation:
-
Allow the solid to dry in the funnel under vacuum for several minutes.
-
Transfer the solid product to a pre-weighed watch glass and allow it to air dry or place it in a low-temperature drying oven.
-
The filtrate in the vacuum flask, along with any residual solid on the filter paper and glassware, constitutes the chemical waste. This waste must be collected and disposed of following the procedures outlined above.
-
References
- 1. fishersci.dk [fishersci.dk]
- 2. MANGANESE(II) OXALATE - Safety Data Sheet [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. dnr.mo.gov [dnr.mo.gov]
- 11. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling Manganese(II)oxalate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Manganese(II) oxalate (B1200264). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Manganese(II) oxalate is harmful if swallowed or in contact with skin.[1][2][3][4] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[5]
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][6][7] In situations with a higher risk of splashing, a face shield may be appropriate.[1]
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves.[1][6] Nitrile gloves are a suitable option.[4] Always inspect gloves before use and wash hands thoroughly after handling.[1][7]
-
Clothing: Wear a laboratory coat, long-sleeved clothing, and closed-toed footwear.[1][2][8] For larger quantities or in case of a spill, impervious and fire/flame-resistant clothing should be worn.[6][7]
-
-
Respiratory Protection:
-
Standard Use: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[2][8]
-
Risk of Dust Formation: If dust is generated or if exposure limits are exceeded, use a NIOSH-approved full-face respirator with an appropriate particulate filter (N95, R95, P95 or better).[5][6][7] For higher concentrations, a powered air-purifying respirator (PAPR) may be necessary.[5][9]
-
Occupational Exposure Limits
| Regulatory Body | Substance | Exposure Limit | Notes |
| OSHA (PEL) | Manganese Compounds (as Mn) | 5 mg/m³ | Ceiling Limit (not to be exceeded at any time)[2][6][8][10] |
| Oxalic Acid | 1 mg/m³ | 8-hour Time-Weighted Average (TWA)[9][11][12] | |
| NIOSH (REL) | Manganese Compounds (as Mn) | 1 mg/m³ | 10-hour TWA[2][5][8][10] |
| 3 mg/m³ | Short-Term Exposure Limit (STEL)[2][5][8][10] | ||
| Oxalic Acid | 1 mg/m³ | 10-hour TWA[9][12] | |
| 2 mg/m³ | STEL[9][12] | ||
| ACGIH (TLV) | Manganese, Elemental and Inorganic Compounds (as Mn) | 0.02 mg/m³ | 8-hour TWA (Respirable particulate matter)[1][3][10][13] |
| 0.1 mg/m³ | 8-hour TWA (Inhalable particulate matter)[1][3][10][13] | ||
| Oxalic Acid | 1 mg/m³ | 8-hour TWA[9][11][12][14] | |
| 2 mg/m³ | STEL[9][11][12][14] |
Safe Handling and Storage Protocol
1. Engineering Controls:
-
Always handle Manganese(II) oxalate in a well-ventilated area.[1][6]
-
For procedures that may generate dust, use a chemical fume hood or a glove box.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling, put on all required PPE as specified above.
3. Weighing and Dispensing:
-
Handle as a solid to minimize dust generation.
-
If grinding or crushing is necessary, perform this in an enclosed, ventilated space.
-
Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[6]
4. In Use:
-
Keep containers tightly closed when not in use.[1]
5. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1][8]
-
Keep containers tightly closed to prevent contamination and moisture absorption.
Emergency Procedures
1. Spills and Leaks:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, collect the spilled material using a method that avoids dust generation (e.g., vacuum with HEPA filter or gentle sweeping).[1]
-
Place the collected material into a suitable, closed container for disposal.[1][3][6][8]
2. First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2][6]
Disposal Plan
-
Dispose of waste Manganese(II) oxalate and any contaminated materials in accordance with local, state, and federal regulations.
-
Place waste in a clearly labeled, sealed container.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1][3]
Workflow for Safe Handling of Manganese(II) Oxalate
Caption: Workflow for the safe handling and emergency response for Manganese(II) oxalate.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. Manganese compounds - IDLH | NIOSH | CDC [cdc.gov]
- 3. MANGANESE, ELEMENTAL AND INORGANIC COMPOUNDS - ACGIH [acgih.org]
- 4. thefabricator.com [thefabricator.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Manganese compounds and fume (as Mn) [cdc.gov]
- 6. 3m.com [3m.com]
- 7. acgih.org [acgih.org]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
- 10. erd.dli.mt.gov [erd.dli.mt.gov]
- 11. OXALIC ACID | Occupational Safety and Health Administration [osha.gov]
- 12. Oxalic acid - IDLH | NIOSH | CDC [cdc.gov]
- 13. fsmdirect.com [fsmdirect.com]
- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
